PFK-015
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(E)-1-pyridin-4-yl-3-quinolin-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c20-17(14-9-11-18-12-10-14)8-7-15-6-5-13-3-1-2-4-16(13)19-15/h1-12H/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJUKZPBUMCSJZ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-63-2 | |
| Record name | 4382-63-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
PFK-015: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of PFK-015, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), in the context of cancer therapy. This compound targets the altered glucose metabolism characteristic of many tumors, known as the Warburg effect, by reducing the levels of fructose-2,6-bisphosphate, a powerful allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis. This guide will detail the molecular interactions of this compound, its effects on key signaling pathways, and its impact on cancer cell proliferation, survival, and the tumor microenvironment. Quantitative data on its efficacy and detailed experimental protocols are provided to support further research and development.
Introduction: Targeting Cancer Metabolism
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival.[1] One of the most prominent metabolic alterations is the "Warburg effect," a phenomenon characterized by an increased rate of glycolysis and lactate (B86563) production, even in the presence of ample oxygen.[1] This metabolic shift provides cancer cells with ATP and essential biosynthetic precursors. A key regulator of this high glycolytic flux is the bifunctional enzyme PFKFB3.[2][3] PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6P2), a potent allosteric activator of PFK-1, a critical rate-limiting step in glycolysis.[2][3] The kinase activity of PFKFB3 is significantly higher than its phosphatase activity, leading to elevated F2,6P2 levels and sustained glycolysis in cancer cells.[4] this compound, a derivative of 3PO, is a small molecule inhibitor specifically designed to target PFKFB3, offering a promising therapeutic strategy to counteract the Warburg effect.[5][6]
This compound: Core Mechanism of Action
This compound functions as a selective inhibitor of PFKFB3.[5][7] By binding to PFKFB3, this compound blocks its kinase activity, leading to a significant reduction in the intracellular concentration of F2,6P2.[1][3] The decrease in F2,6P2 levels relieves the allosteric activation of PFK-1, thereby throttling the glycolytic pathway at a key control point.[2] This inhibition of glycolysis results in several downstream anti-cancer effects.
Inhibition of Glycolysis and Energy Depletion
The primary consequence of PFKFB3 inhibition by this compound is the suppression of glycolytic flux.[8] This leads to a dose-dependent reduction in glucose uptake and lactate production in cancer cells.[1][9] The diminished glycolytic activity results in decreased ATP production, creating an energy deficit within the cancer cells.[7][10]
Quantitative Efficacy Data
The inhibitory potency of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in inhibiting both the recombinant PFKFB3 enzyme and its activity within cancer cells.
| Parameter | Value | Reference |
| IC50 (recombinant PFKFB3) | 110 nM | [5] |
| IC50 (PFKFB3 activity in cancer cells) | 20 nM | [5] |
| IC50 (Jurkat T-cell leukemia) | 0.72 µM | [10] |
| IC50 (H522 lung adenocarcinoma) | 2.42 µM | [10] |
| IC50 (MKN45 gastric cancer) | 6.59 ± 3.1 µmol/L | [3] |
| IC50 (AGS gastric cancer) | 8.54 ± 2.7 µmol/L | [3] |
| IC50 (BGC823 gastric cancer) | 10.56 ± 2.4 µmol/L | [3] |
| IC29 (esophageal cancer cell lines) | 4.01 to 5.08 μM | [6] |
Impact on Cellular Processes and Signaling Pathways
The metabolic reprogramming induced by this compound triggers a cascade of effects on critical cellular processes and signaling pathways that are fundamental to cancer progression.
Cell Cycle Arrest and Apoptosis
This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[1][3] This is achieved by modulating the expression of key cell cycle regulatory proteins, including a decrease in cyclin D1, cyclin E1, and phosphorylated retinoblastoma protein (pRb), and an increase in non-phosphorylated Rb.[3] Furthermore, this compound promotes apoptosis, or programmed cell death, in cancer cells.[1][10] Mechanistically, it has been observed to decrease the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[11]
Inhibition of Invasion and Metastasis
Tumor cell invasion and metastasis are critical for cancer progression. This compound has demonstrated the ability to inhibit the invasion of cancer cells.[1][3] This is partly attributed to the downregulation of focal adhesion kinase (FAK) expression and the upregulation of E-cadherin, a key protein in cell-cell adhesion.[3] In vivo studies have confirmed that this compound can suppress the metastatic spread of tumors.[7]
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and survival. PFKFB3 is highly expressed in endothelial cells, and its inhibition can impair vessel sprouting.[12] this compound exhibits anti-angiogenic properties by reducing the proliferation and migration of endothelial cells, thereby limiting the tumor's blood supply.[8]
Modulation of Signaling Pathways
This compound's influence extends to several key signaling pathways that are often dysregulated in cancer.
-
HIF-1α Pathway: An unexpected consequence of PFKFB3 inhibition by this compound is the phosphorylation of PFKFB3 at serine 461.[6][13] This phosphorylated PFKFB3 interacts with and increases the nuclear localization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[6][13] In the nucleus, HIF-1α transcriptionally upregulates the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein.[6][13] This finding has significant implications for combination therapies.
-
AMPK Pathway: In some cancer cell types, such as rhabdomyosarcoma, this compound has been shown to downregulate the AMP-activated protein kinase (AMPK) signaling pathway.[14] AMPK is a critical energy sensor, and its inhibition by this compound can contribute to the observed effects on cell proliferation and autophagy.[14] Conversely, in colorectal cancer cells, this compound has been reported to inhibit the Akt-mTORC1 signaling pathway, which is downstream of AMPK.[8]
Visualizing the Mechanism of Action
To provide a clearer understanding of the complex interactions, the following diagrams illustrate the core mechanism of this compound and its impact on key signaling pathways.
Caption: Core mechanism of this compound action on the glycolytic pathway.
Caption: this compound's impact on key cancer-related signaling pathways.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the characterization of this compound's activity.
PFKFB3 Kinase Assay (In Vitro)
-
Objective: To determine the direct inhibitory effect of this compound on recombinant PFKFB3 enzyme activity.
-
Methodology:
-
Incubate recombinant human PFKFB3 protein (e.g., 13 ng) in a reaction mixture.[7]
-
The reaction mix should contain ATP (e.g., 10 µmol/L) and fructose-6-phosphate (F6P) (e.g., 10 µmol/L).[7]
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO).[7]
-
Incubate the reaction for a specified time at room temperature (e.g., 1 hour).[7]
-
Measure kinase activity using a suitable assay, such as the Adapta™ Universal Kinase Assay, which quantifies ADP production.[7]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cellular PFKFB3 Activity Assay
-
Objective: To measure the inhibition of PFKFB3 activity within cancer cells.
-
Methodology:
-
Culture cancer cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Lyse the cells and measure the intracellular concentration of fructose-2,6-bisphosphate (F2,6P2).[15]
-
The F2,6P2 levels can be quantified using the method described by Van Schaftingen, which is based on the activation of PFK-1 by F2,6P2.[15]
-
Cell Viability and Proliferation Assay
-
Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cells.
-
Methodology:
-
Seed cancer cells in 96-well plates.[3]
-
After cell attachment, treat with a range of this compound concentrations for various time points (e.g., 24, 48 hours).[3]
-
Determine cell viability using methods such as Trypan Blue exclusion or MTT assay.[3][7] For Trypan Blue, incubate cells in 0.4% trypan blue and count viable (unstained) cells using a hemocytometer.[7]
-
Calculate the IC50 values for cell proliferation inhibition.
-
Glucose Uptake Assay
-
Objective: To measure the effect of this compound on glucose consumption by cancer cells.
-
Methodology:
-
Culture cancer cells in the presence of varying concentrations of this compound.
-
Measure the concentration of glucose in the culture medium at the beginning and end of the treatment period using a glucose oxidase-based assay.
-
Alternatively, use a fluorescent glucose analog, such as 2-NBDG, and measure its uptake by flow cytometry or a fluorescence plate reader.[15]
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Treat cancer cells with this compound for a specified time.
-
Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like propidium (B1200493) iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3]
-
Western Blot Analysis
-
Objective: To analyze the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
-
Methodology:
-
Treat cells with this compound and lyse them to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific to the proteins of interest (e.g., p-PFKFB3, HIF-1α, PD-L1, Cyclin D1, Bcl-2, Bax).
-
Use corresponding secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets a fundamental metabolic vulnerability of cancer cells. Its ability to inhibit glycolysis, induce cell cycle arrest and apoptosis, and impede invasion and angiogenesis underscores its potential as a standalone or combination therapy. The discovery of its role in upregulating PD-L1 expression via the HIF-1α pathway is a critical finding, suggesting that combining this compound with immune checkpoint inhibitors could be a powerful strategy to overcome tumor immune evasion and enhance anti-tumor efficacy.[6][13] Further research should focus on optimizing combination therapies, exploring biomarkers for patient stratification, and investigating potential resistance mechanisms to fully realize the clinical potential of this compound in the fight against cancer.
References
- 1. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 2. Roles of PFKFB3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of PFKFB3 In the Tumor Microenvironment and Its Therapeutic Potential | Auctores [auctoresonline.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockage of glycolysis by targeting PFKFB3 suppresses tumor growth and metastasis in head and neck squamous cell carcinoma | springermedizin.de [springermedizin.de]
- 10. apexbt.com [apexbt.com]
- 11. Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy [pubmed.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US20150064175A1 - Pfkfb3 inhibitor and methods of use as an anti-cancer therapeutic - Google Patents [patents.google.com]
The Role of PFK-015 in Inhibiting Glycolysis: A Technical Guide for Researchers
Abstract
Cancer cells exhibit a distinct metabolic phenotype characterized by elevated rates of aerobic glycolysis, a phenomenon known as the Warburg effect.[1][2] This metabolic reprogramming is crucial for supporting rapid cell proliferation and survival.[1][3] A key enzymatic regulator of this process is the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[3][4][5] PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), the most potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in the glycolytic pathway.[1][3][4] PFK-015 (also known as PFK15) is a potent and selective small-molecule inhibitor of PFKFB3.[1][6][7] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on cancer cell metabolism and proliferation, and the experimental protocols used for its evaluation.
Introduction: The Warburg Effect and the Role of PFKFB3 in Cancer Metabolism
The reliance of tumor cells on aerobic glycolysis provides a therapeutic window to target cancer metabolism.[1][3] The enzyme PFKFB3 plays a pivotal role in sustaining high glycolytic flux in malignant cells.[4][8][9] PFKFB3 possesses the highest kinase-to-phosphatase activity ratio of all PFKFB isoenzymes, leading to a sustained production of F2,6BP.[4][10] This increased F2,6BP level strongly activates PFK-1, thereby driving glucose through the glycolytic pathway.[1][3] PFKFB3 is frequently overexpressed in a wide range of human cancers, and its expression levels often correlate with aggressiveness and poor prognosis.[1][11] Consequently, the selective inhibition of PFKFB3 has emerged as an attractive strategy for cancer therapy.[3][8]
This compound: A Potent Inhibitor of PFKFB3
This compound, with the chemical name 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one, is a derivative of the earlier PFKFB3 inhibitor 3PO.[6][10][12] It was developed to offer increased selectivity and inhibitory effectiveness.[10] this compound acts as a specific and potent antagonist of PFKFB3, directly inhibiting its kinase activity.[1][6] This inhibition leads to a rapid reduction in intracellular levels of F2,6BP, which in turn decreases the allosteric activation of PFK-1, thereby suppressing the overall glycolytic rate.[1][7] The subsequent decrease in glucose metabolism starves cancer cells of the energy and biosynthetic precursors necessary for their rapid growth and proliferation.[2]
Quantitative In Vitro Efficacy of this compound
This compound demonstrates potent anti-proliferative and anti-metabolic effects across a diverse range of cancer cell lines. Its efficacy is typically quantified by its half-maximal inhibitory concentration (IC50) for both enzymatic activity and cellular proliferation.
Table 1: Summary of this compound In Vitro Activity
| Parameter | Target/Cell Line | Value | Effect | Source(s) |
|---|---|---|---|---|
| Enzymatic IC50 | Recombinant PFKFB3 | 110 nM - 207 nM | Inhibition of kinase activity | [6][7][13] |
| Cellular IC50 | PFKFB3 in cancer cells | 20 nM | Inhibition of PFKFB3 activity | [6] |
| Proliferation IC50 | MKN45 (Gastric Cancer) | 6.59 ± 3.1 µmol/L | Inhibition of cell proliferation | [1][14] |
| AGS (Gastric Cancer) | 8.54 ± 2.7 µmol/L | Inhibition of cell proliferation | [1][14] | |
| BGC823 (Gastric Cancer) | 10.56 ± 2.4 µmol/L | Inhibition of cell proliferation | [1][14] | |
| Esophageal Cancer Cells | 4.01 - 5.08 µM | Inhibition of cell proliferation | [15] | |
| Metabolic Effects | Jurkat, H522, A549 cells | N/A | Reduced glucose uptake | [7][16] |
| MKN45, AGS cells | Dose-dependent | Reduced F2,6P2 production | [1] |
| | RD (Rhabdomyosarcoma) | 4-6 µM | 20-27% reduction in lactate (B86563) production |[11] |
In Vivo Anti-Tumor Activity
The anti-neoplastic properties of this compound have been validated in several preclinical in vivo models, where it has been shown to suppress tumor growth and metastatic spread.[7]
Table 2: Summary of this compound In Vivo Efficacy
| Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Source(s) |
|---|---|---|---|---|
| Syngeneic Mice | Lewis Lung Carcinoma (LLC) | 25 mg/kg i.p. (every 3 days) | Suppressed tumor growth, metastasis, and glucose metabolism | [7] |
| Athymic Nude Mice | Gastric Cancer (MKN45) | 25 mg/kg i.p. (every 3 days for 15 days) | 56.10% tumor growth inhibition rate; significant reduction in tumor volume and weight | [1][14] |
| Immunodeficient Mice | Esophageal Squamous Cell Carcinoma (ESCC) | N/A | Marked reduction in tumor volume and mass | [10][15] |
| Athymic Mice | CT26, U-87 MG, BxPC-3 Xenografts | 25 mg/kg i.p. | Anti-tumor effects comparable to approved chemotherapeutic agents |[7] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of this compound is the direct inhibition of PFKFB3, which curtails the production of the potent glycolytic activator F2,6BP.[1] This action reduces the overall flux of glycolysis, leading to decreased ATP production, reduced glucose uptake, and lower lactate production.[7][11]
Beyond its direct metabolic effects, this compound induces several downstream cellular responses:
-
Cell Cycle Arrest: this compound treatment causes cell cycle arrest in the G0/G1 phase by modulating the Cyclin-CDK/Rb/E2F signaling pathway.[1]
-
Apoptosis: The compound induces apoptosis in various cancer cells, including gastric cancer and leukemia cells.[1][13]
-
Invasion Inhibition: this compound has been shown to inhibit the invasion of gastric cancer cells by downregulating focal adhesion kinase (FAK) and upregulating E-cadherin.[1]
-
Immune Modulation: Recent studies have revealed a complex interplay with the immune system. This compound treatment can lead to the phosphorylation of PFKFB3, which then interacts with HIF-1α.[10][17] This complex translocates to the nucleus, transcriptionally upregulating PD-L1 expression, which may contribute to tumor immune evasion.[10][15] This finding suggests a rationale for combining this compound with immune checkpoint inhibitors like PD-1 monoclonal antibodies.[10]
Key Experimental Protocols
Evaluating the efficacy and mechanism of this compound involves a series of standardized in vitro and in vivo assays.
Cell Viability / Proliferation Assay (Trypan Blue Exclusion)
-
Objective: To determine the IC50 of this compound on cancer cell proliferation.
-
Protocol:
-
Seed cancer cells (e.g., MKN45, AGS) into 96-well plates and allow them to adhere.[1]
-
Treat cells with increasing concentrations of this compound (e.g., 0–20 µmol/L) or vehicle control (DMSO, concentration kept below 0.05%) for a specified time (e.g., 24, 48 hours).[1]
-
After incubation, harvest the cells by trypsinization.
-
Mix an aliquot of the cell suspension with 0.4% trypan blue solution (e.g., in a 1:1 ratio).[7]
-
Incubate for 5 minutes at room temperature.[7]
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) cells under a microscope.[1][7]
-
Calculate cell viability as (viable cell count / total cell count) × 100%. The IC50 value is determined using graphing software like GraphPad Prism.[1]
-
Glucose Uptake Assay
-
Objective: To measure the effect of this compound on glucose consumption by cancer cells.
-
Protocol:
-
Plate cells (e.g., MKN45) and treat with desired concentrations of this compound (e.g., 0–10 µmol/L) for 12 hours.[1]
-
Wash the cells and starve them in serum-free medium for an additional 12 hours.[1]
-
Incubate cells with 2-Deoxyglucose (2-DG), a glucose analog, for 1 hour.[1]
-
Lyse the cells and measure the intracellular concentration of 2-DG-6-phosphate using a commercially available Glucose Assay Kit (e.g., from Sigma).[1]
-
Measure absorbance at the specified wavelength (e.g., 412 nm).[1]
-
Normalize the glucose uptake values to the total cellular protein content.
-
Fructose-2,6-Bisphosphate (F2,6BP) Measurement
-
Objective: To directly quantify the product of PFKFB3 activity.
-
Protocol:
-
Treat cells with this compound for a designated time (e.g., 12 hours).[1]
-
Prepare cell extracts.
-
Incubate the extracts in a reaction mixture containing reagents such as Tris/HCl, PPi-dependent PFK-1, and other necessary co-factors.[1]
-
Measure the change in absorbance (e.g., at 339 nm) after the addition of pyrophosphate.[1]
-
Calculate the F2,6BP concentration based on a standard curve and normalize to total cellular protein.[1]
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Use immunocompromised mice, such as female Balb/c nude mice (4–5 weeks old).[1][14]
-
Resuspend cancer cells (e.g., 5×10⁶ MKN45 cells) in a 1:1 mixture of serum-free medium and Matrigel.[1][14]
-
Subcutaneously inject the cell suspension into the right flank of each mouse.[1][14]
-
Monitor the mice regularly until tumors reach a palpable size (e.g., ~120 mm³).[1][14]
-
Randomize mice into treatment and vehicle control groups (e.g., 5 animals/group).[1]
-
Administer this compound (e.g., 25 mg/kg) or vehicle via intraperitoneal (i.p.) injection every three days for a set period (e.g., 15 days).[1][14]
-
Measure tumor dimensions (length and width) and body weights every three days.[1][14]
-
At the end of the study, euthanize the mice and excise the tumors for weighing, imaging, and further analysis (e.g., histology, western blotting).
-
Conclusion and Future Directions
This compound is a well-characterized, potent inhibitor of the key glycolytic enzyme PFKFB3. It effectively reduces glycolytic flux, leading to the suppression of cancer cell proliferation and tumor growth in preclinical models.[1][7] Its mechanism of action, centered on the reduction of the allosteric activator F2,6BP, is well-established.[1] The discovery of its role in modulating PD-L1 expression opens up new avenues for combination therapies, potentially overcoming immune evasion and enhancing the efficacy of immune checkpoint inhibitors.[10] Future research should continue to explore these combination strategies and further delineate the complex interplay between metabolic inhibition and anti-tumor immunity to optimize the clinical translation of PFKFB3 inhibitors like this compound.
References
- 1. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The potential utility of PFKFB3 as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Impact of PFK-015 on Tumor Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit a profound alteration in their metabolic processes to sustain their rapid proliferation and survival. One of the hallmarks of this metabolic reprogramming is the Warburg effect, characterized by an increased rate of glycolysis even in the presence of ample oxygen. A key regulator of this heightened glycolytic flux is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[1] The pivotal role of PFKFB3 in driving tumor cell metabolism has made it an attractive target for anticancer drug development.
PFK-015, a small molecule inhibitor, has emerged as a potent and selective antagonist of PFKFB3.[2][3] By inhibiting PFKFB3, this compound effectively reduces the intracellular levels of F2,6BP, thereby dampening glycolytic activity and consequently impacting various aspects of tumor cell biology, including proliferation, survival, and invasion.[4][5] This technical guide provides an in-depth overview of the effects of this compound on tumor cell metabolism, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters of tumor cell metabolism, compiled from multiple studies.
Table 1: Inhibitory Potency of this compound
| Target | IC50 Value | Cell Line/System | Reference |
| Recombinant PFKFB3 | 110 nM | Recombinant Human PFKFB3 | [2][3] |
| PFKFB3 Activity in Cells | 20 nM | Cancer Cells | [2][3] |
| PFKFB3 | 207 nM | Not specified | [1] |
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Esophageal Cancer Cell Lines | Esophageal Squamous Cell Carcinoma | 4.01 - 5.08 | [6] |
| MKN45 | Gastric Cancer | 6.59 ± 3.1 | [4] |
| AGS | Gastric Cancer | 8.54 ± 2.7 | [4] |
| BGC823 | Gastric Cancer | 10.56 ± 2.4 | [4] |
Table 3: Metabolic Effects of this compound
| Parameter | Cell Line | Treatment Concentration (µM) | % Change | Reference |
| Lactate Production | Rhabdomyosarcoma (RD) | 4 | -20% | [7] |
| Lactate Production | Rhabdomyosarcoma (RD) | 6 | -27% | [7] |
| Glucose Uptake | A549 | 10 | Significant Inhibition | [8] |
| Lactate Production | A549 | 10 | Significant Inhibition | [8] |
Core Signaling Pathway and Mechanism of Action
This compound exerts its primary effect by inhibiting the kinase activity of PFKFB3. This leads to a reduction in the intracellular concentration of F2,6BP, a critical allosteric activator of PFK-1. The subsequent decrease in PFK-1 activity curtails the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, a key rate-limiting step in glycolysis. This metabolic disruption has several downstream consequences for the tumor cell.
Caption: Mechanism of Action of this compound.
The inhibition of glycolysis by this compound leads to a reduction in ATP production and the biosynthesis of macromolecules necessary for cell growth, ultimately resulting in cell cycle arrest and the induction of apoptosis.
Caption: Upstream and Downstream Signaling of PFKFB3.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on tumor cell metabolism.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTS reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.[9]
-
Caption: Cell Viability Assay Workflow.
Fructose-2,6-Bisphosphate (F2,6BP) Measurement
This protocol describes the measurement of intracellular F2,6BP levels, the direct product of PFKFB3 activity.
-
Principle: The assay is based on the activation of pyrophosphate-dependent phosphofructokinase (PFP) by F2,6BP.[10]
-
Materials:
-
Treated and control cells
-
PBS
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Neutralization buffer (e.g., 1 M acetic acid in 20 mM HEPES)
-
Reaction mixture containing PFP, fructose-6-phosphate, and other necessary components.
-
Spectrophotometer
-
-
Procedure:
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer.
-
Neutralization: Neutralize the lysate with neutralization buffer.
-
Enzymatic Reaction: Add the neutralized lysate to the reaction mixture.
-
Measurement: Measure the change in absorbance at a specific wavelength (e.g., 340 nm) over time, which is proportional to the F2,6BP concentration.
-
Normalization: Normalize the F2,6BP concentration to the total protein content of the cell lysate.[10][11]
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[12][13][14][15]
-
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Staining: Harvest cells and wash with PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add 1X Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells based on their fluorescence.[16]
-
Conclusion
This compound is a potent and selective inhibitor of PFKFB3 that effectively targets the altered metabolism of tumor cells. By reducing glycolytic flux, this compound induces cell cycle arrest and apoptosis in a variety of cancer cell types. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting tumor cell metabolism. Further research into the in vivo efficacy and potential combination therapies involving this compound is warranted to fully elucidate its clinical utility in the fight against cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Fructose-2,6-Bisphosphate synthesis by 6-Phosphofructo-2-Kinase/Fructose-2,6-Bisphosphatase 4 (PFKFB4) is required for the glycolytic response to hypoxia and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 14-3-3s regulate fructose-2,6-bisphosphate levels by binding to PKB-phosphorylated cardiac fructose-2,6-bisphosphate kinase/phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. benchchem.com [benchchem.com]
Investigating PFK-015 Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanisms underlying PFK-015-induced apoptosis in cancer cells. This compound is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3)[1][2]. PFKFB3 is a critical enzyme that regulates glycolysis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation[3][4]. By inhibiting PFKFB3, this compound disrupts cancer cell metabolism, leading to cell cycle arrest and, significantly, the induction of programmed cell death, or apoptosis[3][5]. This document summarizes key quantitative data, details experimental protocols for assessing this compound's apoptotic effects, and visualizes the signaling pathways involved.
Quantitative Analysis of this compound's Effects on Cancer Cells
This compound has demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines. The following tables summarize the key quantitative data from various studies, providing a comparative overview of its potency and efficacy.
Table 1: Inhibitory Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Jurkat | T-cell Leukemia | IC50 | 0.72 µM | [6] |
| H522 | Lung Adenocarcinoma | IC50 | 2.42 µM | [6] |
| MKN45 | Gastric Cancer | IC50 (24h) | 6.59 ± 3.1 µmol/L | [3] |
| AGS | Gastric Cancer | IC50 (24h) | 8.54 ± 2.7 µmol/L | [3] |
| BGC823 | Gastric Cancer | IC50 (24h) | 10.56 ± 2.4 µmol/L | [3] |
Table 2: this compound Induced Apoptosis in Cancer Cell Lines (Annexin V Assay)
| Cell Line | Cancer Type | This compound Conc. | Incubation Time | % Apoptotic Cells (Early + Late) | Reference |
| Jurkat | T-cell Leukemia | 3 µM | - | Increased early apoptosis | [6] |
| Jurkat | T-cell Leukemia | 3 µM & 20 µM | - | Dose-dependent increase in late apoptosis | [6] |
| MKN45 | Gastric Cancer | 5 µM | 24h | ~20% | [3] |
| MKN45 | Gastric Cancer | 10 µM | 24h | ~35% | [3] |
| AGS | Gastric Cancer | 5 µM | 24h | ~18% | [3] |
| AGS | Gastric Cancer | 10 µM | 24h | ~30% | [3] |
| A549 | Lung Adenocarcinoma | 10 µmol/L | 24h | Significantly increased | [7] |
Signaling Pathways of this compound Induced Apoptosis
This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This is initiated by a disruption in cellular metabolism, leading to the modulation of key apoptotic regulatory proteins.
Upstream Signaling and Metabolic Stress
Inhibition of PFKFB3 by this compound leads to a reduction in fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis[3][4]. This metabolic disruption is thought to be a primary trigger for apoptosis. Some studies suggest that the activity of PFKFB3 can be influenced by upstream signaling pathways such as the AMPK and Akt/mTOR pathways, which are central regulators of cellular energy status and survival[8]. Inhibition of PFKFB3 may, in turn, affect these pathways, creating a feedback loop that promotes apoptosis.
Caption: Upstream signaling and metabolic stress induced by this compound.
The Intrinsic Apoptotic Pathway
The primary mechanism of this compound-induced apoptosis involves the mitochondrial pathway. Evidence indicates that this compound treatment alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, a decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax has been observed[3]. This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade.
Studies have shown that this compound treatment leads to the activation of initiator caspase-9 and effector caspase-3, while having no effect on the extrinsic pathway initiator, caspase-8[3]. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: this compound induced intrinsic apoptotic pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis.
Cell Viability and IC50 Determination
A common method to assess the cytotoxic effect of this compound is the Trypan Blue exclusion assay.
-
Cell Seeding: Plate cancer cells (e.g., MKN45, AGS) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0-20 µmol/L) dissolved in DMSO and diluted in culture medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) should be included.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48 hours).
-
Cell Counting: Harvest the cells by trypsinization, and stain with a 0.4% Trypan Blue solution. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
-
Cell Preparation: Treat cells with the desired concentrations of this compound for the specified time. Include both negative (untreated) and positive controls.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry. The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control. The ratio of Bcl-2 to Bax can then be calculated.
Conclusion
This compound effectively induces apoptosis in a variety of cancer cell lines by inhibiting the glycolytic enzyme PFKFB3. This leads to metabolic stress and the activation of the intrinsic mitochondrial apoptotic pathway, characterized by a decreased Bcl-2/Bax ratio and the activation of caspases-9 and -3. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound as an anti-cancer agent. This guide serves as a valuable resource for designing and executing experiments to explore the apoptotic mechanisms of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 5. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
PFK-015 and its Impact on the Warburg Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic reprogramming is crucial for tumor growth, proliferation, and survival. A key enzymatic regulator of this process is 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). Its potent kinase activity leads to the production of fructose-2,6-bisphosphate (F2,6BP), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis. The small molecule inhibitor, PFK-015, has emerged as a promising therapeutic agent that targets PFKFB3, thereby disrupting the Warburg effect and impeding cancer progression. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the complex biological pathways it modulates.
Introduction: The Warburg Effect and the Role of PFKFB3
The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism.[1] Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation for energy production, cancer cells favor aerobic glycolysis. This metabolic shift provides a rapid means of ATP production and, crucially, furnishes the anabolic precursors necessary for the synthesis of nucleotides, lipids, and amino acids to support rapid cell proliferation.[1]
Central to the maintenance of this high glycolytic flux is the enzyme PFKFB3.[2] PFKFB3 is a bifunctional enzyme with both kinase and phosphatase activity; however, it possesses a significantly higher kinase-to-phosphatase activity ratio, leading to a net increase in the intracellular concentration of F2,6BP.[2] F2,6BP, in turn, allosterically activates PFK-1, a critical control point in glycolysis, thereby driving the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate and committing glucose to the glycolytic pathway.[3] The expression and activity of PFKFB3 are often upregulated in various cancer types, stimulated by oncogenic signaling pathways and the hypoxic tumor microenvironment.[4]
This compound: A Potent Inhibitor of PFKFB3
This compound is a small molecule inhibitor designed to specifically target the kinase activity of PFKFB3.[3] By inhibiting PFKFB3, this compound reduces the intracellular levels of F2,6BP, leading to a decrease in PFK-1 activity and a subsequent reduction in glycolytic flux. This metabolic disruption has been shown to inhibit cancer cell proliferation, induce cell cycle arrest and apoptosis, and suppress tumor growth in preclinical models.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the PFKFB3 kinase domain. This leads to a cascade of downstream effects:
-
Reduction of F2,6BP Levels: this compound directly blocks the synthesis of F2,6BP.
-
Inhibition of Glycolysis: Decreased F2,6BP levels lead to reduced allosteric activation of PFK-1, thereby slowing the rate of glycolysis.[5] This results in decreased glucose uptake and lactate (B86563) production by cancer cells.[5]
-
Induction of Cell Cycle Arrest and Apoptosis: By depriving cancer cells of the energy and biosynthetic precursors derived from glycolysis, this compound can induce cell cycle arrest, primarily at the G0/G1 phase. Furthermore, the metabolic stress can trigger apoptotic pathways.
-
Modulation of the Tumor Microenvironment: Recent studies have indicated that this compound can also impact the tumor microenvironment. Interestingly, while inhibiting tumor growth in immunodeficient mice, this compound was found to induce the expression of PD-L1 on tumor cells, potentially leading to immune evasion.[6] This effect is mediated through the phosphorylation of PFKFB3 at serine 461, which promotes its interaction with HIF-1α and subsequent upregulation of PD-L1 transcription.[2][6] This finding suggests that combining this compound with immune checkpoint inhibitors could be a promising therapeutic strategy.[6]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| Recombinant PFKFB3 | Enzymatic Assay | 110 nM | [3] |
| PFKFB3 in cancer cells | Cellular Activity Assay | 20 nM | [3] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MKN45 | Gastric Cancer | 6.59 ± 3.1 | [4] |
| AGS | Gastric Cancer | 8.54 ± 2.7 | [4] |
| BGC823 | Gastric Cancer | 10.56 ± 2.4 | [4] |
| Esophageal Cancer Cell Lines | Esophageal Squamous Cell Carcinoma | 4.01 - 5.08 | [2] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| MKN45 | Gastric Cancer | 25 mg/kg, i.p., every three days for 15 days | 56.10% | [4] |
| Esophageal Cancer | Esophageal Squamous Cell Carcinoma | Not specified | Marked reduction in tumor volume and mass | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Recombinant PFKFB3 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PFKFB3.
-
Materials:
-
Recombinant human PFKFB3 protein
-
ATP
-
Fructose-6-phosphate (F6P)
-
This compound
-
Kinase activity assay kit (e.g., Adapta™ Universal Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing recombinant PFKFB3 protein, ATP, and F6P in a suitable buffer.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 1 hour).
-
Measure the kinase activity using a commercial kinase assay kit according to the manufacturer's instructions. The output is typically a luminescent or fluorescent signal that is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cell Viability Assay (Trypan Blue Exclusion)
This assay determines the effect of this compound on the viability of cancer cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) group.
-
After the incubation period, detach the cells using trypsin.
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage of viable cells for each treatment condition and determine the IC50 value.[4]
-
In Vivo Xenograft Tumor Growth Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)
-
Cancer cell line for injection
-
Matrigel (optional)
-
This compound formulation for injection (e.g., suspended in a vehicle like carboxymethyl cellulose (B213188) sodium)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[4]
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]
-
Administer this compound or the vehicle control to the respective groups according to the desired dosing schedule (e.g., intraperitoneal injection of 25 mg/kg every three days).[4]
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).[7]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to this compound.
Signaling Pathways Regulating PFKFB3 and Glycolysis
Caption: Signaling pathways including PI3K/Akt/mTOR and HIF-1α upregulate PFKFB3, driving glycolysis.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Logical Relationship of this compound's Impact on the Warburg Effect
References
- 1. researchgate.net [researchgate.net]
- 2. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
PFK-015: A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development of a PFKFB3 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical guide on the small molecule inhibitor PFK-015. It covers its discovery, mechanism of action, preclinical data, and the experimental protocols used for its evaluation.
Introduction
Cancer cell metabolism is characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This metabolic reprogramming supports the high proliferative rate of tumors by providing not only ATP but also essential biosynthetic precursors.[1] A key regulator of this process is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), the most potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[2][3][4] PFKFB3 is often upregulated in various cancers, making it an attractive therapeutic target.[2][5]
This compound (also known as PFK15) is a potent and selective small molecule inhibitor of PFKFB3.[5][6] It was developed as a more effective and specific derivative of the first-generation PFKFB3 inhibitor, 3PO.[7] This guide details the discovery, mechanism of action, and preclinical development of this compound as a targeted anti-cancer agent.
Discovery and Development
This compound was developed to improve upon the properties of 3PO, a chalcone-based inhibitor of PFKFB3.[7] While 3PO demonstrated anti-tumor effects, its utility was limited by poor solubility and selectivity.[7] this compound emerged as a derivative with approximately 100-fold greater inhibitory effectiveness and higher selectivity, notably without significant inhibition of other key glycolytic enzymes like PFK-1 or hexokinases.[7] Its development marked a significant step forward in targeting the glycolytic pathway in cancer. A subsequent analog, PFK-158, was later developed from this compound, reportedly exhibiting a superior potency and safety profile.[8]
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the direct inhibition of PFKFB3's kinase activity. This initiates a cascade of downstream metabolic and signaling events.
Inhibition of Glycolysis
The primary mechanism involves the suppression of glycolysis. By inhibiting PFKFB3, this compound reduces the intracellular concentration of F2,6BP.[5][9] This, in turn, decreases the activity of PFK-1, leading to a bottleneck in the glycolytic pathway. The consequences include a reduction in glucose uptake, lower ATP production, and ultimately, the potent inhibition of cancer cell proliferation.[5][6][9] Studies have shown that this metabolic stress induces cell cycle arrest, primarily at the G0/G1 phase, and can lead to apoptosis.[2][5]
Upregulation of PD-L1 and Immune Evasion
A critical and initially unexpected mechanism of this compound is its effect on the tumor immune microenvironment. Treatment with this compound leads to the upregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[6][7] Mechanistically, this compound induces the phosphorylation of PFKFB3 at the Serine 461 residue.[7][10] This phosphorylated PFKFB3 then interacts with and facilitates the nuclear translocation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[7][10][11] Within the nucleus, HIF-1α acts as a transcription factor, binding to the PD-L1 promoter and increasing its expression.[7] This upregulation of PD-L1 can promote tumor immune evasion by inactivating cytotoxic CD8+ T cells, which has significant implications for its therapeutic application.[7][10]
Quantitative Preclinical Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Condition | IC50 Value | Reference(s) |
|---|---|---|---|
| Recombinant PFKFB3 | Cell-free enzyme assay | 110 nM | [6][12] |
| Recombinant PFKFB3 | Cell-free enzyme assay | 207 nM | [5][9] |
| PFKFB3 Activity | In cancer cells | 20 nM |[6][12] |
Table 2: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |
|---|---|---|---|
| Jurkat | T-cell Leukemia | 0.72 | [5] |
| H522 | Lung Adenocarcinoma | 2.42 | [5] |
| MKN45 | Gastric Cancer | 6.59 ± 3.1 | [2] |
| AGS | Gastric Cancer | 8.54 ± 2.7 | [2] |
| BGC823 | Gastric Cancer | 10.56 ± 2.4 | [2] |
| Esophageal Cancer | Esophageal Squamous Cell Carcinoma | 4.01 - 5.08 (IC29*) | [11] |
*Note: Value represents the concentration for 29% inhibition, not 50%.
Table 3: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Value | Dosing Condition | Reference(s) |
|---|---|---|---|
| Half-life (t1/2) | 5.1 hours | 5 mg/kg, Intravenous (IV) | [12] |
| Exposure (AUCinf) | 1804 ng·h/mL | 5 mg/kg, IV | [12] |
| Volume of Distribution (Vd) | 20.5 L/kg | 5 mg/kg, IV | [12] |
| Clearance | 46.2 mL/min/kg | 5 mg/kg, IV |[12] |
In Vivo Efficacy
Preclinical studies in animal models have confirmed the anti-tumor activity of this compound.
-
Monotherapy: In immunodeficient mouse xenograft models, this compound effectively impedes tumor growth across multiple cancer types, including lung, colon, stomach, and pancreatic cancers.[5][7][9] This anti-tumor effect is accompanied by a significant reduction in glucose uptake within the tumor, as visualized by micro-PET imaging.[5][12]
-
Combination Therapy: The discovery that this compound upregulates PD-L1 led to investigations into combination therapies.[7] While this compound's efficacy was diminished in immunocompetent mouse models, combining it with a PD-1 monoclonal antibody resulted in a synergistic anti-tumor effect.[6][13] This combination enhances the activity of CD8+ T-cells, overcoming the immune evasion caused by this compound monotherapy and leading to superior tumor control.[6][7]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summarized protocols for key assays used to characterize this compound.
Recombinant PFKFB3 Kinase Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing approximately 13 ng of recombinant human PFKFB3 protein, 10 µM ATP, and 10 µM fructose-6-phosphate (F6P).[9]
-
Inhibitor Addition: Add this compound at various concentrations to the reaction wells. Use DMSO as a vehicle control.
-
Incubation: Incubate the reaction plate for 1 hour at room temperature.[9]
-
Activity Measurement: Quantify kinase activity (i.e., ATP consumption) using a commercially available detection kit, such as the Adapta™ Universal Kinase Assay, following the manufacturer's instructions.[9]
-
Data Analysis: Calculate IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1,500-5,000 cells per well and allow them to adhere overnight.[11][14]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or DMSO vehicle control. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent toxicity.[2]
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
MTS Addition: Add MTS reagent (or a similar reagent like CCK-8) to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.[3][11]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[11]
-
Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability and calculate IC50 values.
In Vivo Tumor Xenograft Efficacy Study
-
Cell Preparation: Culture the desired cancer cells (e.g., MKN45 gastric cancer cells) and harvest them during the logarithmic growth phase.[2]
-
Implantation: Resuspend cells in a suitable medium (e.g., serum-free medium with Matrigel) and subcutaneously inject them (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[2]
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomly assign the mice to treatment and control groups.[2]
-
Treatment Administration: Administer this compound (e.g., 25 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) on a defined schedule (e.g., every three days).[2][9]
-
Monitoring: Record tumor volume and mouse body weight regularly (e.g., every three days) throughout the study. Monitor for any signs of toxicity.[2]
Conclusion and Future Directions
This compound is a well-characterized, selective inhibitor of the key glycolytic enzyme PFKFB3. It effectively suppresses cancer cell proliferation in vitro and impedes tumor growth in vivo by targeting the metabolic dependency of cancer cells on glycolysis. The discovery of its role in upregulating PD-L1 has unveiled a complex interplay between cancer metabolism and immuno-oncology. This finding strongly supports a rational combination strategy of this compound with immune checkpoint inhibitors, such as anti-PD-1 antibodies, to achieve a more potent and durable anti-tumor response. Further development and clinical investigation of this and similar combination approaches are warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.library.louisville.edu [ir.library.louisville.edu]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20150064175A1 - Pfkfb3 inhibitor and methods of use as an anti-cancer therapeutic - Google Patents [patents.google.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound|PFK15,PFK 15|PFKFB3 inhibitor [dcchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
PFK-015: A Technical Guide to the Inhibition of the Glycolytic Enzyme PFKFB3
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to meet their high energy demands. PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[1][2][3] The overexpression of PFKFB3 is a hallmark of numerous cancers, making it a compelling target for anti-neoplastic therapies.[1][4][5] PFK-015 is a potent and selective small-molecule inhibitor of PFKFB3.[3][6][7] Developed as a derivative of the earlier inhibitor 3PO, this compound demonstrates improved selectivity and pharmacokinetic properties.[8][9] This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on cellular and systemic metabolism, and detailed protocols for its experimental evaluation.
Mechanism of Action
This compound exerts its biological effects through the specific inhibition of the kinase activity of the PFKFB3 enzyme.[6][7] This bifunctional enzyme has both kinase and phosphatase domains, but in the PFKFB3 isoform, the kinase activity is overwhelmingly dominant (kinase/phosphatase ratio of ~740:1), leading to a net production of F2,6BP.[8][10] By inhibiting this kinase function, this compound leads to a rapid decrease in intracellular F2,6BP levels.[7][11][12] The subsequent reduction in PFK-1 activation throttles the glycolytic flux, resulting in decreased glucose uptake and ATP production in cancer cells.[7][11][12][13] This metabolic reprogramming ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cell lines.[3][13]
Core Inhibitory Pathway
The primary mechanism involves the direct inhibition of PFKFB3, which reduces the allosteric activation of PFK-1, thereby suppressing the glycolytic rate.
References
- 1. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of PFKFB3 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets | MDPI [mdpi.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
The Structure-Activity Relationship of PFK-015: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PFK-015, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells. By inhibiting PFKFB3, this compound presents a promising therapeutic strategy for various cancers. This document details the quantitative SAR data, experimental protocols for its evaluation, and the complex signaling pathways it modulates.
Core Concepts: Targeting Tumor Metabolism
Cancer cells exhibit altered metabolism, famously described as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[1] PFKFB3 plays a pivotal role in this metabolic reprogramming by synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1][2] this compound, a derivative of the earlier inhibitor 3PO, demonstrates significantly improved selectivity and potency, making it a valuable tool for research and a potential candidate for clinical development.[3]
Structure-Activity Relationship of PFKFB3 Inhibitors
The development of potent PFKFB3 inhibitors has evolved from the initial discovery of compounds like 3PO. This compound, also known as 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one, emerged from systematic modifications of the 3PO scaffold.[3] The core structure consists of a central α,β-unsaturated ketone (chalcone) moiety flanked by two heterocyclic rings.
| Compound | Structure / Modification | PFKFB3 IC50 (nM) | Cellular Activity/Notes |
| This compound | 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one | 110 - 207 | Potent inhibition of recombinant PFKFB3 and cellular PFKFB3 activity (IC50 ~20 nM in cells).[5] Induces apoptosis and cell cycle arrest in cancer cells.[6] |
| 3PO | 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | 22,900 | Parent compound with lower potency and poor solubility.[3][7] |
| PFK-158 | (E)-1-(pyridin-4-yl)-3-(7-(trifluoromethyl)quinolin-2-yl)prop-2-en-1-one | More potent than this compound | Improved pharmacokinetic properties and tolerability in vivo compared to this compound. |
| KAN0438757 | N/A (complex structure) | 190 | Selective inhibitor of PFKFB3 over PFKFB4.[7] |
Key SAR Observations:
-
Quinoline (B57606) Moiety: The replacement of the 3-pyridinyl ring of 3PO with a 2-quinolinyl ring in this compound dramatically increases potency, suggesting the quinoline group forms critical interactions within the PFKFB3 active site.[3]
-
Substitution on the Quinoline Ring: The addition of a trifluoromethyl group at the 7-position of the quinoline ring (PFK-158) further enhances activity and improves pharmacokinetic properties.
-
Pyridinyl Moiety: The 4-pyridinyl group appears to be important for activity, as it is conserved in potent inhibitors like this compound and 3PO.
-
Chalcone Linker: The α,β-unsaturated ketone linker is a common feature in this class of inhibitors and is likely involved in binding to the enzyme.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
PFKFB3 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of PFKFB3 by detecting the amount of ADP produced in the kinase reaction.
-
Materials:
-
Recombinant human PFKFB3 protein
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound or other test compounds
-
Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 100 mM KCl, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100
-
Substrates: Fructose-6-phosphate (F6P) and ATP
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 20 nM PFKFB3 enzyme, and the desired concentration of the test compound (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding the substrates (final concentrations: 2 mM F6P and 20 µM ATP).
-
Incubate the reaction at room temperature for 2 hours.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and reflects the kinase activity.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in culture by measuring the reduction of a tetrazolium salt (MTS) to a colored formazan (B1609692) product by metabolically active cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of this compound (e.g., 2, 4, 6 µM) or a vehicle control (DMSO) and incubate for the desired time period (e.g., 12, 24, 48 hours).[8]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the signaling pathways affected by this compound.
-
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-HIF-1α, anti-PD-L1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. For HIF-1α detection, nuclear extracts are recommended as it translocates to the nucleus upon stabilization.[9]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways. The inhibition of PFKFB3 leads to a reduction in glycolytic flux, which has downstream consequences on cellular energy status and signaling cascades.
PFKFB3-Glycolysis Axis
The primary mechanism of action of this compound is the direct inhibition of PFKFB3. This reduces the levels of F2,6BP, a potent allosteric activator of PFK-1.[1] The subsequent decrease in PFK-1 activity leads to a reduction in the overall glycolytic rate.
Caption: this compound inhibits PFKFB3, reducing F2,6BP and suppressing glycolysis.
AMPK Signaling Pathway
The reduction in glycolysis and ATP levels caused by this compound can lead to an increase in the AMP/ATP ratio, which is a key activator of AMP-activated protein kinase (AMPK). However, some studies have shown that this compound can also lead to the downregulation of the AMPK signaling pathway in certain cancer cells, suggesting a complex, context-dependent interaction.[8][10]
References
- 1. mdpi.com [mdpi.com]
- 2. PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
The Glycolytic Inhibitor PFK-015: A Double-Edged Sword in Cancer Therapy Through PD-L1 Upregulation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The landscape of cancer therapy is increasingly focused on the intricate interplay between tumor metabolism and immune evasion. A key player in this dynamic is the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a critical regulator of the Warburg effect in cancer cells. PFK-015, a potent and specific small molecule inhibitor of PFKFB3, has demonstrated significant tumor-inhibitory effects by suppressing glycolysis. However, emerging evidence reveals a paradoxical consequence of PFKFB3 inhibition: the upregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells. This guide provides a comprehensive technical overview of the molecular mechanisms by which this compound influences PD-L1 expression, presenting quantitative data, detailed experimental protocols, and visual pathways to inform future research and therapeutic strategies.
The Core Mechanism: From Glycolytic Inhibition to Immune Evasion
Inhibition of PFKFB3 by this compound sets off a signaling cascade that culminates in increased PD-L1 expression, thereby potentially dampening the anti-tumor immune response.[1] The central mechanism involves the phosphorylation of PFKFB3, its subsequent interaction with Hypoxia-Inducible Factor 1-alpha (HIF-1α), and the transcriptional activation of the PD-L1 gene (CD274).
Signaling Pathway
Treatment of cancer cells with this compound leads to the phosphorylation of PFKFB3 at the Serine 461 residue.[1] This phosphorylation event enhances the physical interaction between PFKFB3 and HIF-1α.[1] The resulting phospho-PFKFB3/HIF-1α complex then translocates from the cytoplasm into the nucleus.[1] Within the nucleus, HIF-1α, a potent transcription factor, binds directly to Hypoxia Response Elements (HREs) located in the promoter region of the PD-L1 gene.[1] This binding initiates the transcriptional upregulation of PD-L1, leading to increased PD-L1 mRNA and subsequent protein expression on the cancer cell surface.[1]
Quantitative Effects of this compound on PD-L1 Expression and Function
The administration of this compound results in a quantifiable, dose-dependent increase in PD-L1 expression and a subsequent reduction in the susceptibility of cancer cells to T-cell mediated cytotoxicity.
| Parameter | Cell Line(s) | This compound Concentration | Treatment Duration | Observed Effect | Experimental Method | Reference |
| PD-L1 Protein Expression | Esophageal Squamous Cell Carcinoma (ESCC) | 0 - 12.5 µM | 48 hours | Dose-dependent increase in PD-L1 protein levels. | Western Blot | [1] |
| PD-L1 Transcriptional Activity | 293T, KYSE-520 | 0 - 5 µM | Not Specified | Significant, dose-dependent increase in PD-L1 promoter activity. | Luciferase Reporter Assay | [1] |
| HIF-1α Nuclear Localization | KYSE-70 | Not Specified | Not Specified | Marked increase in nuclear HIF-1α protein levels. | Compartmental Western Blot | [1] |
| PFKFB3 / HIF-1α Interaction | KYSE-70 | Not Specified | Not Specified | Increased co-immunoprecipitation of PFKFB3 and HIF-1α. | Co-Immunoprecipitation | [1] |
| T-Cell Mediated Cytotoxicity | ESCC cells co-cultured with PBMCs | 0 - 12.5 µM | 48 hours | Increased resistance of cancer cells to cytotoxic T-cell killing. | T-Cell Killing Assay | [1] |
| CD8+ T-Cell Activity (IFN-γ+) | ESCC cells co-cultured with PBMCs | Not Specified | Not Specified | Significant decrease in the percentage of active (IFN-γ+) CD8+ T-cells. | Flow Cytometry | [1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to elucidate the this compound-PD-L1 axis. These protocols are synthesized based on standard laboratory procedures and findings from relevant literature.
Cell Culture and this compound Treatment
-
Cell Lines: Esophageal squamous cell carcinoma (ESCC) cell lines (e.g., KYSE-70, KYSE-520) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired final concentrations of this compound (e.g., 0, 2.5, 5.0, 10, 12.5 µM). The final DMSO concentration should be kept constant across all conditions (e.g., <0.1%). Cells are then incubated for the specified duration (e.g., 24-48 hours) before harvesting for analysis.
Western Blot Analysis for PD-L1 and Pathway Proteins
-
Cell Lysis: After this compound treatment, cells are washed with ice-cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Rabbit anti-PD-L1
-
Rabbit anti-phospho-PFKFB3 (Ser461)
-
Rabbit anti-PFKFB3
-
Rabbit anti-HIF-1α
-
Mouse anti-β-actin or anti-GAPDH (as loading control)
-
Rabbit anti-Lamin B1 (for nuclear fraction)
-
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated goat anti-rabbit or anti-mouse secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
Co-Immunoprecipitation (Co-IP) for PFKFB3 and HIF-1α Interaction
-
Cell Lysis: Cells are lysed in a non-denaturing IP lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) with protease inhibitors.
-
Pre-clearing: Lysates are pre-cleared by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Immunoprecipitation: The pre-cleared lysate is incubated overnight at 4°C with either an anti-PFKFB3 antibody, anti-HIF-1α antibody, or a control IgG.
-
Complex Capture: Protein A/G magnetic beads are added and incubated for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: The beads are washed 3-5 times with cold IP lysis buffer.
-
Elution and Analysis: The bound proteins are eluted by boiling in SDS sample buffer and analyzed by Western blotting as described in section 3.2, probing for the reciprocal protein (e.g., blot for HIF-1α if PFKFB3 was immunoprecipitated).
Chromatin Immunoprecipitation (ChIP)-qPCR for HIF-1α Binding to PD-L1 Promoter
-
Cross-linking: Cells treated with this compound are cross-linked with 1% formaldehyde (B43269) for 10 minutes at room temperature. The reaction is quenched with glycine.
-
Chromatin Preparation: Cells are lysed, and nuclei are isolated. The chromatin is then sheared into 200-1000 bp fragments using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an anti-HIF-1α antibody or a control IgG, along with Protein A/G magnetic beads.
-
Washing and Elution: The beads are washed with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding. The chromatin is then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating at 65°C overnight with NaCl. DNA is then purified using a standard phenol-chloroform extraction or a column-based kit.
-
qPCR Analysis: The purified DNA is used as a template for quantitative real-time PCR (qPCR) using primers designed to flank the putative HREs in the CD274 (PD-L1) promoter. Results are typically expressed as a percentage of input DNA.
Flow Cytometry for Surface PD-L1 Expression
-
Cell Preparation: After this compound treatment, cells are harvested using a non-enzymatic cell dissociation solution to preserve surface antigens.
-
Staining: Cells (approx. 1 x 10⁶) are washed with FACS buffer (PBS + 1% BSA) and incubated with a fluorochrome-conjugated anti-human PD-L1 antibody (or a matched isotype control) for 30 minutes on ice in the dark. A viability dye is often included to exclude dead cells from the analysis.
-
Washing: Cells are washed twice with FACS buffer.
-
Acquisition: Samples are acquired on a flow cytometer.
-
Analysis: Data is analyzed using flow cytometry software. A gating strategy is employed to first select for live, single cells, and then the percentage of PD-L1 positive cells and the median fluorescence intensity (MFI) are determined relative to the isotype control.
T-Cell Mediated Tumor Cell Killing Assay
-
Target Cell Preparation: ESCC tumor cells are seeded in a 96-well plate and treated with this compound or vehicle control for 48 hours.
-
Effector Cell Preparation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors and activated (e.g., with anti-CD3/CD28 beads and IL-2) to generate effector T-cells.
-
Co-culture: The this compound-treated target cells are washed, and the activated PBMCs are added at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubation: The co-culture is incubated for a set period (e.g., 24-48 hours).
-
Quantification of Killing: Cell death of the target tumor cells is quantified. This can be done through various methods, such as:
-
Luminescence/Fluorescence: Using target cells that express luciferase or a fluorescent protein and measuring the signal loss.
-
Flow Cytometry: Staining the co-culture with markers to distinguish target and effector cells, along with a viability dye to quantify dead target cells.
-
Implications for Drug Development and Future Directions
The finding that this compound upregulates PD-L1 presents both a challenge and an opportunity for cancer therapy. While this compound effectively targets tumor metabolism, the resulting increase in PD-L1 may compromise its efficacy by promoting immune evasion.[1] This mechanistic insight strongly supports the rationale for combination therapies.
Studies have shown that combining this compound with a PD-1 monoclonal antibody results in a synergistic anti-tumor effect.[1] The this compound inhibits tumor growth by targeting glycolysis, while the PD-1 blockade counteracts the induced PD-L1 expression, thereby unleashing the full potential of the anti-tumor immune response.
For drug development professionals, this underscores the importance of evaluating the immunomodulatory effects of metabolic inhibitors. Future research should focus on:
-
Optimizing the dosing and scheduling of this compound in combination with immune checkpoint inhibitors.
-
Identifying predictive biomarkers to select patients most likely to benefit from this combination therapy.
-
Investigating whether other PFKFB3 inhibitors or inhibitors of other glycolytic enzymes have a similar effect on PD-L1 expression.
By understanding the dual role of this compound, researchers can better design rational combination strategies that simultaneously cripple tumor metabolism and overcome immune resistance, paving the way for more effective cancer treatments.
References
The Intricate Dance: PFK-015's Modulation of the Tumor Microenvironment
A Technical Guide for Researchers and Drug Development Professionals
The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy. This complex and dynamic ecosystem, comprising cancer cells, stromal cells, immune cells, and the extracellular matrix, is characterized by metabolic reprogramming that fuels tumor progression and immune evasion. A key player in this metabolic shift is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a potent activator of glycolysis. The small molecule inhibitor, PFK-015, has emerged as a critical tool to dissect and potentially disrupt the intricate connections between glycolysis and the TME. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its multifaceted effects on the tumor microenvironment, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
This compound: A Selective Inhibitor of PFKFB3
This compound is a derivative of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (B8050774) (3PO) with enhanced selectivity and inhibitory potency against PFKFB3.[1] By specifically targeting PFKFB3, this compound effectively reduces the intracellular levels of fructose-2,6-bisphosphate (F2,6BP), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[2][3] This targeted inhibition leads to a significant reduction in glycolytic flux within cancer cells and other key cellular components of the TME.[3]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified across various preclinical models. The following tables summarize key in vitro and in vivo data, providing a comparative overview of its potency and therapeutic window.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PFKFB3 activity) | 20 nM | Cancer cells | [4] |
| IC50 (recombinant PFKFB3) | 110 nM | Cell-free assay | [4] |
| IC50 (recombinant PFKFB3) | 207 nM | Cell-free assay | [5] |
| IC50 (Cell Proliferation) | 6.59 ± 3.1 µM | MKN45 (Gastric Cancer) | [3] |
| IC50 (Cell Proliferation) | 8.54 ± 2.7 µM | AGS (Gastric Cancer) | [3] |
| IC50 (Cell Proliferation) | 10.56 ± 2.4 µM | BGC823 (Gastric Cancer) | [3] |
| IC29 (Cell Proliferation) | 4.01 - 5.08 µM | Esophageal Cancer Cell Lines | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage and Administration | Key Findings | Reference |
| Immunodeficient (Nude) Mice | Esophageal Squamous Cell Carcinoma (ESCC) | Not specified | Marked reduction in tumor volume and final tumor mass. | [1] |
| C57BL/6 and hu-PBMC-NOG Mice | Esophageal Squamous Cell Carcinoma (ESCC) | Not specified | Enhanced efficacy when combined with PD-1 mAb, leading to a significant decrease in tumor volume and mass. | [1] |
| B16 Tumor-Bearing Mice | Melanoma | Not specified | Significant decrease in tumor volume and mass when combined with PD-1 mAb. | [1] |
| MKN45 Xenograft Mice | Gastric Cancer | 25 mg/kg, intraperitoneally, every three days for 15 days | Significant inhibition of tumor volume and weight (56.10% inhibition rate). | [3] |
| HCT116 DDR Xenograft Mice | Colorectal Cancer | 10 mg/kg, intraperitoneally, every third day for 12 days | Significant reduction in tumor volume and weight, especially when combined with cisplatin (B142131). | [6] |
This compound's Impact on the Tumor Microenvironment
The inhibition of glycolysis by this compound sets off a cascade of events that reverberate throughout the TME, affecting cancer cells, the immune landscape, and the tumor vasculature.
Direct Effects on Cancer Cells
This compound's primary action is the suppression of the high glycolytic rate characteristic of many cancer cells, known as the Warburg effect.[7] This metabolic disruption leads to a dose-dependent inhibition of cancer cell proliferation and can induce cell cycle arrest and apoptosis.[1][3] Studies have shown that this compound can impede tumor growth in various cancer types, including esophageal, gastric, and colorectal cancers, both in vitro and in immunodeficient in vivo models.[1][3][6]
Modulation of the Immune Microenvironment
The metabolic competition for glucose between tumor cells and tumor-infiltrating lymphocytes (TILs) is a critical factor in immune suppression. By inhibiting tumor cell glycolysis, this compound can alleviate the glucose-deprived state of the TME, potentially restoring the function of TILs.[1] However, the interaction is more complex.
-
Upregulation of PD-L1: A significant finding is that this compound treatment can lead to the upregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[1][8] This is a crucial mechanism of immune evasion, as PD-L1 interacts with the PD-1 receptor on T cells, leading to their inactivation.[1] This finding helps to explain why PFKFB3 inhibition alone has shown limited efficacy in clinical trials.[1][8]
-
Synergy with Immune Checkpoint Blockade: The this compound-induced upregulation of PD-L1 provides a strong rationale for combination therapy. Indeed, preclinical studies have demonstrated a synergistic effect when this compound is combined with a PD-1 monoclonal antibody.[1] This combination enhances the anti-tumor efficacy by simultaneously inhibiting tumor growth and unleashing the cytotoxic activity of CD8+ T cells.[1]
-
Impact on Tumor-Associated Macrophages (TAMs): The metabolic state of TAMs dictates their polarization towards a pro-tumoral (M2-like) or anti-tumoral (M1-like) phenotype. PFKFB3 is predominantly expressed in TAMs within the colorectal cancer microenvironment.[9] Inhibition of PFKFB3 in macrophages can reprogram their lipid metabolism, potentially influencing their function within the TME.[9]
Normalization of the Tumor Vasculature
Pathological angiogenesis, the formation of new blood vessels, is a hallmark of cancer and contributes to tumor growth and metastasis.[7] These vessels are often abnormal and leaky.[7] Inhibition of PFKFB3 in tumor endothelial cells has been shown to induce the normalization of tumor blood vessels.[10] This normalization is characterized by a decrease in vessel diameter, increased pericyte coverage, and improved vessel perfusion.[10] A normalized vasculature can enhance the delivery of anti-cancer drugs and may also reduce tumor metastasis.[7]
Key Signaling Pathways Modulated by this compound
The effects of this compound on the TME are mediated through the modulation of several critical signaling pathways.
The phos-PFKFB3/HIF-1α/PD-L1 Axis
A pivotal mechanism underlying this compound's immunomodulatory effects involves the phosphorylation of PFKFB3 and its interaction with Hypoxia-Inducible Factor 1-alpha (HIF-1α). Treatment with this compound leads to the phosphorylation of PFKFB3 at serine 461.[1][8] This phosphorylated PFKFB3 then interacts with HIF-1α and facilitates their co-localization into the nucleus.[1][8] Within the nucleus, HIF-1α acts as a transcription factor, binding to the hypoxia-response element (HRE) in the promoter region of the PD-L1 gene (CD274), thereby increasing its expression.[1]
Caption: this compound induces PD-L1 expression via the phos-PFKFB3/HIF-1α axis.
The AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. This compound has been shown to inhibit the phosphorylation of AMPK and its downstream substrate, acetyl-CoA carboxylase (ACC).[2] In some cancer cells, the inhibition of AMPK signaling can be beneficial for therapy.[2] this compound can also inhibit the Akt-mTORC1 signaling pathway in colorectal cancer cells, contributing to reduced tumor cell viability.[11]
Caption: this compound inhibits the AMPK signaling pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the effects of this compound.
In Vitro Cell Viability Assay (Trypan Blue Exclusion)
Objective: To determine the dose-dependent effect of this compound on the proliferation of cancer cells.
Methodology:
-
Seed cancer cells (e.g., MKN45, AGS, BGC823) in appropriate culture plates and allow them to adhere overnight.[3]
-
Treat the cells with increasing concentrations of this compound (e.g., 0-20 µmol/L) for a specified duration (e.g., 24, 48 hours). A vehicle control (e.g., DMSO at a concentration below 0.05%) should be included.[3]
-
Following incubation, detach the cells using trypsin-EDTA.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).[3]
In Vivo Tumor Xenograft Study
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Use immunodeficient mice (e.g., female Balb/c nu/nu nude mice, 4-5 weeks old).[3]
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MKN45 cells) into the flank of each mouse.[3]
-
Allow the tumors to grow to a palpable size (e.g., approximately 100-120 mm³).[3][6]
-
Randomly assign the mice to treatment and control groups (n=4-5 per group).[3][6]
-
Administer this compound (e.g., 10-25 mg/kg) or a vehicle control via intraperitoneal injection at regular intervals (e.g., every three days for 12-15 days).[3][6]
-
Measure tumor dimensions with calipers and body weight regularly (e.g., twice a week).[3]
-
Calculate tumor volume using the formula: (length × width²)/2.[6]
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[3][6]
-
All animal experiments should be conducted in accordance with approved animal ethics protocols.[3]
Western Blot Analysis
Objective: To detect changes in the expression levels of specific proteins in response to this compound treatment.
Methodology:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AMPK, p-ACC, PD-L1) overnight at 4°C.[2]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.
Conclusion and Future Directions
This compound serves as a powerful pharmacological tool for interrogating the role of glycolysis in the tumor microenvironment. Its ability to directly inhibit cancer cell proliferation, modulate the immune landscape, and normalize tumor vasculature underscores the therapeutic potential of targeting PFKFB3. The discovery of the this compound-induced upregulation of PD-L1 has been a pivotal finding, providing a strong rationale for its clinical investigation in combination with immune checkpoint inhibitors. Future research should continue to explore the nuanced effects of this compound on different immune cell subsets within the TME and investigate potential biomarkers to identify patient populations most likely to respond to this combination therapy. The in-depth understanding of the intricate connections between metabolism and immunity, facilitated by molecules like this compound, will be instrumental in developing the next generation of effective cancer treatments.
Caption: this compound's multifaceted impact on the tumor microenvironment.
References
- 1. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PFKFB3 deprivation attenuates the cisplatin resistance via blocking its autophagic elimination in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of PFKFB3 In the Tumor Microenvironment and Its Therapeutic Potential | Auctores [auctoresonline.org]
- 8. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of PFKFB3 in Macrophages Has a Dual Effect on Tumor-Regulating Lipid Metabolism[v1] | Preprints.org [preprints.org]
- 10. Inhibition of glycolytic activator PFKFB3 suppresses tumor growth and induces tumor vessel normalization in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
PFK-015: A Technical Guide to its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PFK-015, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). Cancer cells exhibit a heightened reliance on glycolysis, a metabolic pathway regulated by the potent allosteric activator fructose-2,6-bisphosphate (F2,6BP), which is synthesized by PFKFB3. By targeting this key enzyme, this compound presents a promising strategy to disrupt cancer cell metabolism and impede tumor progression. This document consolidates key preclinical data on this compound, including its mechanism of action, in vitro efficacy, pharmacokinetic profile, and in vivo anti-tumor activity. Detailed experimental protocols for the evaluation of this compound and visualizations of the associated signaling pathways are provided to support further research and development in the field of cancer metabolism.
Introduction
The reprogramming of energy metabolism is a hallmark of cancer, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation. A key regulator of this process is the bifunctional enzyme PFKFB3, which synthesizes F2,6BP, a potent activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. PFKFB3 is frequently overexpressed in a variety of human cancers, correlating with poor prognosis. Consequently, the inhibition of PFKFB3 has emerged as an attractive therapeutic strategy.
This compound is a small molecule inhibitor designed to selectively target PFKFB3. By reducing the intracellular levels of F2,6BP, this compound effectively curtails glycolytic flux, leading to decreased cancer cell proliferation, induction of apoptosis, and suppression of tumor growth. This guide will explore the preclinical evidence supporting the anti-cancer potential of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the competitive inhibition of PFKFB3. This inhibition leads to a cascade of downstream effects that disrupt cancer cell metabolism and signaling.
-
Inhibition of Glycolysis: this compound binds to PFKFB3, preventing the synthesis of F2,6BP. The resulting decrease in F2,6BP levels reduces the allosteric activation of PFK-1, a critical control point in glycolysis. This leads to a significant reduction in glucose uptake and lactate (B86563) production by cancer cells.[1][2]
-
Induction of Cell Cycle Arrest and Apoptosis: By depriving cancer cells of the energy and building blocks derived from glycolysis, this compound can induce cell cycle arrest, primarily at the G0/G1 phase.[3] Furthermore, the metabolic stress triggered by this compound can activate apoptotic pathways, leading to programmed cell death.[4]
-
Modulation of the Tumor Microenvironment: this compound's impact extends beyond the cancer cells themselves. Recent studies have shown that this compound can modulate the tumor microenvironment. Interestingly, inhibition of PFKFB3 can lead to an upregulation of PD-L1 expression on tumor cells, suggesting a potential for combination therapies with immune checkpoint inhibitors.[1][5][6]
Below is a diagram illustrating the core mechanism of action of this compound.
Caption: this compound inhibits PFKFB3, reducing F2,6BP levels and suppressing glycolysis.
Quantitative Data
In Vitro Efficacy: IC50 Values
This compound has demonstrated potent inhibitory activity against recombinant PFKFB3 and PFKFB3 activity within cancer cells.[1][7] The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | T-cell Leukemia | 2.42 | [8] |
| H522 | Lung Adenocarcinoma | 0.72 | [8] |
| Esophageal Cancer Cell Lines | Esophageal Squamous Cell Carcinoma | 4.01 - 5.08 | [6] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 2.6 | [9] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in rodents have shown that this compound possesses a satisfactory profile for in vivo applications. Following intravenous administration in mice, this compound exhibits a reasonable half-life, exposure, and tissue distribution.[10]
| Parameter | Value | Unit |
| Administration Route | Intravenous (IV) | - |
| Dose | 5 | mg/kg |
| Half-life (t½) | 5.1 | hours |
| AUCinf | 1804 | ng·h/mL |
| Volume of Distribution (Vd) | 20.5 | L/kg |
| Clearance (CL) | 46.2 | mL/min/kg |
Data obtained from studies in Balb/c mice.
In Vivo Efficacy: Xenograft Studies
This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models.
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Lewis Lung Carcinoma | C57Bl/6 mice | 25 mg/kg, i.p., every 3 days | 80% | [10][11] |
| Gastric Cancer (MKN45) | Nude mice | 25 mg/kg, i.p., every 3 days for 15 days | 56.10% | [3][12] |
| Esophageal Squamous Cell Carcinoma | Immunodeficient nude mice | Not specified | Marked reduction in tumor volume and mass | [6] |
| Colorectal Cancer (HCT116 DDR) | Athymic nude mice | 10 mg/kg, i.p., every 3 days for 12 days | Significant reduction in tumor volume and weight | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anti-cancer potential of this compound.
Glycolysis Inhibition Assays
This protocol is based on the principle that F2,6BP activates PFK-1, and its concentration can be determined by measuring the rate of a coupled enzymatic reaction.
Materials:
-
Cell lysis buffer (e.g., 50 mM NaOH)
-
Neutralization buffer (e.g., acetic acid in 20 mM HEPES)
-
Pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2)
-
Fructose-6-phosphate (F6P)
-
Pyrophosphate (PPi)
-
Aldolase
-
Triosephosphate isomerase
-
Glycerol-3-phosphate dehydrogenase
-
NADH
-
Spectrophotometer
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency and treat with this compound or vehicle control.
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding 50 mM NaOH and heating at 80°C for 5-10 minutes.
-
Cool the lysate on ice and neutralize with acetic acid in the presence of 20 mM HEPES.
-
Centrifuge at high speed to pellet debris and collect the supernatant.
-
-
Enzymatic Assay:
-
Prepare a reaction mixture containing assay buffer, F6P, PPi, aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH.
-
Add a known amount of cell lysate to the reaction mixture.
-
Initiate the reaction by adding PFP.
-
Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the concentration of F2,6BP in the sample.
-
Generate a standard curve using known concentrations of F2,6BP to quantify the amount in the cell lysates.
-
2-NBDG is a fluorescent glucose analog that is taken up by cells through glucose transporters.
Materials:
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash the cells with PBS and incubate in glucose-free medium for 30-60 minutes.
-
Add 2-NBDG to the medium at a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular 2-NBDG.
-
Analyze the cells by flow cytometry (FITC channel) or fluorescence microscopy to quantify the uptake of 2-NBDG.
Cell Viability Assays
This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest cells after treatment with this compound.
-
Resuspend the cells in PBS.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in a vehicle like SCMC or PEG/Tween/water)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule. The control group should receive the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration.
-
-
Data Analysis:
-
At the end of the study, excise and weigh the tumors.
-
Calculate tumor growth inhibition as a percentage relative to the control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound targets PFKFB3 to disrupt the glycolytic pathway.
Caption: A generalized workflow for determining cell viability after this compound treatment.
Caption: A typical workflow for assessing the in vivo efficacy of this compound.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of PFKFB3 and the subsequent disruption of cancer cell metabolism. The preclinical data summarized in this guide highlight its potent in vitro and in vivo activity across a range of cancer types. The provided experimental protocols offer a framework for researchers to further investigate the therapeutic utility of this compound.
Future research should focus on several key areas:
-
Combination Therapies: Exploring the synergistic effects of this compound with other anti-cancer agents, particularly immune checkpoint inhibitors, given its observed impact on PD-L1 expression.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound to develop strategies to overcome them.
-
Clinical Translation: Advancing this compound or its analogs into clinical trials to evaluate its safety and efficacy in cancer patients.
The continued investigation of this compound and other PFKFB3 inhibitors holds great promise for the development of novel metabolic therapies for cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aafco.org [aafco.org]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. apexbt.com [apexbt.com]
- 9. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound|PFK15,PFK 15|PFKFB3 inhibitor [dcchemicals.com]
- 11. selleckchem.com [selleckchem.com]
- 12. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 13. PFKFB3 deprivation attenuates the cisplatin resistance via blocking its autophagic elimination in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
PFK-015: A Technical Guide to its Applications in Basic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFK-015 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway frequently upregulated in cancer cells to meet their high energy demands.[3][4] By inhibiting PFKFB3, this compound effectively reduces the levels of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[3][5] This inhibitory action leads to a reduction in glycolytic flux, impacting cancer cell proliferation, survival, and other malignant phenotypes. This technical guide provides an in-depth overview of the basic research applications of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the inhibitory activity of this compound from various studies.
| Parameter | Value | Cell Line/System | Reference(s) |
| IC50 (PFKFB3, recombinant) | 110 nM | Recombinant PFKFB3 | [1] |
| IC50 (PFKFB3, cell-based) | 20 nM | Cancer cells | [1] |
| IC50 (PFKFB3, cell-free assay) | 207 nM | Cell-free assay | [2] |
| IC50 (Cell Viability) | 6.59 ± 3.1 µmol/L | MKN45 (Gastric Cancer) | [5] |
| 8.54 ± 2.7 µmol/L | AGS (Gastric Cancer) | [5] | |
| 10.56 ± 2.4 µmol/L | BGC823 (Gastric Cancer) | [5] | |
| 0.72 µM | H522 (Lung Adenocarcinoma) | ||
| 2.42 µM | Jurkat (T-cell Leukemia) | ||
| Effect on F2,6BP Production | Dose-dependent reduction | MKN45, AGS | [5] |
| Effect on Glucose Uptake | Dose-dependent reduction | MKN45, AGS | [5] |
| Reduced | H522, Jurkat | ||
| Effect on Intracellular ATP | Reduced | H522, Jurkat | |
| In Vivo Efficacy | 25 mg/kg i.p. | LLC xenografts in C57Bl/6 mice | [2] |
| 25 mg/kg i.p. | CT26, U-87 MG, BxPC-3 xenografts in athymic mice | [2] | |
| 25 mg/kg i.p. | MKN45 xenograft in nude mice | [5] |
Signaling Pathways
This compound primarily exerts its effects by modulating the glycolytic pathway. However, its impact extends to other interconnected signaling cascades, notably the HIF-1α pathway.
PFKFB3-Mediated Glycolysis
Caption: this compound inhibits PFKFB3, reducing F2,6BP and glycolytic flux.
This compound, HIF-1α, and PD-L1 Axis
Recent studies have revealed a novel mechanism by which this compound can modulate the tumor microenvironment. Inhibition of PFKFB3 by this compound can lead to the phosphorylation of PFKFB3 at Ser461. This phosphorylated PFKFB3 then interacts with and promotes the nuclear translocation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). In the nucleus, HIF-1α acts as a transcription factor, upregulating the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein.[6][7] This can lead to decreased anti-tumor immunity.
Caption: this compound induces PD-L1 expression via the p-PFKFB3/HIF-1α axis.
Experimental Protocols
PFKFB3 Kinase Assay
This protocol is adapted from a method for measuring the activity of recombinant PFKFB3.[2]
Materials:
-
Recombinant human PFKFB3 protein
-
Reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ATP
-
Fructose-6-phosphate (F6P)
-
This compound (or other inhibitors) dissolved in DMSO
-
Kinase activity detection kit (e.g., Adapta™ Universal Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mix containing the reaction buffer, 10 µmol/L ATP, and 10 µmol/L F6P.
-
Add approximately 13 ng of recombinant human PFKFB3 protein to each well of a microplate.
-
Add this compound at various concentrations to the wells. Include a DMSO vehicle control.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Measure the kinase activity using a suitable detection kit according to the manufacturer's instructions.
Cell Viability Assay (Trypan Blue Exclusion)
This protocol provides a general method for assessing the effect of this compound on cancer cell viability.[2][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0-20 µmol/L) for a specified duration (e.g., 24, 48, or 72 hours). Include a DMSO vehicle control.
-
After the incubation period, harvest the cells by trypsinization (for adherent cells) or gentle scraping.
-
Resuspend the cells in a known volume of culture medium.
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells and determine the IC50 value of this compound.
Western Blot Analysis
This protocol outlines the steps for analyzing the expression of proteins in the PFKFB3 signaling pathway following this compound treatment.[5][6]
Materials:
-
Cells treated with this compound as described above
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PFKFB3, anti-p-PFKFB3 (Ser461), anti-HIF-1α, anti-PD-L1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Caption: A typical workflow for evaluating this compound from in vitro to in vivo.
Conclusion
This compound is a valuable tool for basic research, particularly in the fields of cancer metabolism and immuno-oncology. Its specific inhibition of PFKFB3 allows for the targeted investigation of the role of glycolysis in various cellular processes. The detailed protocols and pathway information provided in this guide are intended to facilitate the design and execution of experiments utilizing this potent inhibitor. As research continues, a deeper understanding of the multifaceted effects of this compound will undoubtedly uncover new therapeutic possibilities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
PFK-015: A Technical Guide to its Impact on ATP Production in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer cells exhibit a unique metabolic phenotype characterized by a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic reprogramming is crucial for providing the energy and biosynthetic precursors required for rapid cell proliferation. A key enzymatic regulator of this process is 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFK-015, a potent and selective small molecule inhibitor of PFKFB3, has emerged as a promising therapeutic agent by targeting this metabolic vulnerability. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on ATP production and related metabolic parameters in cancer cells, detailed experimental protocols for assessing these effects, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction: The Role of PFKFB3 in Cancer Metabolism
PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[1][2] In numerous cancer types, including those of the lung, breast, colon, and pancreas, PFKFB3 is frequently overexpressed.[1] This overexpression leads to elevated levels of F2,6BP, which in turn stimulates PFK-1 activity and dramatically increases glycolytic flux.[2] This heightened glycolysis provides a rapid source of ATP and essential building blocks for anabolic processes, thereby fueling tumor growth and proliferation.[1] Consequently, inhibiting PFKFB3 activity presents a compelling strategy to selectively starve cancer cells of their primary energy source.
This compound: Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the kinase activity of PFKFB3.[3] By binding to the enzyme, this compound prevents the synthesis of F2,6BP. The resulting decrease in F2,6BP levels leads to reduced allosteric activation of PFK-1, thereby creating a bottleneck in the glycolytic pathway. This inhibition of glycolysis has profound consequences for the cancer cell's energy metabolism, most notably a significant reduction in the production of ATP.[3][4]
dot
Caption: this compound's inhibitory effect on the glycolytic pathway.
Quantitative Effects of this compound on Cancer Cell Metabolism
The inhibitory action of this compound on PFKFB3 translates into measurable changes in key metabolic parameters within cancer cells. These effects are dose-dependent and vary across different cancer cell lines.
Inhibition of PFKFB3 and Cell Viability
This compound demonstrates potent inhibition of PFKFB3 and cytotoxic effects against a range of cancer cell lines.
| Cell Line | Cancer Type | This compound IC₅₀ (Recombinant PFKFB3) | This compound IC₅₀ (Cell Viability) | Reference |
| - | - | 110 nM | - | [5] |
| - | - | 207 nM | - | [3] |
| Jurkat | T-cell Leukemia | - | 2.42 µM | [1][4] |
| H522 | Lung Adenocarcinoma | - | 0.72 µM | [1][4] |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | - | 4.01 - 5.08 µM (range) | [6] |
| KYSE-70 | Esophageal Squamous Cell Carcinoma | - | 4.01 - 5.08 µM (range) | [6] |
| TE-11 | Esophageal Squamous Cell Carcinoma | - | 4.01 - 5.08 µM (range) | [6] |
Reduction in ATP Production
A direct consequence of glycolysis inhibition by this compound is a marked decrease in intracellular ATP levels.
| Cell Line | This compound Concentration | Duration of Treatment | ATP Reduction | Reference |
| Jurkat | 3 µM | 3 hours | Significant reduction | [4] |
| H522 | 3 µM | 3 hours | Significant reduction | [4] |
Decrease in Lactate (B86563) Production
Inhibition of the upper stages of glycolysis by this compound leads to a reduction in the production of lactate, a key byproduct of anaerobic glycolysis.
| Cell Line | This compound Concentration | Duration of Treatment | Lactate Reduction | Reference |
| RD (Rhabdomyosarcoma) | 4 µM | 24 hours | 20% | [2] |
| RD (Rhabdomyosarcoma) | 6 µM | 24 hours | 27% | [2] |
Experimental Protocols
To assess the impact of this compound on cancer cell metabolism, several key experiments are routinely performed. This section provides detailed methodologies for these assays.
Intracellular ATP Measurement Assay (Luciferase-Based)
This protocol outlines the measurement of intracellular ATP levels using a luciferase-based bioluminescence assay.
Principle: The assay relies on the ATP-dependent oxidation of luciferin (B1168401) by luciferase, which produces light. The intensity of the emitted light is directly proportional to the ATP concentration.[7][8]
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 3 hours).
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Cell Lysis and ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with no cells) from all experimental readings. Normalize the ATP levels to cell number or protein concentration if necessary.
dot
Caption: Workflow for intracellular ATP measurement.
Lactate Production Assay
This protocol describes the quantification of lactate secreted into the cell culture medium.
Principle: Lactate dehydrogenase catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The resulting NADH can be detected colorimetrically or fluorometrically.
Materials:
-
Cancer cell line of interest
-
This compound
-
24-well or 96-well tissue culture plates
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the ATP assay protocol.
-
Sample Collection: At the end of the treatment period, collect the cell culture supernatant.
-
Assay Procedure:
-
Prepare a standard curve using the lactate standard provided in the kit.
-
Add the collected supernatant samples and standards to a new 96-well plate.
-
Prepare the reaction mixture according to the kit's instructions.
-
Add the reaction mixture to each well.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
-
Data Acquisition: Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.
-
Data Analysis: Calculate the lactate concentration in each sample using the standard curve. Normalize the lactate levels to cell number or protein concentration.
dot
Caption: Workflow for lactate production measurement.
Glycolysis Stress Test (Seahorse XF Analyzer)
This protocol details the use of a Seahorse XF Analyzer to measure the real-time glycolytic function of cancer cells treated with this compound.
Principle: The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time. By sequentially injecting metabolic modulators, key parameters of glycolytic function can be determined.
Materials:
-
Cancer cell line of interest
-
This compound
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, glutamine, and pyruvate
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)
-
Seahorse XF Analyzer
Procedure:
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere. Treat with this compound for the desired duration prior to the assay.
-
Assay Preparation:
-
Wash the cells with pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with the glycolysis stress test compounds (glucose, oligomycin, and 2-DG).
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and initiate the assay.
-
The instrument will measure baseline ECAR, then sequentially inject the compounds and measure the corresponding changes in ECAR.
-
-
Data Analysis: The Seahorse software calculates key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve. Compare these parameters between this compound-treated and control cells.
dot
Caption: Workflow for the Seahorse Glycolysis Stress Test.
Signaling Pathways Influencing PFKFB3 and Affected by this compound
The expression and activity of PFKFB3 are regulated by a complex network of signaling pathways that are often dysregulated in cancer. This compound, by inhibiting PFKFB3, can modulate the downstream effects of these pathways.
Several major signaling pathways converge on the regulation of PFKFB3. Hypoxia, a common feature of the tumor microenvironment, induces the expression of PFKFB3 through the transcription factor hypoxia-inducible factor-1α (HIF-1α).[9] Oncogenic signaling pathways, such as those driven by Ras and PI3K/Akt/mTOR, also upregulate PFKFB3 expression, linking cell proliferation and survival signals directly to metabolic reprogramming.[10] Conversely, the tumor suppressor p53 can repress PFKFB3 expression.[6] Interestingly, treatment with this compound has been shown to induce the phosphorylation of PFKFB3, which can increase its interaction with HIF-1α and their co-localization in the nucleus, leading to the upregulation of PD-L1 expression and potential immune evasion.[6][11]
dot
Caption: Key signaling pathways regulating and affected by PFKFB3.
Conclusion
This compound represents a targeted therapeutic approach that exploits the metabolic dependencies of cancer cells. By inhibiting PFKFB3, this compound effectively curtails glycolytic flux, leading to a significant reduction in ATP production and lactate secretion. The experimental protocols detailed in this guide provide a robust framework for quantifying these effects and further elucidating the role of PFKFB3 in cancer metabolism. A thorough understanding of the intricate signaling networks that govern PFKFB3 expression and activity is crucial for optimizing the clinical application of this compound and developing effective combination therapies. Further research into the downstream consequences of PFKFB3 inhibition, including its impact on the tumor microenvironment and immune responses, will be pivotal in realizing the full therapeutic potential of this promising anti-cancer agent.
References
- 1. apexbt.com [apexbt.com]
- 2. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. PFKFB3 - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Impact of PFK-015 on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
PFK-015, a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), has emerged as a significant tool in cancer research. By targeting a key regulatory enzyme in glycolysis, this compound sets off a cascade of effects that ripple through multiple critical cellular signaling pathways. This technical guide provides an in-depth exploration of these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this compound's mechanism of action.
Core Mechanism of Action: Inhibition of Glycolysis
PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[1][2] Cancer cells frequently upregulate PFKFB3 to fuel their high metabolic demands.[1] this compound directly inhibits the kinase activity of PFKFB3, leading to a reduction in F2,6BP levels. This, in turn, suppresses glycolytic flux, reduces glucose uptake, and diminishes ATP production in cancer cells.[3][4]
Quantitative Data Summary
The inhibitory activity and cytotoxic effects of this compound have been quantified across various studies and cell lines. The following tables summarize this key data for easy comparison.
Table 1: Inhibitory Concentration (IC50) of this compound
| Target | IC50 Value | Cell Line/System | Reference |
| Recombinant PFKFB3 | 110 nM | Cell-free assay | [5] |
| PFKFB3 Activity in Cancer Cells | 20 nM | Cancer cells | [5] |
| PFKFB3 | 207 nM | Cell-free assay | [3][4] |
| H522 Lung Adenocarcinoma | 0.72 µM | In vitro | [3] |
| Jurkat T-cell Leukemia | 2.42 µM | In vitro | [3] |
| MKN45 Gastric Cancer | 6.59 ± 3.1 µmol/L | In vitro | [6] |
| AGS Gastric Cancer | 8.54 ± 2.7 µmol/L | In vitro | [6] |
| BGC823 Gastric Cancer | 10.56 ± 2.4 µmol/L | In vitro | [6] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage | Effect | Reference |
| Lewis Lung Carcinoma (LLC) | C57Bl/6 mice | 25 mg/kg i.p. every 3 days | Suppressed growth, metastatic spread, and glucose metabolism | [4] |
| CT26, U-87 MG, BxPC-3 Xenografts | Balb/C athymic mice | 25 mg/kg i.p. every 3 days | Antitumor effects comparable to approved chemotherapeutic agents | [4] |
| MKN45 Gastric Tumor Xenograft | Mice | 25 mg/kg i.p. every three days for 15 days | 56.10% tumor growth inhibition rate | [6] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Immunodeficient mice | 5 mg/kg i.v. | Satisfactory half-life and reasonable clearance | [5] |
Key Signaling Pathways Modulated by this compound
The inhibition of glycolysis by this compound is the primary event that triggers a series of downstream effects on crucial signaling pathways that govern cell survival, proliferation, and interaction with the immune system.
Apoptosis Induction
This compound has been demonstrated to induce programmed cell death, or apoptosis, in a variety of cancer cell lines.[3][7] This is a critical mechanism for its anti-tumor activity. The induction of apoptosis is often characterized by an increase in the number of cells undergoing both early and late apoptosis and a decrease in the Bcl-2/Bax ratio.[3][7]
References
- 1. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
PFK-015: In Vitro Experimental Protocols for Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
PFK-015 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key regulatory enzyme in glycolysis, producing fructose-2,6-bisphosphate (F2,6P₂), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[4][5] By inhibiting PFKFB3, this compound effectively reduces glycolytic flux, leading to decreased glucose uptake, ATP production, and lactate (B86563) secretion in cancer cells.[1][3][4][6] This targeted inhibition of cancer cell metabolism induces cell cycle arrest, apoptosis, and reduces cell invasion, making this compound a compelling compound for oncology research.[4] These application notes provide detailed in vitro experimental protocols for investigating the anti-cancer effects of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the metabolic hallmark of many cancer cells—aerobic glycolysis, also known as the Warburg effect. The primary molecular target of this compound is the inducible isoform of PFK-2, PFKFB3.[2][3] PFKFB3 is frequently overexpressed in tumors and is regulated by various oncogenic signaling pathways and hypoxia.[3][7] Inhibition of PFKFB3 by this compound leads to a reduction in intracellular F2,6P₂ levels.[4] This, in turn, decreases the activity of PFK-1, a critical rate-limiting step in glycolysis, thereby suppressing the high glycolytic rate characteristic of cancer cells.[5][6] The metabolic stress induced by this compound can trigger various cellular responses, including G0/G1 cell cycle arrest and apoptosis via the intrinsic mitochondrial pathway.[4]
Caption: Mechanism of action of this compound in cancer cells.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound across various cancer cell lines and its effects on key metabolic parameters.
| Parameter | Cell Line(s) | Value | Reference |
| IC₅₀ (PFKFB3, recombinant) | - | 207 nM | [1] |
| IC₅₀ (PFKFB3, in cells) | Various cancer cells | 20 nM | [2] |
| IC₅₀ (Cell Viability, 24h) | Gastric Cancer (MKN45) | ~7 µM | [4] |
| Gastric Cancer (AGS) | ~9 µM | [4] | |
| Lung Adenocarcinoma (H522) | 0.72 µM | [3] | |
| Jurkat T-cell Leukemia | 2.42 µM | [3] | |
| Effect on F2,6P₂ Production | Gastric Cancer (MKN45, AGS) | Dose-dependent reduction (2.5-10 µM) | [4] |
| Effect on Glucose Uptake | Gastric Cancer (MKN45) | Dose-dependent reduction (2.5-10 µM) | [4] |
| Effect on Lactate Production | Rhabdomyosarcoma (RD) | ~27% reduction at 6 µM | [6] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Cell Viability Assay (Trypan Blue Exclusion Method)
This protocol determines the number of viable cells after treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MKN45, AGS)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]
-
This compound Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0-20 µM) for a fixed time (e.g., 24 hours).[4]
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 10 µM) for various time points (e.g., 12, 24, 48 hours).[4]
-
Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
-
Cell Harvesting: After incubation, aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA.
-
Staining: Resuspend the cells in complete medium and mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue.
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of unstained (viable) cells under a microscope within 5 minutes.
-
Calculation: Calculate cell viability as (Number of viable cells / Total number of cells) x 100%.
Glycolysis Assessment: Glucose Uptake and Lactate Production
These assays measure the impact of this compound on key glycolytic events.
A. Glucose Uptake Assay
Materials:
-
Glucose Assay Kit (e.g., from Sigma)
-
Cells cultured in 6-well plates
-
This compound
-
Serum-free culture medium
-
2-Deoxyglucose (2-DG)
Protocol:
-
Treatment: Plate cells in complete medium and treat with this compound (e.g., 0-10 µM) for 12 hours.[4]
-
Starvation: Wash cells and starve in serum-free medium for 12 hours.[4]
-
2-DG Incubation: Add 2-Deoxyglucose to the medium and incubate for 1 hour.[4]
-
Lysis and Measurement: Lyse the cells and measure the absorbance at 412 nm according to the manufacturer's instructions of the glucose assay kit.[4] The amount of 2-DG taken up by the cells is proportional to the glucose uptake.
B. Lactate Production Assay
Materials:
-
Lactate Assay Kit (e.g., from Megazyme)
-
Cells cultured in 6-well plates
-
This compound
Protocol:
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 2, 4, 6 µM) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Measurement: Measure the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's protocol.[6]
-
Normalization: Normalize the lactate concentration to the total protein content of the cells in each well.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (B164497) (early apoptosis) and loss of membrane integrity (late apoptosis/necrosis).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cells cultured in 6-well plates
-
This compound
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining:
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. Differentiate cell populations:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation following this compound treatment.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, Cleaved Caspase-9, Bcl-2, Bax, Cyclin D1, CDK4, p-Rb, E2F1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Treatment and Lysis: Treat cells with this compound, then wash with cold PBS and lyse on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.[5]
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane and apply a chemiluminescence substrate. Visualize protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin. This compound has been shown to decrease the Bcl-2/Bax ratio and increase cleaved caspase-9 and -3, indicating induction of apoptosis through the intrinsic mitochondrial pathway.[4]
Caption: this compound-induced intrinsic apoptosis pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic Deletion of PFKFB3 Decreases In Vivo Tumorigenesis [mdpi.com]
- 6. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PFKFB3 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for PFK-015 in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
PFK-015 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3)[1]. PFKFB3 is a key regulatory enzyme in glycolysis, catalyzing the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). By inhibiting PFKFB3, this compound effectively suppresses glycolytic flux, leading to reduced glucose uptake, ATP production, and lactate (B86563) secretion in cancer cells[2][3]. This inhibitory action on glycolysis makes this compound a valuable tool for studying cancer metabolism and a potential therapeutic agent.
Recent studies have also elucidated a novel mechanism of action for this compound involving the regulation of the immune checkpoint protein PD-L1. Treatment with this compound has been shown to induce the phosphorylation of PFKFB3 at Serine-461, leading to its nuclear translocation. In the nucleus, phosphorylated PFKFB3 interacts with Hypoxia-Inducible Factor 1-alpha (HIF-1α), enhancing its transcriptional activity and subsequently upregulating the expression of PD-L1[4]. This finding has significant implications for combination therapies, particularly with immune checkpoint inhibitors[4].
These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to assess its effects on cell viability, apoptosis, protein expression, and metabolic function.
This compound: Quantitative Data
The following tables summarize the inhibitory concentrations of this compound in various contexts and cell lines.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Parameter | Value | Cell Line/System | Reference |
| PFKFB3 (recombinant) | 110 nM | Cell-free | [1] |
| PFKFB3 (intracellular) | 20 nM | Cancer cells | [1] |
| PFKFB3 (cell-free) | 207 nM | Cell-free | [2][5] |
| Cell Viability (MKN45) | 6.59 ± 3.1 µM | Gastric Cancer | [6] |
| Cell Viability (AGS) | 8.54 ± 2.7 µM | Gastric Cancer | [6] |
| Cell Viability (BGC823) | 10.56 ± 2.4 µM | Gastric Cancer | [6] |
| Cell Viability (Esophageal Cancer) | 4.01 - 5.08 µM | Esophageal Cancer | [4] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Concentration Range | Incubation Time | Reference |
| Cell Viability | 0 - 20 µM | 24 - 48 hours | [6] |
| Apoptosis Assay | 5 - 9 µM | 24 - 48 hours | [6] |
| Western Blot | 7 - 9 µM | 24 hours | [6] |
| Glucose Uptake Assay | 0 - 10 µM | 12 hours | [6] |
| Lactate Production Assay | 2 - 6 µM | 24 hours | [3] |
| PD-L1 Expression | 0 - 12.5 µM | 48 hours | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on Glycolysis
This compound directly inhibits the enzymatic activity of PFKFB3, a key regulator of glycolysis. This inhibition leads to a reduction in the levels of F2,6BP, a potent activator of PFK-1, the rate-limiting enzyme of glycolysis. The subsequent decrease in glycolytic flux results in diminished glucose uptake and lactate production by the cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PFK-015 Treatment of Jurkat and H522 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFK-015 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme that regulates glycolysis.[1] PFKFB3 is often overexpressed in cancer cells, contributing to the Warburg effect, where cancer cells favor aerobic glycolysis for energy production.[2] By inhibiting PFKFB3, this compound reduces the levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), leading to the suppression of glycolytic flux.[3] This metabolic disruption results in decreased cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer cell lines, including the Jurkat (T-cell leukemia) and H522 (non-small cell lung carcinoma) cell lines.[4] These application notes provide detailed protocols and expected outcomes for the treatment of Jurkat and H522 cells with this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on Jurkat and H522 cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Representative) | IC50 (µM) |
| Jurkat | 0 (Control) | 48 | 100% | ~2.5 |
| 1 | 48 | ~75% | ||
| 2.5 | 48 | ~50% | ||
| 5 | 48 | ~25% | ||
| 10 | 48 | ~10% | ||
| H522 | 0 (Control) | 48 | 100% | ~0.7 |
| 0.1 | 48 | ~80% | ||
| 0.7 | 48 | ~50% | ||
| 1.5 | 48 | ~30% | ||
| 3 | 48 | ~15% |
Note: The percentage of cell viability is representative and may vary depending on experimental conditions. IC50 values are approximate and based on available literature.
Table 2: Induction of Apoptosis by this compound in Jurkat Cells [5]
| This compound Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |
| 0 (Control) | 5 | ~2% | ~3% |
| 3 | 5 | ~15% | ~8% |
| 20 | 5 | ~25% | ~30% |
Note: This data is derived from studies on Jurkat cells and is representative of the expected effects on H522 cells, which also undergo apoptosis upon this compound treatment.
Table 3: Effect of this compound on Cell Cycle Distribution (Representative)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Jurkat | 0 (Control) | 24 | ~55% | ~35% | ~10% |
| 5 | 24 | ~75% | ~15% | ~10% | |
| H522 | 0 (Control) | 24 | ~60% | ~25% | ~15% |
| 1 | 24 | ~80% | ~10% | ~10% |
Experimental Protocols
Cell Culture
-
Jurkat Cells: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. Subculture cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
H522 Cells: Culture H522 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. Subculture cells when they reach 80-90% confluency.
Cell Viability Assay (Trypan Blue Exclusion)
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well for H522 (adherent) or 2 x 10^4 cells/well for Jurkat (suspension).
-
Allow H522 cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM) for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
For H522 cells, trypsinize and collect the cells. For Jurkat cells, gently resuspend the cells.
-
Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a light microscope.
-
Calculate cell viability using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well.
-
Treat cells with the desired concentrations of this compound for the indicated time.
-
Collect both adherent (for H522) and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well.
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate at 4°C for at least 2 hours or overnight.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PFKFB3, Cyclin D1, CDK4, p-Rb, Rb, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Mandatory Visualization
Caption: this compound inhibits PFKFB3, leading to reduced glycolysis and apoptosis.
Caption: Workflow for evaluating this compound effects on Jurkat and H522 cells.
Caption: this compound induces G0/G1 cell cycle arrest via the Cyclin D1/CDK4/Rb pathway.
References
- 1. Targeting 6-phosphofructo-2-kinase (PFKFB3) as a therapeutic strategy against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Western Blot Analysis of PFK-015 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
PFK-015 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a critical enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[4][5][6] Cancer cells often exhibit elevated rates of glycolysis, a phenomenon known as the "Warburg effect," and PFKFB3 is frequently overexpressed in various tumors, making it a compelling target for cancer therapy.[4][6][7]
These application notes provide detailed protocols for utilizing Western blot analysis to investigate the cellular effects of this compound treatment. The protocols cover the assessment of this compound's impact on key signaling pathways, including those involved in cell cycle regulation, apoptosis, and metabolic signaling.
Key Signaling Pathways Affected by this compound
This compound has been demonstrated to modulate several critical signaling cascades in cancer cells. Western blot analysis is an indispensable tool to elucidate these effects.
Glycolysis and Metabolism
By inhibiting PFKFB3, this compound reduces the levels of F2,6BP, leading to decreased glycolytic flux.[4] This metabolic shift can be indirectly observed through changes in the expression and phosphorylation status of key metabolic enzymes and regulators.
Cell Cycle Progression
Studies have shown that this compound can induce cell cycle arrest, primarily at the G0/G1 phase.[4] This is achieved by altering the expression of key cell cycle regulatory proteins. Western blot analysis can be used to detect changes in the levels of cyclins (e.g., Cyclin D1), cyclin-dependent kinases (e.g., CDK4, CDK6), and the retinoblastoma protein (Rb).[4]
Apoptosis
This compound treatment has been shown to induce apoptosis in various cancer cell lines.[4][8] A common method to detect apoptosis via Western blot is to measure the cleavage of poly(ADP-ribose) polymerase (PARP-1), a substrate of activated caspases.
NF-κB and MAPK Signaling
This compound has been reported to suppress the NF-κB and MAPK signaling pathways.[9] Western blot analysis can be used to assess the phosphorylation status of key proteins in these pathways, such as p65 and IκBα for NF-κB, and P38, JNK, and ERK for the MAPK pathway.[9]
AMPK/mTOR Signaling
The energy sensor AMP-activated protein kinase (AMPK) and the downstream mammalian target of rapamycin (B549165) (mTOR) pathway are often dysregulated in cancer. This compound has been shown to inhibit the AMPK/mTOR signaling pathway.[5][8] This can be monitored by examining the phosphorylation of AMPK, ACC, and mTOR.[8]
Immune Checkpoint Regulation
Interestingly, this compound has been found to induce the expression of the immune checkpoint ligand PD-L1.[10][11] This upregulation is mediated by the phosphorylation of PFKFB3 and subsequent interaction with HIF-1α.[10][12] This effect can be readily assessed by Western blotting for PD-L1 and HIF-1α.
Data Presentation
The following tables summarize the expected outcomes of Western blot analysis on cells treated with this compound, based on published literature.
Table 1: Effect of this compound on Cell Cycle and Apoptosis Markers
| Target Protein | Expected Change with this compound Treatment | Cell Line Examples |
| Cyclin D1 | Decrease | Gastric Cancer Cells[4] |
| CDK4 | Decrease | Gastric Cancer Cells[4] |
| CDK6 | Decrease | Gastric Cancer Cells[4] |
| p-Rb | Decrease | Gastric Cancer Cells[4] |
| Cleaved PARP-1 | Increase | Rhabdomyosarcoma Cells[8] |
Table 2: Effect of this compound on Signaling Pathway Components
| Target Protein | Expected Change with this compound Treatment | Cell Line Examples |
| p-P65 (NF-κB) | Decrease | Bone Marrow Macrophages[9] |
| p-IκBα (NF-κB) | Decrease | Bone Marrow Macrophages[9] |
| p-P38 (MAPK) | Decrease | Bone Marrow Macrophages[9] |
| p-JNK (MAPK) | Decrease | Bone Marrow Macrophages[9] |
| p-ERK (MAPK) | Decrease | Bone Marrow Macrophages[9] |
| p-AMPK | Decrease | Rhabdomyosarcoma Cells[8] |
| p-mTOR | Decrease | Rhabdomyosarcoma Cells[8] |
| HIF-1α | Increase in nucleus | Esophageal Squamous Carcinoma Cells[12] |
| PD-L1 | Increase | Esophageal Squamous Carcinoma Cells[10] |
Experimental Protocols
A generalized protocol for Western blot analysis of this compound treated cells is provided below. This should be optimized for specific cell lines and antibodies.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of harvesting.
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution (e.g., 40 mmol/L).[4]
-
Cell Treatment: The following day, treat the cells with the desired concentrations of this compound. A dose-response experiment (e.g., 0, 2.5, 5, 10 µM) and a time-course experiment (e.g., 12, 24, 48 hours) are recommended.[4] Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.[4]
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS.[13][14]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.[14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[13][14]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.[14]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13][14]
-
Transfer the supernatant containing the protein to a new tube.[13][14]
III. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[13]
IV. SDS-PAGE and Electrotransfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[13]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[13][14] Include a pre-stained protein ladder to monitor separation.
-
Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]
V. Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13][15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13][14][15]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[15]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13]
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To analyze multiple proteins on the same membrane, the membrane can be stripped and re-probed with another primary antibody (e.g., for a loading control like β-actin or GAPDH).[16]
VI. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band.
-
For phospho-specific antibodies, it is recommended to normalize to the total protein levels.[13]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound mechanism of action.
Caption: Western Blot experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PFKFB3 suppresses osteoclastogenesis and prevents ovariectomy‐induced bone loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for Apoptosis Assay Using PFK-015
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFK-015 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1] PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway often upregulated in cancer cells to support their rapid proliferation and survival.[2] By inhibiting PFKFB3, this compound disrupts glycolytic flux, leading to reduced glucose uptake and ATP production in cancer cells.[1] This metabolic stress can induce cell cycle arrest and, importantly, trigger programmed cell death, or apoptosis.[3][4] Consequently, this compound has emerged as a promising therapeutic agent in oncology research.
These application notes provide detailed protocols for assessing this compound-induced apoptosis in cancer cell lines using three common methods: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, Caspase-3 activity assay, and Western blotting for key apoptotic proteins.
Signaling Pathway of this compound Induced Apoptosis
This compound initiates apoptosis primarily through the intrinsic or mitochondrial pathway. By inhibiting PFKFB3, this compound disrupts cellular metabolism, leading to cellular stress. This stress alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. An increased Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, including PARP.[2]
This compound Induced Apoptosis Signaling Pathway.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the pro-apoptotic effects of this compound on cancer cells.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Gastric Cancer Cells (Annexin V/PI Assay)
| Cell Line | This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| MKN45 | 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| 5 | 8.7 ± 1.1 | 4.3 ± 0.6 | 13.0 ± 1.7 | |
| 9 | 15.2 ± 1.9 | 9.8 ± 1.2 | 25.0 ± 3.1 | |
| AGS | 0 (Control) | 1.8 ± 0.2 | 1.1 ± 0.1 | 2.9 ± 0.3 |
| 5 | 7.5 ± 0.9 | 3.9 ± 0.5 | 11.4 ± 1.4 | |
| 9 | 13.6 ± 1.7 | 8.5 ± 1.0 | 22.1 ± 2.7 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.[2]
Table 2: Effect of this compound on the Bcl-2/Bax Protein Ratio in Gastric Cancer Cells (Western Blot Densitometry)
| Cell Line | This compound Concentration (µM) | Relative Bcl-2 Expression (Normalized to Control) | Relative Bax Expression (Normalized to Control) | Bcl-2/Bax Ratio (Normalized to Control) |
| MKN45 | 0 (Control) | 1.00 | 1.00 | 1.00 |
| 5 | 0.68 | 1.02 | 0.67 | |
| 9 | 0.45 | 1.05 | 0.43 | |
| AGS | 0 (Control) | 1.00 | 1.00 | 1.00 |
| 5 | 0.72 | 0.98 | 0.73 | |
| 9 | 0.51 | 1.01 | 0.50 |
Values represent the mean of three independent experiments.[2]
Table 3: Representative Data for this compound-Induced Caspase-3 Activity
| Treatment | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 1.0 |
| This compound (5 µM) | 2.8 ± 0.3 |
| This compound (10 µM) | 4.5 ± 0.5 |
| Positive Control (e.g., Staurosporine) | 6.2 ± 0.7 |
This table presents illustrative data based on the known mechanism of this compound inducing caspase-dependent apoptosis.[2] Actual values may vary depending on the cell line and experimental conditions.
Experimental Protocols
The following is a generalized workflow for conducting an apoptosis assay with this compound.
General Experimental Workflow for this compound Apoptosis Assays.
Annexin V/PI Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest (e.g., MKN45, AGS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 5, 9 µM) for a predetermined time (e.g., 24-48 hours).[2] Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the medium, wash once with PBS, and detach cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based).
-
Suspension cells: Collect cells by centrifugation.
-
-
Staining:
-
Wash the harvested cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound
-
Cancer cell line
-
Cell Lysis Buffer
-
Caspase-3 Colorimetric Assay Kit (containing a DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in the Annexin V protocol.
-
After treatment, harvest the cells and lyse them using the provided Cell Lysis Buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase-3 Assay:
-
To a 96-well plate, add an equal amount of protein from each sample lysate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the this compound-treated samples to the untreated control.
-
Western Blotting for Bcl-2 and Bax
This technique is used to determine the relative protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Materials:
-
This compound
-
Cancer cell line
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as previously described.
-
Lyse the cells in RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using image analysis software.
-
Normalize the band intensity of Bcl-2 and Bax to the loading control.
-
Calculate the Bcl-2/Bax ratio for each treatment condition.[2]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
PFK-015 Xenograft Model Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of PFK-015, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), in mouse xenograft models of cancer. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on preclinical data.
Introduction to this compound and PFKFB3
PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway that is often upregulated in cancer cells to support rapid proliferation—a phenomenon known as the Warburg effect.[1] PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting enzyme in glycolysis.[2][3] By inhibiting PFKFB3, this compound reduces the levels of F2,6BP, thereby suppressing glycolytic flux and inhibiting cancer cell growth.[2] this compound has demonstrated anti-tumor activity in various cancer models, making it a valuable tool for preclinical cancer research.[2][3]
PFKFB3 Signaling Pathway
The expression and activity of PFKFB3 are regulated by various oncogenic signaling pathways. Hypoxia, a common feature of the tumor microenvironment, induces PFKFB3 expression through the transcription factor HIF-1α.[1] Additionally, growth factor signaling pathways and stress-activated protein kinases can modulate PFKFB3 activity.[1] Understanding this pathway is crucial for interpreting the effects of this compound in experimental models.
Caption: PFKFB3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in various mouse xenograft models.
| Cancer Type | Cell Line | Mouse Strain | This compound Dose & Schedule | Vehicle | Tumor Growth Inhibition Rate (%) | Reference |
| Gastric Cancer | MKN45 | Balb/c nu/nu | 25 mg/kg, i.p., every 3 days for 15 days | 0.5% SCMC | 56.10% | [2][3] |
| Head and Neck Squamous Cell Carcinoma | - | Nude mice | 10 mg/kg, i.p., every other day for 2 weeks | - | Significant inhibition | [4] |
| Head and Neck Squamous Cell Carcinoma | - | Nude mice | 20 mg/kg, i.p., every other day for 2 weeks | - | Significant inhibition | [4] |
| Esophageal Squamous Cell Carcinoma | - | Immunodeficient (nude) mice | - | DMSO (0.05%) | Marked reduction in tumor volume | [5][6] |
| Lewis Lung Carcinoma | LLC | C57Bl/6 | 25 mg/kg, i.p. | - | Suppression of growth and metastasis | [7] |
| Colon Adenocarcinoma | CT26 | Balb/c athymic | 25 mg/kg, i.p. | - | Antitumor effects | [7] |
| Glioblastoma | U-87 MG | Balb/c athymic | 25 mg/kg, i.p. | - | Antitumor effects | [7] |
| Pancreatic Adenocarcinoma | BxPC-3 | Balb/c athymic | 25 mg/kg, i.p. | - | Antitumor effects | [7] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline or 5% dextrose
-
0.5% Sodium carboxymethyl cellulose (B213188) (SCMC)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol 1: SCMC Suspension (as used in gastric cancer models[2][3])
-
Weigh the required amount of this compound powder in a sterile container.
-
Prepare a 0.5% solution of SCMC in sterile water.
-
Suspend the this compound powder in the 0.5% SCMC solution to achieve the desired final concentration (e.g., for a 25 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 5 mg/mL).
-
Vortex thoroughly to ensure a uniform suspension.
-
Prepare fresh on the day of injection.
Protocol 2: Solubilized Formulation
This formulation is based on common practices for solubilizing hydrophobic compounds for in vivo use.
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
For a final injection solution, prepare a vehicle mixture. A common vehicle consists of:
-
5-10% DMSO
-
40% PEG300
-
5% Tween 80
-
45-50% Sterile saline or 5% dextrose
-
-
To prepare the final injection solution, first add the required volume of the this compound DMSO stock to the PEG300 and mix well until clear.
-
Add the Tween 80 and mix until clear.
-
Finally, add the sterile saline or dextrose solution to reach the final volume.
-
The final concentration of DMSO in the injected solution should be kept low (ideally ≤10%) to minimize toxicity.
-
Prepare this working solution fresh on the day of use.
Xenograft Tumor Model and this compound Administration
Materials:
-
Cancer cells of interest (e.g., MKN45, HCT116)
-
Matrigel (optional, but recommended for some cell lines)
-
6-8 week old immunodeficient mice (e.g., Balb/c nude, NOD/SCID)
-
Prepared this compound injection solution
-
Calipers for tumor measurement
-
Animal scale
Protocol:
-
Cell Preparation: Culture cancer cells to ~80% confluency. On the day of injection, harvest the cells and resuspend them in serum-free media or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate and growth.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100-150 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., 25 mg/kg every three days).[2] Administer an equal volume of the corresponding vehicle to the control group.
-
Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study. A significant loss in body weight (>15-20%) may indicate toxicity.
-
Study Endpoint: At the end of the study (e.g., after 15-21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a this compound xenograft study.
Caption: A typical experimental workflow for a this compound mouse xenograft study.
Considerations and Troubleshooting
-
Solubility: this compound has poor water solubility. Ensure the chosen vehicle formulation is appropriate and that the compound is fully dissolved or uniformly suspended before injection.
-
Toxicity: Monitor mice for signs of toxicity, such as significant weight loss, lethargy, or ruffled fur. If toxicity is observed, consider reducing the dose or frequency of administration. Some studies have noted that while this compound shows anti-tumor activity, it may be less well-tolerated than some of its analogs, with body weight loss exceeding 15% observed in some cases.[8]
-
Tumor Model: The efficacy of this compound can vary between different cancer cell lines and tumor models. It is important to select a model that is known to be reliant on glycolysis for its growth and survival.
-
Immunocompetent vs. Immunodeficient Models: this compound has been shown to be effective in immunodeficient mice.[5][6] However, in immunocompetent models, its efficacy may be reduced due to the upregulation of PD-L1 on tumor cells, which can lead to immune evasion.[5][6] Combining this compound with immune checkpoint inhibitors, such as anti-PD-1 antibodies, may enhance its therapeutic effect in these models.[5][6]
References
- 1. PFKFB3 - Wikipedia [en.wikipedia.org]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. US20150064175A1 - Pfkfb3 inhibitor and methods of use as an anti-cancer therapeutic - Google Patents [patents.google.com]
Application Notes and Protocols for PFK-015 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFK-015 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3)[1][2]. PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation and survival. By inhibiting PFKFB3, this compound effectively disrupts cancer cell metabolism, leading to cell cycle arrest, apoptosis, and reduced tumor growth.[3][4] These application notes provide a comprehensive overview of the optimal dosage and administration of this compound for in vivo studies, along with detailed experimental protocols and a summary of its effects in various cancer models.
Data Presentation: this compound In Vivo Efficacy
The following table summarizes the quantitative data from various in vivo studies investigating the efficacy of this compound in different cancer models.
| Cancer Model | Animal Model | This compound Dosage | Administration Route & Frequency | Key Findings | Reference |
| Lewis Lung Carcinoma (LLC) | Syngeneic C57Bl/6 mice | 25 mg/kg | Intraperitoneal (i.p.), every 3 days | Suppressed tumor growth and metastatic spread; reduced glucose metabolism. | [1] |
| Gastric Cancer Xenograft (MKN45) | Female Balb/c nu/nu nude mice | 25 mg/kg | Intraperitoneal (i.p.), every 3 days for 15 days | Significantly inhibited tumor volume and weight with no obvious side effects. | [4] |
| Colon Carcinoma Xenograft (CT26) | Balb/C athymic mice | 25 mg/kg | Intraperitoneal (i.p.) | Demonstrated antitumor effects. | [1] |
| Glioblastoma Xenograft (U-87 MG) | Balb/C athymic mice | 25 mg/kg | Intraperitoneal (i.p.) | Showed antitumor effects. | [1] |
| Pancreatic Adenocarcinoma Xenograft (BxPC-3) | Balb/C athymic mice | 25 mg/kg | Intraperitoneal (i.p.) | Exhibited antitumor effects comparable to approved chemotherapeutic agents. | [1] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Immunodeficient nude mice | Not specified | Not specified | Marked reduction in tumor volume and final tumor mass. | [5] |
Toxicology and Safety Profile
In vivo studies have established a preliminary safety profile for this compound. It is crucial to monitor animals for signs of toxicity, particularly at higher doses.
| Animal Model | Maximum Tolerated Dose (MTD) | Observed Adverse Effects at Higher Doses |
| Rats | 12 mg/kg | Body weight loss, decreased food consumption, clinical lethargy, increase in leukocyte, lymphocyte and neutrophil counts, macroscopic and microscopic findings, and death.[6] |
| Mice | 30 mg/kg | Not specified in detail, but a dose of 25 mg/kg was well-tolerated in several studies.[1][4] |
Experimental Protocols
This compound Formulation for In Vivo Administration
Note: this compound has limited solubility in aqueous solutions. The following are established protocols for preparing a stable formulation for intraperitoneal injection.
Protocol A: Formulation with PEG300, Tween 80, and Saline
This protocol yields a clear solution suitable for injection.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile ddH₂O or Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL or 60 mg/mL). Ensure the powder is completely dissolved.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. For example, to prepare a 1 mL working solution, you might use 400 µL of PEG300 for 50 µL of a 25 mg/mL DMSO stock. Mix until the solution is clear.
-
Add Tween 80 to the mixture (e.g., 50 µL for a 1 mL final volume). Mix until clear.
-
Add sterile ddH₂O or saline to reach the final desired volume (e.g., 500 µL for a 1 mL final volume). Mix thoroughly.
-
The final solution should be clear. It is recommended to use the mixed solution immediately for optimal results.[1]
-
Protocol B: Formulation with Corn Oil
This protocol provides an alternative vehicle for administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the appropriate volume of corn oil (e.g., for a 1 mL working solution, add 50 µL of a 25 mg/mL DMSO stock to 950 µL of corn oil).
-
Mix thoroughly until a uniform suspension is achieved. Use the mixed solution immediately.[1]
-
In Vivo Xenograft Study Workflow
This protocol outlines a general workflow for assessing the efficacy of this compound in a subcutaneous xenograft model.
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., MKN45 gastric cancer cells) under standard conditions.
-
Harvest the cells and resuspend them in a serum-free medium, often mixed 1:1 with a basement membrane matrix like Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells per mouse) into the flank of immunocompromised mice (e.g., Balb/c nu/nu).[4]
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., approximately 120 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg) or the vehicle control intraperitoneally every three days.[4]
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions and body weights regularly (e.g., twice a week).
-
Continue the treatment for a predetermined period (e.g., 15 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers).
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting PFKFB3, a critical enzyme in the glycolytic pathway. This inhibition leads to a reduction in fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). The decreased PFK-1 activity results in the suppression of glycolysis, leading to reduced ATP production and the inhibition of cancer cell proliferation and survival.
Caption: this compound mechanism of action targeting the PFKFB3 signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound.
Caption: A standard experimental workflow for P-015 in vivo efficacy studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20150064175A1 - Pfkfb3 inhibitor and methods of use as an anti-cancer therapeutic - Google Patents [patents.google.com]
Application Notes and Protocols: PFK-015 Dissolution in DMSO for Cellular and Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the dissolution and use of PFK-015, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), for in vitro and in vivo experiments. Detailed protocols for preparing this compound solutions in Dimethyl Sulfoxide (DMSO), along with stability and storage recommendations, are outlined. Furthermore, this document includes key quantitative data, experimental protocols for common cellular assays, and diagrams of the PFKFB3 signaling pathway and a typical experimental workflow to facilitate effective research and development.
Introduction to this compound
This compound is a small molecule inhibitor of PFKFB3, an enzyme that plays a critical role in the regulation of glycolysis.[1][2] PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, this compound reduces the rate of glycolysis, leading to decreased cancer cell proliferation and induction of apoptosis.[3] It is widely used in cancer research to study the effects of glycolytic inhibition on tumor growth and metabolism.[2][3]
This compound Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. DMSO is the most common solvent for preparing stock solutions of this compound for in vitro studies.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂N₂O | [4][5] |
| Molecular Weight | 260.29 g/mol | [4][5] |
| CAS Number | 4382-63-2 | [4][5] |
| Appearance | Light yellow to yellow solid | [6] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Reference |
| DMSO | 19 - 52 mg/mL | 72.99 - 199.77 mM | Warming to 50°C or sonication may be required to achieve higher concentrations. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. | [6][7][8] |
| Ethanol | ~15 mg/mL | ~57.62 mM | Warming may be required. | [7] |
| Water | Insoluble | Insoluble | [7] |
Protocols for Dissolving and Storing this compound in DMSO
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments. Adjustments can be made based on the desired final concentration.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 260.29 g/mol * (1000 mg / 1 g) = 2.6029 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
-
Dissolve the compound:
-
Sterilization (Optional but Recommended for Cell Culture):
-
If the stock solution will be used in sterile cell culture, it can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Table 3: Storage and Stability of this compound Solutions
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | Up to 3 years | [6][7] |
| In DMSO | -20°C | Up to 1 month | [8] |
| In DMSO | -80°C | Up to 1 year | [7] |
Protocol for Preparing Working Solutions for Cell Culture
-
Thaw the stock solution:
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
-
Dilute the stock solution:
-
Dilute the stock solution in cell culture medium to the desired final concentration. It is recommended to perform serial dilutions to ensure accuracy.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Experimental Applications
This compound is utilized in a variety of in vitro and in vivo experiments to investigate the role of glycolysis in cancer biology.
Table 4: Typical Experimental Concentrations of this compound
| Experiment Type | Cell Line/Model | Concentration Range | IC₅₀ | Reference |
| Cell Viability/Proliferation | Gastric Cancer Cells (MKN45, AGS) | 0 - 20 µM | 7-9 µM | [9] |
| Esophageal Cancer Cells | - | 4.01 - 5.08 µM | [2] | |
| Apoptosis Assay | Jurkat T-cell leukemia | 3 - 20 µM | - | [3] |
| In vivo (Xenograft) | LLC tumors in mice | 25 mg/kg (i.p.) | - | [7][8] |
Cell Viability Assay (MTT/XTT Assay) Protocol
This protocol outlines a typical cell viability assay to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow
PFKFB3 Signaling Pathway
This compound exerts its effects by inhibiting PFKFB3, a key regulator of glycolysis. The following diagram illustrates the central role of PFKFB3 in this pathway and the point of inhibition by this compound.
Caption: PFKFB3 Signaling Pathway and this compound Mechanism of Action.
Experimental Workflow for In Vitro this compound Studies
The following diagram outlines a typical workflow for an in vitro experiment investigating the effects of this compound on cancer cells.
Caption: A Typical Experimental Workflow for In Vitro this compound Studies.
Conclusion
These application notes provide essential information and protocols for the effective use of the PFKFB3 inhibitor, this compound, in a research setting. By following these guidelines for dissolution, storage, and experimental setup, researchers can obtain reliable and reproducible data to further elucidate the role of glycolysis in disease and evaluate the therapeutic potential of this compound. Always refer to specific product datasheets for batch-to-batch variations in solubility and purity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PFK-015: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the appropriate handling, storage, and stability assessment of PFK-015, a potent and selective inhibitor of 6-phosphofructo-2-kinase (PFKFB3). Adherence to these recommendations is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Overview and Physicochemical Properties
This compound is a small molecule inhibitor targeting the glycolytic enzyme PFKFB3, which plays a significant role in the proliferation of cancer cells. Its chemical and physical properties necessitate careful consideration of storage and handling to prevent degradation.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂N₂O | [1] |
| Molecular Weight | 260.29 g/mol | [1][2] |
| Appearance | White to beige powder | [3] |
| Purity (via HPLC) | ≥98% | [1][3] |
Recommended Storage Conditions
Proper storage of this compound is essential to maintain its stability and efficacy over time. The following conditions are recommended based on supplier datasheets.
Solid Form (Powder)
| Parameter | Recommendation | Stability Period | Source |
| Temperature | -20°C | ≥ 2 years | [1][4] |
| 3 years | [2] | ||
| 2-8°C | Not specified | [3] | |
| Shipping | Shipped with an ice pack | N/A | [4] |
Note: For long-term storage, -20°C is the most consistently recommended temperature.
Stock Solutions
| Solvent | Storage Temperature | Stability Period | Source |
| DMSO | -80°C | 1 year to 2 years | [2][5] |
| DMSO | -20°C | 1 year | [5] |
Recommendation: To minimize degradation from freeze-thaw cycles, it is advised to aliquot stock solutions into single-use volumes. For in vivo experiments, freshly prepared solutions are recommended.[5][6]
Solubility Data
The solubility of this compound in various solvents is a critical factor for the preparation of stock solutions.
| Solvent | Concentration | Remarks | Source |
| DMSO | 10 mg/mL | Clear solution | [3] |
| ≥13 mg/mL | [7] | ||
| 25.2 mg/mL (96.82 mM) | [4] | ||
| 52 mg/mL (199.77 mM) | Warmed with 50°C water bath | [2] | |
| 100 mM | [1] | ||
| Ethanol | ≥2.8 mg/mL | With gentle warming and sonication | [7] |
| 15 mg/mL (57.62 mM) | Warmed with 50°C water bath | [2] | |
| Water | < 0.1 mg/mL | Insoluble | [4][7] |
| CMC-Na | ≥5 mg/ml | Homogeneous suspension for oral administration | [2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Pre-warming: Allow the this compound vial and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.603 mg of this compound (Molecular Weight: 260.29).
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. Vortex briefly to mix. If needed, gentle warming in a 50°C water bath or brief sonication can aid in complete dissolution.[2][7]
-
Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Storage: Store the aliquots at -80°C for long-term stability.[2][5]
Protocol for In Vivo Formulation
For in vivo studies, a common formulation involves a co-solvent system to maintain solubility and stability in an aqueous environment.
-
Prepare a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline solution. [5][6]
-
Start with the required volume of the this compound stock solution in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the final desired volume and concentration.
-
It is recommended to prepare this formulation fresh on the day of use.[5][6]
General Protocol for Stability Assessment (Template)
As detailed stability studies for this compound are not publicly available, this protocol provides a general framework based on ICH guidelines for conducting such an assessment.
-
Forced Degradation Studies:
-
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
-
Conditions: Expose this compound solutions to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60°C), and photolytic (e.g., UV light) stress.
-
Analysis: Utilize a stability-indicating HPLC method to separate the parent this compound peak from any degradation products.
-
-
Long-Term and Accelerated Stability Studies:
-
Objective: To determine the shelf-life of the solid compound and its solutions under recommended storage conditions.
-
Long-Term Conditions: Store samples at the recommended temperature (e.g., -20°C for solid, -80°C for solution) for an extended period (e.g., 24 months).
-
Accelerated Conditions: Store samples at elevated temperatures (e.g., 25°C/60% RH, 40°C/75% RH) to predict long-term stability.
-
Time Points: Analyze samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analysis: At each time point, assess the samples for appearance, purity (by HPLC), and concentration.
-
Visualizations
Caption: Workflow for handling and storage of this compound.
Caption: this compound inhibits PFKFB3, a key regulator of glycolysis.
Disclaimer: The information provided in these application notes is based on publicly available data from suppliers and scientific literature. It is intended for research use only. Detailed, validated stability studies including forced degradation and long-term stability under various conditions for this compound have not been found in the public domain. Researchers should perform their own stability assessments for their specific formulations and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. This compound, CAS 4382-63-2 (HY-12204-25) | Szabo-Scandic [szabo-scandic.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. PFKFB3 deprivation attenuates the cisplatin resistance via blocking its autophagic elimination in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis After PFK-015 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
PFK-015 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a critical enzyme that synthesizes fructose-2,6-bisphosphate, a powerful allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[3] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect, and PFKFB3 is often overexpressed in various tumors, playing a key role in this metabolic reprogramming.[3][4]
By inhibiting PFKFB3, this compound reduces glycolytic flux, leading to decreased cancer cell proliferation, cell cycle arrest, and the induction of apoptosis.[5][6][7] This makes this compound a promising therapeutic agent for cancer treatment. Flow cytometry is an indispensable tool for quantifying the cellular responses to this compound treatment. This application note provides detailed protocols for analyzing cell cycle progression, apoptosis, and reactive oxygen species (ROS) levels in cells treated with this compound.
PFKFB3 Signaling and this compound Mechanism of Action
The diagram below illustrates the central role of PFKFB3 in promoting glycolysis and how its inhibition by this compound can trigger anti-cancer effects such as cell cycle arrest and apoptosis.
Experimental Workflow
A typical workflow for assessing the cellular effects of this compound using flow cytometry is outlined below. This process involves cell culture, drug treatment, and subsequent analysis using specific assays for cell cycle, apoptosis, and ROS.
Data Presentation: Quantitative Effects of PFKFB3 Inhibition
The following tables summarize representative data on the effects of PFKFB3 inhibitors on cell cycle distribution and apoptosis in various cancer cell lines, as measured by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution Data represents the percentage of cells in each phase of the cell cycle after treatment with this compound for 24-48 hours.
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| MKN45 (Gastric Cancer) | Control | 55.4% | 34.1% | 10.5% | [6][7] |
| 7 µM this compound (24h) | 69.3% | 23.5% | 7.2% | [6][7] | |
| AGS (Gastric Cancer) | Control | 60.2% | 28.7% | 11.1% | [6][7] |
| 9 µM this compound (24h) | 75.8% | 16.9% | 7.3% | [6][7] | |
| Cal27 (HNSCC) | Control | 54.1% | 28.3% | 17.6% | [8] |
| 10 µM this compound (48h) | 51.5% | 11.2% | 37.3% | [8] |
Table 2: Effect of this compound on Apoptosis Induction Data represents the percentage of apoptotic cells (early and late) after treatment with this compound for 24-48 hours, as determined by Annexin V/PI staining.
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis | Reference |
| MKN45 (Gastric Cancer) | Control (24h) | 2.1% | 1.3% | 3.4% | [6][7] |
| 9 µM this compound (24h) | 12.3% | 4.5% | 16.8% | [6][7] | |
| AGS (Gastric Cancer) | Control (48h) | 3.5% | 2.4% | 5.9% | [6][7] |
| 7 µM this compound (48h) | 10.2% | 15.6% | 25.8% | [6][7] | |
| Jurkat (T-cell Leukemia) | 3 µM this compound | Increased | - | - | [9] |
| 20 µM this compound | - | Increased | - | [9] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 1-20 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to that in the highest this compound dose.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
Protocol for Cell Cycle Analysis using Propidium Iodide (PI)
This protocol is used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
Procedure:
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing.[11] Fix for at least 30 minutes at 4°C. Cells can be stored at this stage for up to two weeks.
-
Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet twice with PBS to remove residual ethanol.
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) and incubate for 5 minutes at room temperature to ensure only DNA is stained.[11]
-
PI Staining: Add 400 µL of PI staining solution (final concentration 50 µg/mL).[11] Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission in the appropriate channel (e.g., FL2 or PE-Texas Red). Gate on single cells and analyze the DNA content histogram using cell cycle analysis software.
Protocol for Apoptosis Detection using Annexin V and PI
This dual-staining method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12][13]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) Staining Solution (e.g., 1 mg/mL stock)
Procedure:
-
Harvest Cells: Collect all cells, including the supernatant which contains floating apoptotic cells. Centrifuge at 300 x g for 5 minutes.
-
Wash: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspend: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1x10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 2 µL of PI solution.[12][14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][15]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[15]
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol for Reactive Oxygen Species (ROS) Detection
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), a cell-permeant dye that becomes fluorescent upon oxidation by intracellular ROS.[16]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
H2DCFDA (10 mM stock in DMF or DMSO)
-
Positive Control (e.g., 0.1 mM H₂O₂) and Negative Control (e.g., 5 mM N-acetylcysteine, NAC)
Procedure:
-
Cell Preparation: Treat cells with this compound as described previously. Include positive and negative controls for the ROS assay itself.
-
Harvest Cells: Harvest cells by trypsinization and centrifuge at 130 x g for 5 minutes.
-
H2DCFDA Loading: Resuspend the cell pellet in pre-warmed PBS containing 0.1 µM H2DCFDA to a density of 1x10⁶ cells/mL.[16]
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[16]
-
Wash: Centrifuge the cells at 130 x g for 5 minutes, remove the supernatant, and gently resuspend the pellet in pre-warmed PBS. Repeat the wash step twice to remove extracellular dye.[16]
-
Analysis: Analyze the samples immediately by flow cytometry using a 488 nm laser for excitation and detecting emission at ~535 nm (FITC channel). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Expected Outcomes and Interpretation
Inhibition of the glycolytic pathway by this compound is expected to reduce the energy supply for proliferation and trigger cellular stress, leading to predictable outcomes in flow cytometry analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFKFB3 - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. benchchem.com [benchchem.com]
- 16. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
Application Note: Measuring Glucose Uptake in Cells Treated with PFK-015
Audience: Researchers, scientists, and drug development professionals.
Introduction
PFK-015 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in the glycolytic pathway.[4][5][6][7][8][9] In many cancer cells, PFKFB3 is overexpressed, leading to increased glycolytic flux, which supports rapid cell proliferation and survival.[8][10] By inhibiting PFKFB3, this compound reduces the levels of F2,6BP, thereby decreasing the rate of glycolysis and, consequently, glucose uptake.[2][3] This application note provides detailed protocols for treating cells with this compound and measuring the subsequent changes in glucose uptake.
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound inhibits glycolysis.
Caption: this compound inhibits PFKFB3, reducing F2,6BP and thus PFK-1 activity.
Experimental Protocols
This section provides a detailed methodology for a common assay to measure glucose uptake in cells treated with this compound.
2-Deoxyglucose (2-DG) Uptake Assay
This protocol is adapted from commonly used methods for measuring glucose uptake.[11][12][13][14][15] It utilizes 2-deoxy-D-glucose (2-DG), a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxyglucose-6-phosphate (2DG6P). Since 2DG6P cannot be further metabolized, it accumulates inside the cell and can be quantified as a measure of glucose uptake.
Materials:
-
Cell line of interest (e.g., H522 lung adenocarcinoma, Jurkat T-cell leukemia, or other cancer cell lines)[2][3]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (2% BSA)
-
2-Deoxy-D-glucose (2-DG)
-
Insulin (B600854) (optional, as a positive control for stimulating glucose uptake)
-
Lysis buffer
-
Glucose uptake assay kit (colorimetric, fluorometric, or luminescent)
-
Microplate reader
Experimental Workflow Diagram:
Caption: Workflow for measuring glucose uptake after this compound treatment.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere and grow overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment. Incubate for a predetermined time (e.g., 24 or 48 hours).
-
Cell Starvation: Prior to the assay, gently wash the cells twice with warm PBS. Then, starve the cells in glucose-free medium or KRPH buffer for 1-2 hours to upregulate glucose transporters.
-
Glucose Uptake Stimulation:
-
For assays measuring insulin-stimulated glucose uptake, add insulin to the appropriate wells at a final concentration of 1 µM.
-
Add 2-deoxyglucose to all wells. The final concentration will depend on the assay kit instructions.
-
-
Incubation: Incubate the plate for the time specified in the assay kit protocol (typically 10-60 minutes) to allow for 2-DG uptake.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to stop glucose uptake. Lyse the cells according to the assay kit manufacturer's instructions.
-
Quantification: Quantify the amount of accumulated 2-DG6P in the cell lysates using a colorimetric, fluorometric, or bioluminescent assay kit.
-
Data Analysis: Measure the absorbance, fluorescence, or luminescence using a microplate reader. Normalize the glucose uptake values to the protein concentration of each sample to account for differences in cell number.
Data Presentation
The following tables summarize the expected quantitative data from experiments measuring the effect of this compound on cell viability and glucose uptake.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | T-cell Leukemia | 2.42 | [2] |
| H522 | Lung Adenocarcinoma | 0.72 | [2] |
| MKN45 | Gastric Cancer | 6.59 ± 3.1 | [8] |
| AGS | Gastric Cancer | 8.54 ± 2.7 | [8] |
| BGC823 | Gastric Cancer | 10.56 ± 2.4 | [8] |
Table 2: Effect of this compound on Glucose Uptake and Related Parameters
| Cell Line | This compound Concentration | Parameter Measured | % Reduction (approx.) | Reference |
| Jurkat & H522 | Not specified | Glucose Uptake | Significant reduction | [2][3] |
| Lewis Lung Carcinoma (in vivo) | 25 mg/kg | 18F-FDG Uptake | 50% | [2] |
| Jurkat & H522 | Not specified | Intracellular ATP | Significant reduction | [2][3] |
| Jurkat & H522 | Not specified | Fructose-2,6-Bisphosphate | Significant reduction | [2][3] |
Conclusion
This compound effectively reduces glucose uptake in cancer cells by inhibiting the key glycolytic regulator PFKFB3. The protocols and data presented in this application note provide a framework for researchers to investigate the metabolic effects of this compound in various cellular contexts. The 2-deoxyglucose uptake assay is a reliable method for quantifying these effects and can be adapted for high-throughput screening of other potential glycolysis inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Kinome Screen Identifies PFKFB3 and Glucose Metabolism as Important Regulators of the Insulin/Insulin-like Growth Factor (IGF)-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PFKFB3-mediated glycolysis rescues myopathic outcomes in the ischemic limb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - PFKFB3-mediated glycolysis rescues myopathic outcomes in the ischemic limb [insight.jci.org]
- 8. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 9. PFKFB3-Mediated Glycolysis Boosts Fibroblast Activation and Subsequent Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.jp]
- 12. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Glucose uptake assay [bio-protocol.org]
- 15. revvity.com [revvity.com]
Application Notes: PFK-015 Protocol for Gastric Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
PFK-015 is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a key enzyme in glycolysis, responsible for synthesizing fructose (B13574) 2,6-bisphosphate (F2,6P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[1] Many cancer cells, including gastric cancer, exhibit elevated rates of glycolysis, a phenomenon known as the Warburg effect. By inhibiting PFKFB3, this compound reduces the levels of F2,6P2, thereby suppressing glycolytic flux.[1] This targeted inhibition of glycolysis has shown promise as a therapeutic strategy in preclinical studies by inducing cell cycle arrest, promoting apoptosis, and inhibiting invasion in gastric cancer cells.[1] These application notes provide a detailed protocol for studying the effects of this compound on gastric cancer cell lines.
Data Presentation
This compound IC50 Values in Gastric Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human gastric cancer cell lines after 24 hours of treatment.
| Gastric Cancer Cell Line | IC50 (µmol/L) |
| MKN45 | 6.59 ± 3.1 |
| AGS | 8.54 ± 2.7 |
| BGC823 | 10.56 ± 2.4 |
| Normal Gastric Cells (GES-1) | >10% inhibition at highest concentration tested |
Data sourced from a study by Zhu et al. (2016).[1]
Effects of this compound on Gastric Cancer Cell Processes
This table outlines the key cellular processes affected by this compound treatment in gastric cancer cell lines.
| Cellular Process | Effect of this compound | Key Molecular Changes |
| Cell Cycle | Arrest at G0/G1 phase[1][3] | ↓ Cyclin D1, ↓ Cyclin E1, ↓ Phosphorylated Rb, ↓ E2F-1, ↑ Non-phosphorylated Rb[1][3] |
| Apoptosis | Induction of apoptosis[1] | ↓ Bcl-2/Bax ratio, ↑ Cleaved Caspase-3[1] |
| Invasion | Inhibition of invasion[1] | ↓ Phospho-Focal Adhesion Kinase (FAK), ↑ E-cadherin[1] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action in Gastric Cancer Cells
Caption: this compound inhibits PFKFB3, leading to reduced glycolysis and cancer cell proliferation.
This compound-Induced Cell Cycle Arrest and Apoptosis Signaling
Caption: this compound induces G0/G1 cell cycle arrest and apoptosis in gastric cancer cells.
Experimental Workflow for this compound Evaluation
Caption: Workflow for assessing the anti-cancer effects of this compound on gastric cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of gastric cancer cells.
Materials:
-
Gastric cancer cell lines (e.g., MKN45, AGS)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed gastric cancer cells in a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Gastric cancer cells
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 200 µL of PI/RNase staining buffer.[2]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use appropriate software (e.g., ModFit) to analyze the cell cycle distribution.
Apoptosis Assay by Annexin V-FITC and PI Staining
This protocol is for detecting and quantifying apoptosis in this compound-treated cells.
Materials:
-
Gastric cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Centrifuge the cells at 1500 rpm for 5 minutes.[4]
-
Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Transwell Invasion Assay
This protocol is for assessing the effect of this compound on the invasive potential of gastric cancer cells.
Materials:
-
Gastric cancer cells
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel
-
Serum-free medium
-
Complete medium with 10% FBS (as a chemoattractant)
-
Cotton swabs
-
Methanol (B129727) or other fixative
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the Transwell inserts with diluted Matrigel and allow it to solidify at 37°C.
-
Harvest and resuspend the gastric cancer cells in serum-free medium containing different concentrations of this compound.
-
Add 1 x 10^5 cells in 200 µL of the cell suspension to the upper chamber of the Transwell insert.[5]
-
Add 600 µL of complete medium with 10% FBS to the lower chamber.
-
Incubate for 24 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have invaded to the lower surface of the membrane with methanol for 20 minutes.
-
Stain the invaded cells with crystal violet for 15-20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in cell cycle and apoptosis.
Materials:
-
Gastric cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Rb, anti-phospho-Rb, anti-E2F1, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. PI staining cell cycle assay [bio-protocol.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis analysis by Annexin-V FITC/PI double staining [bio-protocol.org]
- 5. Effects of HER2 on the invasion and migration of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of PFK-015 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFK-015 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key regulatory enzyme in glycolysis, catalyzing the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[4][5][6][7] Overexpression of PFKFB3 is observed in various cancer cells, leading to a high glycolytic rate, a phenomenon known as the Warburg effect.[8] By inhibiting PFKFB3, this compound reduces glucose uptake, decreases intracellular ATP levels, and consequently suppresses cancer cell proliferation and tumor growth.[2][3] These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of this compound in mouse models for preclinical research.
Mechanism of Action
This compound specifically targets PFKFB3, leading to a reduction in the intracellular levels of F2,6BP. This, in turn, decreases the activity of PFK-1, thereby inhibiting the glycolytic pathway. The inhibition of glycolysis in cancer cells by this compound can induce cell cycle arrest and apoptosis.[6][7] PFKFB3 is also implicated in other signaling pathways, including the HIF-1α pathway, which is involved in cellular responses to hypoxia.[8][9] Studies have shown that this compound can modulate the tumor microenvironment and may have synergistic effects when combined with other therapies, such as immune checkpoint inhibitors.[10][11][12]
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vitro and in vivo application of this compound.
| Parameter | Value | Species/Cell Line | Reference |
| In Vitro Potency | |||
| IC50 (recombinant PFKFB3) | 110 nM - 207 nM | N/A | [1][2] |
| IC50 (PFKFB3 activity in cancer cells) | 20 nM | Cancer cells | [1] |
| IC50 (Cell Viability, Gastric Cancer) | 6.59 - 10.56 µmol/L | MKN45, AGS, BGC823 | [6][7] |
| IC50 (Cell Viability, Esophageal Cancer) | 4.01 - 5.08 µM | Esophageal cancer cell lines | [11] |
| In Vivo Dosage & Administration | |||
| Route of Administration | Intraperitoneal (i.p.) | Mouse | [2][6][7] |
| Dosage | 25 mg/kg | Mouse | [2][6][7] |
| Dosing Frequency | Every three days | Mouse | [6][7] |
| Vehicle | 0.5% carboxymethyl cellulose (B213188) sodium (SCMC) | N/A | [6][7] |
| General IP Injection Parameters | |||
| Needle Gauge | 25-30 G | Mouse | [13] |
| Maximum Injection Volume | < 10 ml/kg | Mouse | [14] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound suspension for in vivo studies.
Materials:
-
This compound powder
-
0.5% (w/v) carboxymethyl cellulose sodium (SCMC) in sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the number of animals and the dosage (25 mg/kg).
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 0.5% SCMC solution to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to suspend the compound.
-
If necessary, sonicate the suspension for 5-10 minutes to ensure a uniform mixture.
-
Visually inspect the suspension for any large aggregates. The suspension should appear homogenous.
-
Prepare the suspension fresh before each injection.
Intraperitoneal Injection Procedure in Mice
This protocol outlines the standard procedure for intraperitoneal injection in mice.[13][15][16]
Materials:
-
Prepared this compound suspension
-
Sterile 1 mL syringes
-
Sterile needles (25-27 G)
-
Animal restrainer (optional)
Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The "three fingers" restraint method is recommended.[13]
-
Turn the animal to expose its abdomen. The head should be tilted slightly downward to help move the abdominal organs cranially.[15][16]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[13][15]
-
Disinfect the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[13]
-
Gently aspirate by pulling back the plunger to ensure that no blood or other fluid is drawn into the syringe, which would indicate improper needle placement.[15][16]
-
If the aspiration is clear, slowly and steadily inject the this compound suspension.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Dispose of the syringe and needle in a designated sharps container. Use a new sterile syringe and needle for each animal.[15]
Visualizations
Signaling Pathway of PFKFB3 Inhibition by this compound
Caption: PFKFB3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo this compound Administration
Caption: Experimental workflow for this compound intraperitoneal injection in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Kinome Screen Identifies PFKFB3 and Glucose Metabolism as Important Regulators of the Insulin/Insulin-like Growth Factor (IGF)-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 7. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PFKFB3 - Wikipedia [en.wikipedia.org]
- 9. Activation of the HIF1α/PFKFB3 stress response pathway in beta cells in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 16. research.vt.edu [research.vt.edu]
Troubleshooting & Optimization
PFK-015 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of PFK-015, a potent and selective inhibitor of 6-phosphofructo-2-kinase (PFKFB3). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5][6][7][8] It is crucial to use fresh, anhydrous DMSO, as the presence of water can significantly reduce the solubility of this compound.[1][4]
Q2: I'm observing a precipitate in my this compound stock solution in DMSO. What should I do?
A2: If you observe precipitation in your DMSO stock solution, it could be due to several factors:
-
Low-Quality or Hygroscopic DMSO: this compound solubility is sensitive to water content in the DMSO.[1][4] Ensure you are using a new, unopened bottle of anhydrous or molecular biology-grade DMSO.
-
Storage Conditions: While stock solutions in DMSO can be stored at -20°C or -80°C, precipitation can occur upon freezing and thawing.[1][5]
-
Concentration Exceeds Solubility Limit: You may have prepared a concentration that is at or above the solubility limit of this compound in DMSO at a given temperature.
Troubleshooting Steps:
-
Warming: Gently warm the solution in a 37-50°C water bath.[3][7] This can help redissolve the precipitate.
-
Sonication: Use a bath sonicator to aid in dissolution.[1]
-
Dilution: If warming and sonication are ineffective, consider diluting the stock solution to a lower concentration with fresh, anhydrous DMSO.
Q3: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture media. How can I prevent this?
A3: This is a common issue due to the low aqueous solubility of this compound (< 0.1 mg/mL).[2] Direct dilution of a high-concentration DMSO stock into aqueous media can cause the compound to crash out of solution.
Solutions:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture medium that is non-toxic to your cells (typically ≤ 0.5%), while still being sufficient to maintain this compound solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in your cell culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Rapid Mixing: When adding the this compound stock solution to the media, ensure rapid and thorough mixing to avoid localized high concentrations that can initiate precipitation.
-
Serum-Containing Media: If your experimental design allows, diluting the compound into a medium containing serum can help. Proteins in the serum, like albumin, can bind to the compound and aid in its solubilization.
Q4: Can I filter my this compound solution if I see a precipitate?
A4: Filtering is generally not recommended to remove precipitate from your final working solution. The precipitate is the active compound, and filtering it will lower the effective concentration of this compound in your experiment, leading to inaccurate results. The focus should be on preventing precipitation in the first place.
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 19 - 52 | 72.99 - 199.77 | Warming and sonication may be required.[1][3][4][7] Solubility can be affected by the presence of water.[1][4] |
| Ethanol | 15 | 57.62 | Warming to 50°C may be necessary.[3] |
| Water | < 0.1 | Insoluble | [2][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 | ≥ 7.68 | Formulation for in vivo use, results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2 | ≥ 7.68 | Formulation for in vivo use, results in a clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 260.29)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.603 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow or incomplete, warm the solution in a 37-50°C water bath or sonicate for short intervals until the solution is clear.[1][3]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Solutions in DMSO may be stable for up to 3 months at -20°C.[5]
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (with or without serum, as per experimental requirements)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Add the pre-warmed cell culture medium to a sterile tube.
-
While gently vortexing or swirling the tube, add the calculated volume of the this compound stock solution directly to the medium. This ensures rapid dispersal and minimizes the risk of precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your experiment.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: PFKFB3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for this compound solution preparation and troubleshooting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 4382-63-2 | MOLNOVA [molnova.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. PFK 15 [chembk.com]
- 6. PFK 15 | PFKFB3 | Tocris Bioscience [tocris.com]
- 7. abmole.com [abmole.com]
- 8. merckmillipore.com [merckmillipore.com]
Optimizing PFK-015 concentration to avoid toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of PFK-015 to achieve desired experimental outcomes while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[4][5] By inhibiting PFKFB3, this compound reduces F2,6BP levels, leading to decreased glycolytic flux, reduced glucose uptake, and lower lactate (B86563) production in cancer cells.[2][4] This disruption of cancer cell metabolism can inhibit proliferation and induce cell death.[4][6]
Q2: What are the common toxic effects of this compound observed in vitro?
A2: The primary toxic effect of this compound in vitro is dose-dependent cytotoxicity.[2] This manifests as:
-
Reduced Cell Viability: this compound has been shown to decrease the viability of various cancer cell lines.[4][6]
-
Induction of Apoptosis: this compound can induce both early and late-stage apoptosis.[2][7] This is often characterized by the cleavage of PARP-1 and caspase-3.[2][4]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest, typically at the G0/G1 phase.[3][7]
-
Induction of Necroptosis: In some colorectal cancer cells, this compound has been observed to induce necroptosis, a form of programmed necrosis.[8]
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line. You can then choose concentrations around the IC50 value for your experiments, depending on whether you aim to study metabolic inhibition with minimal toxicity or induce cell death.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound, by inhibiting PFKFB3, impacts several downstream signaling pathways, including:
-
AMPK Signaling: this compound has been shown to downregulate the phosphorylation of AMP-activated protein kinase (AMPK) and its downstream target acetyl-CoA carboxylase (ACC).[4][6]
-
HIF-1α Signaling: PFKFB3 is a transcriptional target of HIF-1α.[2][3] this compound treatment can lead to increased phosphorylation of PFKFB3, which enhances its interaction with HIF-1α and subsequent nuclear translocation, leading to the upregulation of PD-L1.[5][9][10]
-
Apoptotic Pathways: this compound can induce the intrinsic apoptotic pathway through the downregulation of Bcl-2 and the cleavage of caspases 9 and 3.[7]
-
Cell Cycle Regulation: It can inhibit the Cyclin-CDK/Rb/E2F signaling pathway, leading to G0/G1 cell cycle arrest.[3][7]
Troubleshooting Guides
Issue 1: Excessive Cell Death at Expected Efficacious Concentrations
-
Possible Cause: The chosen this compound concentration may be too high for the specific cell line being used, leading to off-target effects or rapid induction of apoptosis/necroptosis.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: If not already done, determine the IC50 value for your cell line using a cell viability assay (e.g., MTS or CCK-8).
-
Lower the Concentration: Test a range of concentrations below the IC50 to find a level that inhibits glycolysis without causing widespread cell death.
-
Time-Course Experiment: Reduce the incubation time. This compound's effects can be time-dependent.
-
Assess Apoptosis: Use an Annexin V/PI staining assay to quantify the percentage of apoptotic and necrotic cells at different concentrations and time points.
-
Issue 2: Lack of Significant Effect on Cell Viability or Metabolism
-
Possible Cause: The this compound concentration may be too low, the cells may be resistant, or the experimental conditions may be suboptimal.
-
Troubleshooting Steps:
-
Increase the Concentration: Gradually increase the concentration of this compound. Refer to the provided tables for concentration ranges used in other studies.
-
Verify Compound Activity: Ensure the this compound stock solution is correctly prepared and stored. Consider purchasing a new batch if degradation is suspected.
-
Check Cell Line Sensitivity: Some cell lines may have lower PFKFB3 expression or compensatory metabolic pathways, making them less sensitive to this compound.
-
Measure Glycolytic Inhibition: Directly measure lactate production or glucose uptake to confirm that this compound is inhibiting its target pathway at the concentrations used.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause: Variability in cell culture conditions, passage number, or this compound preparation.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure consistent seeding densities and media formulations.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. This compound is typically dissolved in DMSO; ensure the final DMSO concentration is consistent and non-toxic across all conditions (usually below 0.1%).[3]
-
Control for Confluency: Cell density can affect metabolic rates. Plate cells to reach a consistent confluency (e.g., 70-80%) at the time of treatment.[4]
-
Data Presentation
Table 1: In Vitro Concentrations of this compound and Observed Effects
| Cell Line(s) | Concentration Range | Observed Effects | Reference |
| Rhabdomyosarcoma (RD) | 2, 4, 6 µM | Decreased cell viability, inhibited colony growth, induced apoptosis, inhibited autophagy. | [4][6] |
| Esophageal Squamous Cell Carcinoma (ESCC) | 0-12.5 µM | Inhibited tumor growth in a dose-dependent manner, induced PD-L1 expression. | [1] |
| H522 Lung Adenocarcinoma | IC50: 0.72 µM | Cytotoxic effects, reduced glucose uptake, decreased intracellular ATP. | [2] |
| Jurkat T cell leukemia | IC50: 2.42 µM; 3, 20 µM | Cytotoxic effects, induced early and late apoptosis. | [2] |
| Gastric Cancer (MKN45, AGS) | 5, 9 µmol/L | Inhibited proliferation, caused G0/G1 cell cycle arrest, induced apoptosis. | [3][7] |
| Colorectal Cancer (SW480, HT29) | Dose-dependent | Inhibited cell viability, proliferation, migration, and invasion; induced apoptosis and necroptosis. | [8] |
Table 2: In Vivo Concentrations of this compound and Observed Effects
| Animal Model | Dosage and Administration | Observed Effects | Reference |
| Lewis Lung Carcinoma (LLC)-bearing mice | Not specified | Inhibited metastasis, decreased tumor-associated F2,6BP, increased cleaved caspase 3. | [2] |
| Gastric Tumor Xenograft (MKN45) | 25 mg/kg, intraperitoneally every three days | Significantly reduced tumor volume and weight with limited toxicity. | [3][7] |
| Immunodeficient mice with ESCC | Not specified | Marked reduction in tumor volume and final tumor mass. | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 1,500 cells/well).[11] Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., 3x10^5 cells/well) and treat with the desired concentrations of this compound for the chosen duration (e.g., 24 hours).[7]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blot for Apoptosis and Signaling Markers
-
Cell Lysis: After treatment with this compound, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Pro-apoptotic markers can include cleaved caspase-3 and cleaved PARP-1. Signaling markers can include p-AMPK, total AMPK, p-AKT, and total AKT.[4][6] Use β-actin as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) system.[4]
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting glycolysis.
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 8. Necroptosis pathway blockage attenuates PFKFB3 inhibitor-induced cell viability loss and genome instability in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting inconsistent results with PFK-015
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PFK-015. The information is designed to address potential inconsistencies in experimental results and provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for producing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[2] By inhibiting PFKFB3, this compound reduces the levels of F2,6BP, leading to decreased glycolytic flux.[3] This inhibitory action can suppress cancer cell proliferation and glucose uptake.[1]
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the experimental system:
| Target System | IC50 Value |
| Recombinant PFKFB3 | ~110 nM[1] |
| PFKFB3 activity in cancer cells | ~20 nM[1] |
| Jurkat T-cell leukemia cells | 207 nM[4] |
| Esophageal cancer cell lines | 4.01 to 5.08 µM[5] |
| Gastric cancer cell lines (MKN45, AGS, BGC823) | 6.59 to 10.56 µmol/L[3] |
Q3: How should I prepare this compound for in vitro and in vivo experiments?
This compound has poor solubility in aqueous solutions.[5] Proper preparation is critical for obtaining consistent results.
-
In Vitro Stock Solution: Dissolve this compound in fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) to make a concentrated stock solution (e.g., 10-40 mM).[3][4] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] The final DMSO concentration in your cell culture medium should be kept low (e.g., ≤ 0.05%) to minimize solvent toxicity.[3][5]
-
In Vivo Formulation: For intraperitoneal (i.p.) injection, a common formulation involves a multi-solvent system. A typical protocol is to first dilute a DMSO stock solution with PEG300, followed by the addition of Tween-80 and finally saline.[1] For oral administration, this compound can be suspended in a vehicle like 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na).[3] It is recommended to prepare in vivo formulations fresh on the day of use.[1]
Troubleshooting Guide: Inconsistent Experimental Results
This guide addresses common issues that may lead to variability in experiments using this compound.
Q4: I am observing high variability in my cell viability assay results. What could be the cause?
High variability in cell viability assays (e.g., MTT, MTS, CellTiter-Glo) is a common issue. Several factors related to both the compound and the assay itself can contribute to this.
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | This compound has low aqueous solubility. Visually inspect your culture wells for any precipitate after adding the compound. To mitigate this, ensure the final DMSO concentration is low and that the this compound concentration does not exceed its solubility limit in the final culture medium. Consider preparing fresh dilutions from a clear stock solution for each experiment. |
| Inconsistent Cell Seeding | Uneven cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous before and during plating. Use calibrated pipettes and a consistent plating technique. |
| Edge Effects | Wells on the outer edges of a microplate are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier. |
| Reagent and Compound Interference | The color of this compound or its interaction with the assay reagents can interfere with absorbance or fluorescence readings. Run control wells containing the compound in cell-free media to determine its intrinsic signal.[6] |
| Cell Health and Passage Number | Use cells that are in a consistent, healthy growth phase and within a defined passage number range to avoid phenotypic drift.[6] |
Q5: My in vivo tumor xenograft study shows inconsistent tumor growth inhibition with this compound treatment. What should I check?
Inconsistent results in animal studies can be frustrating. Here are some key areas to investigate:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation and Administration | Ensure the this compound formulation is prepared consistently for each dosing. For suspensions, ensure they are homogenous before each injection. The route and frequency of administration should be strictly followed.[3][7] |
| Animal and Tumor Model Variability | The microbiome, age, and genetic background of the animals can influence tumor growth and drug response. Use age- and sex-matched animals from a reliable vendor. Ensure consistent tumor cell implantation technique and initial tumor volume at the start of treatment. |
| Immune System Interaction | This compound has been shown to upregulate PD-L1 expression on tumor cells, which can lead to immune evasion and reduced efficacy in immunocompetent mouse models.[5] Consider using immunodeficient mice to specifically assess the direct anti-tumor effects of this compound, or combine it with an immune checkpoint inhibitor in immunocompetent models.[5] |
Q6: I am not observing the expected decrease in glycolysis after this compound treatment. What could be wrong?
If you are not seeing the expected metabolic effects of this compound, consider the following:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and assay. |
| Cellular Metabolic Plasticity | Cancer cells can adapt their metabolism to overcome glycolytic inhibition. Consider measuring other metabolic pathways, such as oxidative phosphorylation or glutaminolysis, to assess for compensatory changes. |
| Off-Target Effects | While this compound is considered a specific PFKFB3 inhibitor, the possibility of off-target effects should be considered, especially at high concentrations. To confirm on-target engagement, you can perform rescue experiments by overexpressing PFKFB3 or by using a structurally different PFKFB3 inhibitor.[7] |
| Incorrect Assay for Glycolysis | Ensure you are using a reliable method to measure glycolysis, such as a lactate (B86563) production assay, a glucose uptake assay, or a Seahorse XF Analyzer to measure the extracellular acidification rate (ECAR). |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS)
This protocol is for assessing the effect of this compound on cancer cell viability using a 96-well plate format.
-
Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.05%.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[8]
-
Absorbance Reading: Measure the absorbance at 490-500 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the no-cell control wells. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for PFKFB3 Phosphorylation
This protocol can be used to assess the effect of this compound on the phosphorylation of PFKFB3 at Ser461.[5]
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PFKFB3 (Ser461) and an antibody for total PFKFB3 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated PFKFB3 to total PFKFB3.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PFKFB3 deprivation attenuates the cisplatin resistance via blocking its autophagic elimination in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
PFK-015 In Vivo Toxicity and Side Effects: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PFKFB3 inhibitor, PFK-015, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant body weight loss and lethargy in our mice treated with this compound, even at moderate doses. Is this a known side effect?
A1: Yes, these are documented potential side effects of this compound. Toxicology studies have indicated that at doses of 12 mg/kg and 25 mg/kg, adverse effects including body weight loss, decreased food consumption, and clinical lethargy have been observed.[1] It is crucial to closely monitor the health of the animals, record body weight daily, and consider dose adjustments or modifications to the treatment schedule if severe toxicity is observed.
Q2: Our in vivo efficacy results with this compound in an immunocompetent mouse model are not as significant as what has been reported in immunodeficient models. Why might this be the case?
A2: This is a known phenomenon associated with the mechanism of action of this compound. Inhibition of PFKFB3 by this compound can lead to the upregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[2][3] In an immunocompetent model, the increased PD-L1 expression can lead to the suppression of anti-tumor T-cell activity, thereby compromising the therapeutic efficacy of this compound.[2][4] Combining this compound with an anti-PD-1 monoclonal antibody has been shown to enhance its anti-tumor effects in immunocompetent models.[2][5]
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: A commonly used vehicle for the in vivo administration of this compound is 0.5% carboxymethyl cellulose (B213188) sodium (SCMC).[6][7] It is important to ensure the proper suspension of the compound for consistent dosing.
Q4: Are there any reports of mortality associated with this compound administration in animal studies?
A4: Yes, a toxicology study has reported death as an adverse observation at dose levels of 12 and 25 mg/kg of this compound.[1] However, it is important to note that other studies, particularly those focused on efficacy in specific tumor xenograft models, have used doses such as 25 mg/kg without reporting mortality.[6][7] The toxicity can be influenced by factors such as the animal strain, the tumor model, and the overall health of the animals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High incidence of animal morbidity/mortality | Dose of this compound is too high for the specific animal model. | - Reduce the dose of this compound.- Decrease the frequency of administration.- Ensure the formulation is well-tolerated and properly administered.- Implement a humane endpoint protocol based on body weight loss and clinical signs. |
| Inconsistent tumor growth inhibition | - Improper formulation and/or administration of this compound.- Variability in tumor implantation and growth.- Immune response in immunocompetent models. | - Ensure this compound is homogenously suspended in the vehicle before each administration.- Standardize the tumor implantation procedure.- Increase the number of animals per group to account for variability.- For immunocompetent models, consider combination therapy with an immune checkpoint inhibitor. |
| Unexpected immunological effects (e.g., changes in immune cell populations) | This compound is known to modulate the immune system, including downregulating CD8+ T-cell activity and upregulating PD-L1 on tumor cells.[2][8] | - Analyze immune cell populations in the tumor microenvironment and peripheral blood by flow cytometry or immunohistochemistry.- Correlate immunological changes with anti-tumor efficacy. |
Quantitative Toxicity Data
The following table summarizes the reported in vivo toxicity and side effects of this compound.
| Parameter | Dose | Animal Model | Observed Effects | Reference |
| Clinical Observations | 12 and 25 mg/kg | Not specified | Lethargy | [1] |
| Body Weight | 12 and 25 mg/kg | Not specified | Body weight loss | [1] |
| 25 mg/kg | Balb/c nu/nu nude mice | No major effect on body mass | [6][7] | |
| Food Consumption | 12 and 25 mg/kg | Not specified | Decreased food consumption | [1] |
| Hematology | 12 and 25 mg/kg | Not specified | Increase in leukocyte, lymphocyte, and neutrophil counts | [1] |
| Pathology | 12 and 25 mg/kg | Not specified | Macroscopic and microscopic findings (details not specified) | [1] |
| Mortality | 12 and 25 mg/kg | Not specified | Death | [1] |
| 25 mg/kg | Balb/c nu/nu nude mice | All animals survived the treatment period | [6][7] |
Experimental Protocols
In Vivo Tumor Growth Inhibition and Tolerability Study
This protocol is based on a study investigating the effects of this compound in a gastric cancer xenograft model.[6][7]
-
Animal Model: Female Balb/c nu/nu nude mice, 4-5 weeks old.
-
Cell Line and Implantation:
-
Use MKN45 human gastric cancer cells.
-
Resuspend 5 x 10^6 cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to an approximate volume of 120 mm³.
-
Measure tumor dimensions with calipers every three days and calculate tumor volume using the formula: (length × width²) / 2.
-
-
Treatment Protocol:
-
Randomly assign mice to treatment and control groups.
-
Prepare this compound in a vehicle of 0.5% carboxymethyl cellulose sodium (SCMC).
-
Administer this compound intraperitoneally at a dose of 25 mg/kg every three days for 15 days.
-
Administer the vehicle alone to the control group.
-
-
Toxicity Monitoring:
-
Record the body weight of each mouse every three days.
-
Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, changes in posture).
-
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise and weigh the tumors.
-
Compare tumor volumes and weights between the treated and control groups.
-
Analyze body weight changes to assess tolerability.
-
Visualizations
Signaling Pathway of this compound Induced PD-L1 Upregulation
Caption: this compound signaling pathway leading to PD-L1 upregulation.
Experimental Workflow for In Vivo Toxicity and Efficacy Study
Caption: Workflow for an in vivo this compound study.
References
- 1. PI3Kα inhibition reduces obesity in mice | Aging [aging-us.com]
- 2. Housing mice near vs. below thermoneutrality affects drug-induced weight loss but does not improve prediction of efficacy in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9492418B2 - Inhibitors of PFKFB3 for cancer therapy - Google Patents [patents.google.com]
- 5. New obesity treatment lowers body weight in mice, rats and primates | EurekAlert! [eurekalert.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-tumour drug promotes weight loss in mice - ecancer [ecancer.org]
- 8. US20150064175A1 - Pfkfb3 inhibitor and methods of use as an anti-cancer therapeutic - Google Patents [patents.google.com]
PFK-015 Technical Support Center: Minimizing Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PFK-015, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). Adherence to the protocols and troubleshooting advice outlined below will help ensure the generation of consistent and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of PFKFB3.[1][2][3] PFKFB3 is a key enzyme that synthesizes fructose-2,6-bisphosphate (F2,6P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[4][5][6] By inhibiting PFKFB3, this compound reduces the levels of F2,6P2, leading to decreased glycolytic flux.[3] This results in reduced glucose uptake, lower intracellular ATP levels, and the induction of cell cycle arrest and apoptosis in cancer cells that exhibit high glycolytic rates.[1][3][4][5]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years.[1] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted and stored at -20°C.[1][7] It is advisable to use fresh DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of this compound.[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2][8]
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO, with reported solubilities ranging from 19 mg/mL to 100 mM.[1][7][9] It is insoluble in water.[3] For in vivo formulations, this compound can be dissolved in a vehicle typically composed of DMSO, PEG300, Tween-80, and saline or corn oil.[1][2][8]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Across Experiments
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell density, passage number, and media composition can significantly impact cellular metabolism and, consequently, the apparent potency of a glycolysis inhibitor like this compound.
Solution:
-
Standardize Seeding Density: Ensure a consistent number of cells are seeded for each experiment.
-
Monitor Passage Number: Use cells within a defined, low-passage number range to avoid phenotypic drift.
-
Consistent Media Formulation: Use the same batch of media and supplements for all related experiments.
Possible Cause 2: this compound Degradation or Precipitation. Improper storage or handling of this compound can lead to its degradation or precipitation out of solution, resulting in lower effective concentrations.
Solution:
-
Proper Storage: Store this compound powder at -20°C and stock solutions in aliquots at -20°C.[1][7][9]
-
Fresh Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Solubility Check: Before treating cells, visually inspect the diluted this compound solution for any signs of precipitation. If precipitation is observed, gentle warming and sonication may aid dissolution.[2][8]
Possible Cause 3: Variable Incubation Times. The inhibitory effect of this compound can be time-dependent.[4][5][10]
Solution:
-
Strict Adherence to Protocol: Ensure that the incubation time with this compound is precisely controlled and consistent across all wells, plates, and experimental repeats.
Issue 2: Poor Solubility of this compound in Aqueous Media
Possible Cause: Hydrophobic Nature of this compound. this compound is a hydrophobic molecule and is insoluble in water.[3]
Solution:
-
Use of Organic Solvents: Prepare a concentrated stock solution in a suitable organic solvent like DMSO.[1][7][9]
-
Final DMSO Concentration: When diluting the stock solution in aqueous cell culture media, ensure the final DMSO concentration is low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[4][5]
-
In Vivo Formulation: For animal studies, use a vehicle containing a combination of solvents such as DMSO, PEG300, and Tween-80 to improve solubility and bioavailability.[1][2][8]
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Possible Cause 1: Pharmacokinetic Properties. The in vivo efficacy of this compound is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties, which are not a factor in in vitro experiments.
Solution:
-
Appropriate Dosing and Administration Route: Follow established protocols for dosing and administration routes (e.g., intraperitoneal injection) to ensure adequate bioavailability.[1]
-
Pharmacokinetic Studies: If significant discrepancies are observed, consider conducting pharmacokinetic studies to determine the compound's half-life and tissue distribution in the animal model.
Possible Cause 2: The Tumor Microenvironment and Immune System. The in vivo tumor microenvironment is significantly more complex than in vitro cell culture. The immune system can also play a role in the overall therapeutic effect. Some studies suggest that this compound can induce the expression of PD-L1, which may lead to immune evasion and reduced efficacy in immunocompetent models.[11][12]
Solution:
-
Choice of Animal Model: Be mindful of the immune status of the animal model. Results may differ between immunodeficient (e.g., nude mice) and immunocompetent (e.g., syngeneic) models.[11][12]
-
Combination Therapy: Consider combination therapies, such as co-administration of this compound with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies), which has been shown to enhance anti-tumor efficacy.[11][13]
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell Leukemia | 2,420 | [3] |
| H522 | Lung Adenocarcinoma | 720 | [3] |
| MKN45 | Gastric Cancer | 6,590 | [4][5] |
| AGS | Gastric Cancer | 8,540 | [4][5] |
| BGC823 | Gastric Cancer | 10,560 | [4][5] |
| Recombinant PFKFB3 | Cell-free assay | 110-207 | [1][2] |
Table 2: Example In Vivo Formulation for this compound
| Component | Percentage | Purpose | Reference |
| DMSO | 10% | Primary Solvent | [2][8] |
| PEG300 | 40% | Solubilizer/Vehicle | [2][8] |
| Tween-80 | 5% | Surfactant/Emulsifier | [2][8] |
| Saline | 45% | Vehicle | [2][8] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (Trypan Blue Exclusion Method)
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
This compound Preparation: Prepare a 40 mM stock solution of this compound in DMSO.[4][5] Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[4][5]
-
Cell Counting:
-
Harvest the cells by trypsinization.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control. Determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for PFKFB3 Pathway Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., PFKFB3, p-PFKFB3, HIF-1α, Cyclin D1, cleaved Caspase-3) overnight at 4°C.[1][4][5][11]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: PFKFB3 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro experiments using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 5. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PFK 15 | PFKFB3 | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
PFK-015 stability in cell culture media
Welcome to the technical support center for PFK-015. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find frequently asked questions and troubleshooting guides to address common challenges related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q2: How should this compound stock solutions be stored and for how long are they stable?
A2: this compound stock solutions in DMSO are stable for up to two years when stored at -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q3: Is there quantitative data available on the stability of this compound in cell culture media such as DMEM or RPMI-1640 at 37°C?
A3: Currently, there is limited publicly available quantitative data specifically detailing the half-life and degradation kinetics of this compound in common cell culture media at 37°C. While numerous studies have successfully used this compound in multi-day cell culture experiments, the stability can be influenced by specific media components, pH, and the presence of cells.[1][2][3] Therefore, it is recommended to empirically determine the stability of this compound under your specific experimental conditions, especially for long-term incubations. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[4][5] By inhibiting PFKFB3, this compound reduces the intracellular levels of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a key rate-limiting enzyme in glycolysis.[1] This leads to a reduction in glycolytic flux.
Troubleshooting Guides
Issue: Precipitation Observed in Cell Culture Medium
Scenario 1: Precipitate forms immediately upon adding this compound to the medium.
-
Potential Cause: The concentration of this compound exceeds its aqueous solubility limit, or "solvent shock" is occurring due to rapid dilution of the DMSO stock in the aqueous medium.[6]
-
Troubleshooting Steps:
-
Verify Final Concentration: Ensure the final concentration of this compound in your cell culture medium is within a soluble range. If you are observing precipitation, try using a lower final concentration.
-
Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) medium, mixing gently, and then add this intermediate dilution to the final volume.[6]
-
Maintain Low Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be below 0.1% to minimize solvent effects and potential toxicity.[6]
-
Use Pre-warmed Medium: Always add the this compound solution to cell culture medium that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.
-
Scenario 2: Precipitate appears after several hours or days of incubation.
-
Potential Cause: The compound may be degrading over time to less soluble products, or changes in the medium's pH due to cellular metabolism could be affecting solubility. Interactions with components in the serum or medium can also lead to precipitation over time.
-
Troubleshooting Steps:
-
Assess Compound Stability: It is crucial to determine the stability of this compound under your specific long-term culture conditions. Refer to the "Experimental Protocol for Assessing this compound Stability" below.
-
Monitor Media pH: In dense or highly metabolic cultures, the pH of the medium can decrease. Monitor the pH and consider more frequent media changes if significant shifts are observed.
-
Consider Serum-Free Conditions for Stability Testing: To determine if serum components are causing precipitation, you can initially test the stability of this compound in a serum-free version of your medium.
-
Replenish this compound: If stability is found to be an issue in long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
-
Quantitative Data Summary
| Time (hours) | Medium Type | Temperature (°C) | This compound Concentration (µM) | % Remaining |
| 0 | DMEM + 10% FBS | 37 | 10 | 100 |
| 24 | DMEM + 10% FBS | 37 | User-determined | User-determined |
| 48 | DMEM + 10% FBS | 37 | User-determined | User-determined |
| 72 | DMEM + 10% FBS | 37 | User-determined | User-determined |
| 0 | RPMI-1640 + 10% FBS | 37 | 10 | 100 |
| 24 | RPMI-1640 + 10% FBS | 37 | User-determined | User-determined |
| 48 | RPMI-1640 + 10% FBS | 37 | User-determined | User-determined |
| 72 | RPMI-1640 + 10% FBS | 37 | User-determined | User-determined |
Experimental Protocols
Experimental Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
1. Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin/streptomycin)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL)
-
Incubator at 37°C with 5% CO₂
-
LC-MS/MS system
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike Cell Culture Medium: Pre-warm your complete cell culture medium to 37°C. In a sterile conical tube, add the this compound stock solution to the medium to achieve your desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%. Mix gently by inverting the tube.
-
Time Point 0 (T=0): Immediately after mixing, take an aliquot (e.g., 1 mL) of the this compound-containing medium, transfer it to a microcentrifuge tube, and store it at -80°C. This will serve as your baseline concentration.
-
Incubation: Place the conical tube with the remaining this compound-containing medium in a 37°C, 5% CO₂ incubator.
-
Subsequent Time Points: At your desired time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove the conical tube from the incubator, gently mix, and take another aliquot (e.g., 1 mL). Store each aliquot at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis:
-
Thaw all samples on ice.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile or methanol to each 1 volume of your sample (e.g., 300 µL of solvent to 100 µL of sample).
-
Vortex each sample for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.[7][8][9][10] A C18 column is typically suitable for the separation of small molecules like this compound. The mobile phase could consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Develop a standard curve using known concentrations of this compound in the same cell culture medium to accurately quantify the concentration in your samples.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each sample based on the standard curve.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics and calculate the half-life (t₁/₂) of the compound in your medium.
-
Visualizations
References
- 1. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines [frontiersin.org]
- 9. protocols.io [protocols.io]
- 10. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
PFK-015 Technical Support Center: Interpreting Unexpected Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving PFK-015, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).
Frequently Asked Questions (FAQs)
Q1: We observe reduced tumor growth with this compound in our immunodeficient mouse model, but not in our immunocompetent model. Why is there a discrepancy?
A1: This is a key unexpected finding that has been documented in the literature. The discrepancy arises because this compound can induce the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[1][2][3] In an immunocompetent model, the upregulation of PD-L1 allows tumor cells to evade the host's immune system, specifically by inhibiting the activity of cytotoxic CD8+ T cells.[1] This counteracts the anti-proliferative effects of this compound. In immunodeficient models, the absence of a functional adaptive immune system means that the PD-L1-mediated immune escape mechanism is not a factor, and the direct anti-tumor effects of this compound are more readily observed.[1]
Q2: Our western blots show an increase in phosphorylated PFKFB3 after this compound treatment. Isn't this compound an inhibitor?
A2: Yes, this is a counterintuitive but reported effect. Studies have shown that treatment with this compound can lead to the phosphorylation of PFKFB3 at serine 461.[1][4] This phosphorylation event is associated with the nuclear translocation of PFKFB3.[1] The exact mechanism and the full functional consequence of this phosphorylation are still under investigation, but it appears to be linked to the unexpected upregulation of PD-L1.
Q3: We are seeing conflicting results regarding autophagy in our cell lines treated with this compound. Is this compound an autophagy inducer or inhibitor?
A3: The role of PFKFB3 inhibition by this compound in autophagy is complex and appears to be context-dependent, with different outcomes reported in various cancer types. Some studies have shown that PFKFB3 inhibition suppresses autophagy.[5][6] Conversely, other research indicates that this compound treatment can induce autophagy.[4] This variability may be due to differences in cell lines, experimental conditions, or the specific signaling pathways dominant in the cancer models being studied. It is crucial to carefully characterize the autophagic flux in your specific experimental system.
Q4: We are concerned about the specificity of this compound. Could our unexpected results be due to off-target effects?
A4: While this compound is widely used as a selective PFKFB3 inhibitor, concerns about the specificity of this class of compounds have been raised.[7][8][9][10] Some reports suggest that related molecules, like 3PO, may have off-target effects.[7][10] To address this, it is recommended to include rigorous controls in your experiments. These can include using structurally different PFKFB3 inhibitors, genetic knockdown or knockout of PFKFB3 to validate the phenotype, and performing rescue experiments.
Troubleshooting Guides
Issue 1: Inconsistent Anti-Proliferative Effects in Cell Culture
| Observation | Potential Cause | Recommended Action |
| High IC50 value or minimal effect on cell viability. | Cell line resistance: Some cell lines may be less dependent on glycolysis for survival. | - Profile the metabolic phenotype of your cells (e.g., Seahorse assay). - Test a panel of cell lines with varying metabolic dependencies. - Ensure PFKFB3 is expressed and active in your cell line of choice. |
| Drug solubility/stability: this compound may precipitate out of solution, especially at higher concentrations or after prolonged storage. | - Prepare fresh stock solutions in DMSO and dilute in media immediately before use. [11] - Visually inspect media for any precipitation. - Consider using a formulation with surfactants like Tween-80 for in vivo studies, which may also be adapted for in vitro work if appropriate. [12][13] | |
| Incorrect dosage or treatment duration. | - Perform a dose-response curve and a time-course experiment to determine the optimal concentration and duration for your cell line. [11] | |
| Variable results between experiments. | Inconsistent cell density at the time of treatment. | - Standardize seeding density and ensure cells are in the exponential growth phase when treated. |
| Contamination (e.g., mycoplasma). | - Regularly test cell cultures for mycoplasma contamination. |
Issue 2: Unexpected Upregulation of PD-L1
| Observation | Potential Cause | Recommended Action |
| Increased PD-L1 mRNA and protein expression after this compound treatment. | Activation of the phos-PFKFB3/HIF-1α axis. [1] | - Confirm the effect by measuring PD-L1 levels via qPCR, western blot, or flow cytometry. - Investigate the involvement of HIF-1α by using a HIF-1α inhibitor or siRNA-mediated knockdown. [1] - Perform co-immunoprecipitation to assess the interaction between PFKFB3 and HIF-1α. [1] |
| Off-target effects. | - Use a structurally unrelated PFKFB3 inhibitor to see if the effect is reproducible. - Validate with PFKFB3 siRNA to confirm the phenotype is on-target. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[11][13] Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.[11]
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PFKFB3 Phosphorylation and PD-L1 Expression
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PFKFB3 (Ser461), total PFKFB3, PD-L1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: this compound's unexpected signaling pathway leading to immune evasion.
Caption: Troubleshooting workflow for unexpected in vivo results with this compound.
References
- 1. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PFKFB3 induces cell death and synergistically enhances chemosensitivity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PFKFB3 deprivation attenuates the cisplatin resistance via blocking its autophagic elimination in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
PFK-015 dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing PFK-015 dose-response curve experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and curated data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key regulatory enzyme in glycolysis, and its inhibition by this compound leads to a reduction in glucose uptake and ATP production in cancer cells.[4][5] This ultimately results in cell cycle arrest and apoptosis.[6]
Q2: What is the optimal solvent and storage condition for this compound?
This compound is soluble in DMSO at concentrations up to 100 mM. For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-40 mM) and store it at -20°C for up to 3 months.[6][7] For in vivo studies, freshly prepared suspensions in vehicles like 0.5% carboxymethyl cellulose (B213188) sodium (SCMC) are recommended.[6]
Q3: What is the expected IC50 range for this compound in cancer cell lines?
The IC50 of this compound can vary significantly depending on the cell line. Reported values range from the nanomolar to the low micromolar range. For example, the IC50 for recombinant PFKFB3 is approximately 110-207 nM, while in cancer cells it can range from 20 nM to several micromolars.[1][2][3] Esophageal cancer cell lines have shown IC50 values in the range of 4.01 to 5.08 μM.[8]
Q4: Does this compound have any known off-target effects or unexpected signaling impacts?
Yes, a critical consideration when working with this compound is its effect on the HIF-1α signaling pathway. Treatment with this compound can lead to the phosphorylation of PFKFB3, which then interacts with and promotes the nuclear translocation of HIF-1α.[8] This can result in the transcriptional upregulation of Programmed Death-Ligand 1 (PD-L1), potentially leading to immune evasion.[8] This is a crucial factor to consider, especially in immunocompetent models.
Troubleshooting Guides
This section addresses common issues encountered during this compound dose-response experiments.
Issue 1: Inconsistent IC50 values between experiments.
-
Potential Cause: Variation in cell health, passage number, or seeding density.
-
Solution: Use cells from a consistent passage number and ensure they are in the exponential growth phase. Optimize and maintain a consistent cell seeding density for all experiments.[9]
-
-
Potential Cause: Degradation of this compound stock solution.
-
Solution: Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.[10]
-
-
Potential Cause: Variability in incubation time.
Issue 2: High variability between replicate wells.
-
Potential Cause: Inaccurate pipetting or uneven cell distribution.
-
Potential Cause: "Edge effects" in the microplate.
Issue 3: this compound precipitation in the culture medium.
-
Potential Cause: The concentration of this compound exceeds its solubility in the aqueous culture medium.
-
Solution: Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.5%) and is consistent across all wells, including the vehicle control.[10] If precipitation is observed at higher concentrations of this compound, sonication or gentle warming of the stock solution before dilution may help.
-
Issue 4: The dose-response curve does not reach 100% inhibition.
-
Potential Cause: The highest concentration of this compound used is insufficient to induce maximal effect.
-
Solution: Extend the concentration range of this compound in your experiment.
-
-
Potential Cause: The cell line may be partially resistant to this compound.
-
Solution: This can be a real biological effect. Consider investigating the underlying resistance mechanisms.
-
-
Potential Cause: The incubation time is too short.
-
Solution: Increase the duration of this compound exposure (e.g., from 24 to 48 or 72 hours).
-
Quantitative Data
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| Jurkat | T-cell Leukemia | 2.42 | [3] |
| H522 | Lung Adenocarcinoma | 0.72 | [3] |
| Esophageal Cancer Cell Lines | Esophageal Squamous Cell Carcinoma | 4.01 - 5.08 | [8] |
| MKN45 | Gastric Cancer | Not specified, but effective at 10 µM | [6] |
| AGS | Gastric Cancer | Not specified, but effective at 10 µM | [6] |
Experimental Protocols
Protocol 1: this compound Dose-Response Cell Viability Assay (MTT/CCK-8)
This protocol provides a general framework for determining the IC50 of this compound in a cancer cell line.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and determine viability.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the DMSO stock. A suggested concentration range is 0.01 to 100 µM.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).[6]
-
-
Cell Viability Measurement (CCK-8 Example):
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.[9]
-
Protocol 2: Western Blot for Phospho-PFKFB3
This protocol is for detecting the phosphorylation of PFKFB3 at Serine-461 following this compound treatment, a key event in the HIF-1α-mediated upregulation of PD-L1.[8]
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate time (e.g., 48 hours).
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated PFKFB3 (Ser461).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
For loading controls, probe the membrane with an antibody for total PFKFB3 or a housekeeping protein like β-actin.
-
Visualizations
Caption: this compound inhibits PFKFB3, leading to glycolysis inhibition and cell growth arrest. It also induces PFKFB3 phosphorylation, promoting HIF-1α mediated PD-L1 upregulation.
Caption: Standard experimental workflow for determining the IC50 of this compound using a cell viability assay.
Caption: A decision tree to troubleshoot common issues in this compound dose-response experiments.
References
- 1. Roles of PFKFB3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Frontiers | PFKFB3 Regulates Chemoresistance, Metastasis and Stemness via IAP Proteins and the NF-κB Signaling Pathway in Ovarian Cancer [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Managing PFK-015-induced changes in cell morphology
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using PFK-015, with a specific focus on understanding and managing its effects on cell morphology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a key regulatory enzyme that synthesizes fructose (B13574) 2,6-bisphosphate (F2,6P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is the rate-limiting enzyme in glycolysis.[3][4][5] By inhibiting PFKFB3, this compound reduces the rate of glycolysis, leading to decreased glucose uptake and ATP production in highly glycolytic cells, such as cancer cells.[1][2][3]
Q2: What are the common cellular effects of this compound treatment?
A2: this compound has been shown to inhibit cell proliferation, cause cell cycle arrest in the G0/G1 phase, and induce apoptosis in various cancer cell lines.[3][6] It achieves this by blocking the Cyclin-CDKs/Rb/E2F signaling pathway.[3] Additionally, this compound can inhibit autophagy and downregulate signaling pathways such as AMPK and Akt-mTORC1.[4][5][7]
Q3: How should I prepare and store this compound for in vitro experiments?
A3: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 40 mmol/L).[3] This stock solution should be stored at -20°C or -80°C. For experiments, the stock is diluted with the appropriate cell culture medium to the final working concentration. It is crucial to ensure the final DMSO concentration in the culture medium is kept low (typically below 0.1%, and as low as 0.05% has been reported) to avoid solvent-induced cytotoxicity.[3][8]
Q4: In which signaling pathways is this compound involved?
A4: this compound primarily impacts the glycolysis pathway by inhibiting PFKFB3. This has downstream consequences on several other pathways. It can inhibit the AMPK and Akt-mTORC1 signaling, which are central regulators of metabolism and cell growth.[5][9] In some contexts, this compound treatment can lead to the phosphorylation of PFKFB3, increasing its interaction with HIF-1α and promoting the nuclear translocation of this complex.[10][11] This can result in the transcriptional upregulation of PD-L1.[10][12]
Quantitative Data Summary
The effective concentration of this compound varies depending on the cell line. Below are tables summarizing reported IC50 values and recommended concentration ranges for initiating experiments.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) | Citation |
| Jurkat | T-cell Leukemia | 2.42 | [1] |
| H522 | Lung Adenocarcinoma | 0.72 | [1] |
| Human Endothelial Cells (HUVEC) | Endothelial | 2.6 | [9] |
| Esophageal Cancer Cell Lines | Esophageal Cancer | 4.01 - 5.08 | [8][10] |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Cell Type | Concentration Range (µM) | Duration (hours) | Observed Effects | Citation |
| Gastric Cancer (MKN45, AGS) | 0 - 20 | 24 - 48 | Inhibition of proliferation, G0/G1 arrest, apoptosis | [3] |
| Rhabdomyosarcoma (RD) | 2 - 6 | 24 - 48 | Inhibition of glycolysis, decreased viability | [4] |
| Esophageal Cancer | 0 - 12.5 | 48 | Upregulation of PD-L1 | [13] |
Troubleshooting Guide: Managing Cell Morphology Changes
Q1: My cells are rounding up and detaching from the culture plate after this compound treatment. Is this normal and what can I do?
A1: Yes, this is a frequently observed effect. Cell rounding and detachment can be attributed to several factors stemming from this compound's mechanism of action:
-
ATP Depletion: Maintaining cell adhesion and cytoskeletal structure is an energy-intensive process. By inhibiting glycolysis, this compound reduces intracellular ATP, which can compromise the function of focal adhesions and lead to cell detachment.[1][2]
-
Cytoskeletal Disruption: this compound has been shown to inhibit invasion by downregulating the phosphorylation of focal adhesion kinase (FAK) and upregulating E-cadherin.[3] FAK is a critical protein in focal adhesions that links the actin cytoskeleton to the extracellular matrix. Its downregulation can weaken cell adhesion.
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment to find the lowest effective concentration that achieves the desired biological outcome without causing excessive, rapid cell death and detachment.
-
Time-Course Analysis: Observe cells at earlier time points post-treatment (e.g., 6, 12, 18 hours) to capture morphological changes before widespread detachment occurs.
-
Use Coated Cultureware: Seeding cells on plates coated with extracellular matrix proteins (e.g., fibronectin, collagen, or poly-L-lysine) can enhance cell adhesion and may help mitigate detachment.
-
Analyze Both Floating and Adherent Cells: For endpoint assays like western blotting or flow cytometry, collect both the detached cells from the supernatant and the remaining adherent cells to get a complete picture of the cellular response.
Q2: I am observing distinct changes in cell shape (e.g., elongation, reduced spreading). How can I quantify these morphological changes?
A2: Visual changes in cell morphology can be quantified using immunofluorescence microscopy coupled with image analysis software.
-
Stain the Cytoskeleton: Perform immunofluorescence staining to visualize key cytoskeletal components. Use Phalloidin conjugates to stain F-actin (stress fibers, lamellipodia) and anti-tubulin antibodies to stain microtubules. A nuclear counterstain like DAPI is also essential.
-
Image Acquisition: Capture high-resolution images using a fluorescence or confocal microscope. Ensure consistent imaging parameters (e.g., exposure time, laser power) across all samples.
-
Image Analysis: Use software like ImageJ or CellProfiler to quantify morphological parameters from the images. Useful metrics include:
-
Cell Area and Perimeter: To measure changes in cell spreading.
-
Circularity/Roundness: To quantify the degree of cell rounding.
-
Aspect Ratio: To measure cell elongation.
-
Quantification of Stress Fibers: Measure the number, length, and intensity of F-actin stress fibers per cell.
-
Q3: How can I biochemically confirm that this compound is affecting the proteins that regulate cell adhesion and morphology?
A3: Western blotting is the ideal method to verify changes in the expression and phosphorylation status of key regulatory proteins. Based on the literature, you should probe for:
-
Phospho-FAK and Total FAK: A decrease in the ratio of p-FAK/FAK would confirm the inhibition of focal adhesion signaling.[3]
-
E-cadherin: An increase in E-cadherin expression can indicate a shift towards a more epithelial, less migratory phenotype.[3]
-
Proteins in the PI3K/Akt Pathway: Since this compound can inhibit this pathway, checking the phosphorylation status of Akt and its downstream targets can provide further mechanistic insight.[5][9] The PI3K/Akt pathway is a known regulator of the cytoskeleton.[14]
Key Experimental Protocols
Protocol 1: Immunofluorescence Staining for Cytoskeletal Analysis
This protocol details the steps for staining F-actin and α-tubulin in adherent cells grown on coverslips to visualize morphological changes induced by this compound.
Materials:
-
Sterile glass coverslips in a 12- or 24-well plate
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-α-tubulin
-
Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488)
-
F-actin Stain: Fluorophore-conjugated Phalloidin (e.g., Alexa Fluor 594)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of treatment. Allow cells to adhere overnight.[15]
-
This compound Treatment: Treat the cells with the desired concentrations of this compound and a vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the anti-α-tubulin primary antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.[18]
-
-
Secondary Antibody and Phalloidin Incubation:
-
Wash the cells three times with PBS for 5 minutes each.[17]
-
Dilute the fluorophore-conjugated secondary antibody and the fluorophore-conjugated Phalloidin in Blocking Buffer.
-
Add the antibody/Phalloidin cocktail to the coverslips and incubate for 1 hour at room temperature, protected from light.[17]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.[15]
-
Incubate with a DAPI solution for 5 minutes for nuclear counterstaining.[15]
-
Wash once more with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.[16]
-
-
Imaging: Acquire images using a fluorescence or confocal microscope with the appropriate filter sets for DAPI, the secondary antibody fluorophore, and the Phalloidin fluorophore.
Visualizations: Pathways and Workflows
Caption: this compound inhibits PFKFB3, disrupting glycolysis and leading to reduced cell proliferation.
Caption: this compound disrupts focal adhesions and the actin cytoskeleton, causing morphological changes.
Caption: Workflow for analyzing this compound-induced morphological changes via immunofluorescence.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PFKFB3 deprivation attenuates the cisplatin resistance via blocking its autophagic elimination in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. arigobio.com [arigobio.com]
- 17. ptglab.com [ptglab.com]
- 18. biotium.com [biotium.com]
PFK-015 Stock Solutions: A Technical Guide to Preventing Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of PFK-015 precipitation in stock solutions. By following these guidelines, users can ensure the stability and efficacy of their this compound for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). This compound exhibits good solubility in DMSO, with reported concentrations ranging from 25.2 mg/mL to 52 mg/mL.[1][2] For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium below 0.5% to avoid cytotoxicity.[3]
Q2: My this compound powder is difficult to dissolve in DMSO. What should I do?
A2: It is not uncommon for this compound to require assistance to fully dissolve. If you observe that the compound is not readily dissolving, you can employ the following techniques:
-
Warming: Gently warm the solution in a 37°C water bath. Some suppliers recommend warming up to 50°C.[4]
-
Sonication: Use an ultrasonic bath to aid in dissolution.[1][4]
-
Vortexing: Vigorous vortexing can also help to solubilize the compound.
Ensure the solution is clear and free of any visible particulates before storage or use.
Q3: How should I store my this compound stock solutions to prevent precipitation?
A3: Proper storage is critical for maintaining the stability of your this compound stock solution. The following storage conditions are recommended:
-
Short-term storage (up to 1 month): Store aliquots at -20°C.[1]
-
Long-term storage (up to 2 years): Store aliquots at -80°C.[1]
It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[1][2][5]
Q4: I observed precipitation in my this compound stock solution after thawing. Can I still use it?
A4: If you observe a precipitate upon thawing, it is recommended to first try and redissolve it by gently warming the vial to 37°C and vortexing.[6] If the precipitate fully redissolves and the solution is clear, it can likely be used. However, if the precipitate does not dissolve, it is best to prepare a fresh stock solution to ensure accurate concentration and activity in your experiments.
Q5: Why does my this compound precipitate when I dilute it in aqueous media for my experiment?
A5: this compound, like many small molecule inhibitors, is hydrophobic and has low solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the drastic change in solvent polarity can cause the compound to "crash out" or precipitate. To avoid this, it is recommended to perform serial dilutions in 100% DMSO first to get closer to your final working concentration before adding it to the aqueous medium.[6][7]
Troubleshooting Guides
Issue 1: Precipitation in the DMSO Stock Solution
-
Possible Cause 1: Supersaturated Solution. The concentration of this compound may be too high for the storage conditions.
-
Solution: Prepare a new stock solution at a slightly lower concentration.
-
-
Possible Cause 2: Water Absorption by DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds.[1][7]
-
Solution: Use anhydrous DMSO and handle it in a low-humidity environment. Ensure vials are tightly sealed.
-
-
Possible Cause 3: Freeze-Thaw Cycles. Repeated changes in temperature can promote precipitation.[5]
-
Solution: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Troubleshooting Workflow for Stock Solution Precipitation
Data Presentation
Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 25.2 - 52 | 96.82 - 199.77 | Warming and sonication may be required.[1][2] |
| Ethanol | ≥2.8 | ≥10.75 | Gentle warming and sonication are recommended.[8] |
Hypothetical Stability of this compound in Anhydrous DMSO
The following data is hypothetical and serves as an example for a stability study. Actual stability may vary and should be determined experimentally.
| Storage Condition | Time Point | Purity by HPLC (%) | Observations |
| -20°C | 0 | 99.5 | Clear solution |
| 1 month | 99.2 | Clear solution | |
| 3 months | 98.8 | Clear solution | |
| 6 months | 97.5 | Slight yellowing | |
| -80°C | 0 | 99.5 | Clear solution |
| 6 months | 99.4 | Clear solution | |
| 1 year | 99.1 | Clear solution | |
| 2 years | 98.9 | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 260.29 g/mol )
-
Anhydrous DMSO
-
Sterile, amber glass vial or polypropylene (B1209903) tube
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance. For 1 mL of a 10 mM stock solution, weigh 2.60 mg of this compound.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO (in this case, 1 mL).
-
Vortex the solution for 1-2 minutes.
-
If the powder is not fully dissolved, warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing. Alternatively, sonicate the vial for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
-
Protocol 2: Assessment of this compound Stock Solution Stability by HPLC
-
Objective: To determine the stability of a this compound stock solution in DMSO over time under different storage conditions.
-
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Immediately analyze an aliquot of the fresh stock solution by High-Performance Liquid Chromatography (HPLC) to determine the initial purity and peak area (Time 0).
-
Store aliquots of the stock solution at the desired temperatures (e.g., -20°C and -80°C).
-
At designated time points (e.g., 1, 3, 6, 12, and 24 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature and vortex briefly.
-
Analyze the aliquot by HPLC using the same method as the Time 0 sample.
-
Compare the purity (peak area of this compound relative to the total peak area) and the peak area of this compound to the Time 0 sample to assess for any degradation.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Workflow for Preparing and Validating this compound Stock Solutions
References
PFK-015 vehicle control best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for using PFK-015, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This guide includes troubleshooting advice and frequently asked questions to ensure the effective application of this compound in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound.
Issue 1: Unexpected or inconsistent results with this compound treatment.
-
Question: My experimental results with this compound are variable. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to compound handling and experimental setup.
-
Solution: Ensure complete solubilization of this compound in the appropriate vehicle, such as DMSO, before preparing your final working solution.[1][2][3] It is recommended to use fresh DMSO as moisture can reduce solubility.[2] For in vivo studies, prepare fresh solutions on the day of use and consider using a formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to improve solubility and stability.[4] If precipitation is observed, gentle warming and sonication can aid dissolution.[4] Always include a vehicle-only control group in your experiments to account for any effects of the solvent.
-
Issue 2: Vehicle control group shows unexpected biological effects.
-
Question: My vehicle control (e.g., DMSO) is showing an effect on my cells or animal models. How should I interpret my this compound results?
-
Answer: High concentrations of solvents like DMSO can have intrinsic biological effects.
-
Solution: It is crucial to determine the maximum tolerated concentration of your vehicle in your specific experimental system with a preliminary dose-response experiment. For many cell lines, DMSO concentrations should be kept below 0.5% (v/v). If the vehicle itself induces an effect, the results from the this compound treated group should be compared directly to the vehicle control group, not to an untreated group. For in vitro studies, a 0.05% DMSO concentration has been used as a control with minimal adverse effects on cell growth.[5]
-
Issue 3: this compound does not seem to inhibit glycolysis in my cell line.
-
Question: I am not observing the expected decrease in glucose uptake or lactate (B86563) production after treating my cells with this compound. Why might this be?
-
Answer: The efficacy of this compound is dependent on the cellular context and the reliance of the cells on the PFKFB3-driven glycolytic pathway.
-
Solution: First, confirm the expression of PFKFB3 in your cell line of interest. Cell lines with low PFKFB3 expression may be less sensitive to this compound. The IC50 for PFKFB3 inhibition by this compound has been reported to be around 20 nM in cancer cells and 110-207 nM for the recombinant enzyme.[1][2][4] However, the cytotoxic IC50 values in cell lines can be higher, for example, 0.72 µM in H522 lung adenocarcinoma cells and 2.42 µM in Jurkat cells.[1] It's also important to consider the incubation time. Some studies have used incubation times of 24 to 48 hours to observe effects on cell viability and metabolism.[2][6]
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of PFKFB3.[1][2][4] PFKFB3 is an enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), which is a key rate-limiting enzyme in glycolysis.[7][8] By inhibiting PFKFB3, this compound reduces the levels of F2,6BP, leading to decreased glycolytic flux.[1][6] This can result in reduced glucose uptake, ATP production, and ultimately, inhibition of cell proliferation and induction of apoptosis in cancer cells that are highly dependent on glycolysis.[1][2]
What are the recommended working concentrations for this compound?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint.
-
In vitro : For cell-based assays, concentrations in the range of 0-20 µM have been used.[6] For example, a dose-dependent inhibition of tumor growth has been observed in esophageal cancer cell lines with this compound.[4] Some studies have used concentrations around 3-10 µM to induce apoptosis and cell cycle arrest.[1][6] The IC50 for cytotoxicity can range from 0.72 µM to 2.42 µM in different cell lines.[1]
-
In vivo : For animal studies, a dosage of 25 mg/kg administered intraperitoneally every three days has been shown to be effective in suppressing tumor growth and metastasis in mouse xenograft models.[2][6]
How should I prepare and store this compound?
-
Preparation: this compound is soluble in DMSO (up to 100 mM) and to a lesser extent in ethanol (B145695) with gentle warming.[1][3] It is insoluble in water.[1] For in vitro experiments, a stock solution in DMSO is typically prepared and then diluted in culture medium to the final working concentration. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Storage: The powder form of this compound should be stored at -20°C for up to 3 years.[9] Stock solutions in DMSO can be stored at -80°C for up to one year.[9] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
What are the known off-target effects of this compound?
This compound is described as a selective inhibitor of PFKFB3.[3] However, one report has noted a lack of activity in a PFKFB3 kinase assay, suggesting the potential for other mechanisms of action.[3] It is always good practice to include appropriate controls and potentially validate key findings with a secondary method, such as siRNA-mediated knockdown of PFKFB3. Interestingly, this compound treatment has been shown to induce the expression of PD-L1 through a mechanism involving the phosphorylation of PFKFB3 and interaction with HIF-1α.[5][10][11] This highlights a potential immunomodulatory role for this inhibitor.
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| IC50 (PFKFB3 activity in cancer cells) | 20 nM | Cancer Cells | [4] |
| IC50 (recombinant PFKFB3) | 110 - 207 nM | Cell-free assay | [1][2][4] |
| IC50 (Cytotoxicity - Jurkat cells) | 2.42 µM | Jurkat T-cell leukemia | [1] |
| IC50 (Cytotoxicity - H522 cells) | 0.72 µM | H522 lung adenocarcinoma | [1] |
| IC29 (Esophageal cancer cell lines) | 4.01 - 5.08 µM | Esophageal cancer cells | [5] |
| In Vivo Dosage | 25 mg/kg (i.p.) | Mouse xenograft models | [2][6] |
Experimental Protocol: In Vitro Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of this compound on the viability of a cancer cell line.
-
Cell Seeding: Plate your cancer cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this stock, create a series of dilutions in your complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM). Ensure the final DMSO concentration in all wells, including the vehicle control (0 µM this compound), is consistent and non-toxic (e.g., ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control medium to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as the trypan blue exclusion assay or a commercially available kit (e.g., MTS or MTT).[2][6]
-
For Trypan Blue Exclusion:
-
Trypsinize and collect the cells from each well.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells for each treatment condition.
-
-
-
Data Analysis: Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
Visualizations
Caption: PFKFB3 signaling and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinome Screen Identifies PFKFB3 and Glucose Metabolism as Important Regulators of the Insulin/Insulin-like Growth Factor (IGF)-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cell line-specific sensitivity to PFK-015
Welcome to the technical support center for PFK-015, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific sensitivity to assist researchers in their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of PFKFB3, a key enzyme that regulates glycolysis.[1][2] PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting step in glycolysis.[1] By inhibiting PFKFB3, this compound reduces the levels of F2,6BP, leading to decreased glycolytic flux.[1] This metabolic disruption selectively targets cancer cells that are highly dependent on glycolysis for energy and biomass production.[1][2]
Q2: What are the common cellular effects of this compound treatment?
A2: Treatment of cancer cells with this compound typically leads to:
-
Cell cycle arrest , most commonly at the G0/G1 phase.[1] This is often mediated by the downregulation of cyclin D1, cyclin E1, and phosphorylated retinoblastoma protein (Rb), and subsequent inhibition of the E2F signaling pathway.[1]
-
Induction of apoptosis , primarily through the intrinsic (mitochondrial) pathway, characterized by a decreased Bcl-2/Bax ratio and cleavage of caspase-3 and PARP.[1][4]
-
Inhibition of autophagy in some cell lines, such as rhabdomyosarcoma, through downregulation of the AMPK signaling pathway.[3]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][5] For in vitro experiments, it is recommended to keep the final DMSO concentration in the cell culture medium below 0.05% to avoid solvent-induced cytotoxicity.[1] this compound powder should be stored at -20°C.[6] Stock solutions in DMSO can be stored at -80°C for up to a year.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] Note that moisture-absorbing DMSO can reduce the solubility of PFK-15, so fresh, high-quality DMSO should be used.[5]
Q4: In which signaling pathways does this compound play a role?
A4: this compound, by inhibiting PFKFB3, impacts several key signaling pathways involved in cell metabolism, proliferation, and survival. The primary pathway affected is glycolysis. Downstream of this metabolic disruption, this compound has been shown to modulate:
-
AMPK Signaling Pathway : In rhabdomyosarcoma cells, this compound inhibits autophagy and proliferation by downregulating AMPK signaling.[3]
-
Cyclin-CDKs/Rb/E2F Signaling Pathway : In gastric cancer cells, this compound induces G0/G1 cell cycle arrest by inhibiting this pathway.[1]
-
Intrinsic Apoptosis Pathway : PFK-15 induces apoptosis through the mitochondrial pathway, evidenced by changes in Bcl-2 family proteins and caspase activation.[1]
Data Presentation
Table 1: Cell Line-Specific Sensitivity to this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| MKN45 | Gastric Cancer | 6.59 ± 3.1 | 24 hours | [1] |
| AGS | Gastric Cancer | 8.54 ± 2.7 | 24 hours | [1] |
| BGC823 | Gastric Cancer | 10.56 ± 2.4 | 24 hours | [1] |
| HUVEC | Normal Endothelial | 2.6 | Not Specified | [2] |
| BAEC | Normal Endothelial | 7.4 | Not Specified | [2] |
| Jurkat | T-cell Leukemia | Not specified | Not specified | [5] |
| H522 | Lung Adenocarcinoma | Not specified | Not specified | [5] |
| DLD1 | Colorectal Adenocarcinoma | Not specified | Not specified | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Not specified | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | Not specified | [7] |
Note: The sensitivity of different cell lines to this compound can vary based on their metabolic phenotype and the specific experimental conditions.
Mandatory Visualization
References
- 1. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparing PFK-015 vs 3PO as PFKFB3 inhibitors
An Objective Comparison of PFK-015 and 3PO as PFKFB3 Inhibitors for Researchers
Introduction
6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a critical bifunctional enzyme that plays a pivotal role in regulating glycolytic flux. It synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[1][2][3] Due to its significant upregulation in numerous cancer cells and its role in promoting the Warburg effect, PFKFB3 has emerged as a promising therapeutic target for anti-cancer drug development.[2][4]
This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of PFKFB3: 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (B8050774) (3PO) and its derivative, 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one (B15151613) (this compound). We will objectively compare their performance, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.
Quantitative Data Comparison: this compound vs. 3PO
The following tables summarize the quantitative performance metrics of this compound and 3PO based on published experimental data.
Table 1: In Vitro Potency and Cellular Effects
| Parameter | This compound | 3PO | Key Findings & References |
| Target | 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) | 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) | Both compounds target the kinase activity of the PFKFB3 isozyme. |
| IC50 (Recombinant PFKFB3) | 110 - 207 nM[5][6][7][8] | 22.9 - 25 µM[9][10][11] | This compound is approximately 100-fold more potent than 3PO in inhibiting recombinant PFKFB3.[12][13] |
| IC50 (PFKFB3 Activity in Cells) | 20 nM[6][8][14][15] | Not consistently reported | This compound demonstrates high potency in a cellular context. |
| Cell Proliferation IC50 | Jurkat: 2.42 µM[5]H522 Lung: 0.72 µM[5] | Various Cancer Lines: 1.4 - 24 µM[11][16][17][18] | Both inhibitors effectively reduce the proliferation of various cancer cell lines. |
| Effect on Glucose Uptake | Reduces glucose uptake[5][8] | Suppresses glucose uptake[9][10][11][16] | Both inhibitors effectively block cellular glucose metabolism. |
| Effect on F2,6BP Levels | Reduces F2,6BP levels[5][8] | Decreases F2,6BP levels[9][11][16] | Inhibition of PFKFB3 kinase activity by both compounds leads to a reduction in its product, F2,6BP. |
| Effect on ATP Levels | Reduces intracellular ATP[5][8] | Decreases intracellular ATP[9][11][16] | By inhibiting glycolysis, both compounds lead to a depletion of cellular ATP. |
| Effect on Cell Cycle | Induces G1/G0 arrest (gastric cancer)[19] | Induces G2/M arrest[9][10][16][19] | The inhibitors appear to affect different checkpoints in the cell cycle. |
| Effect on Apoptosis | Induces early and late apoptosis[5] | Can promote apoptosis[19] | Both compounds can trigger programmed cell death in cancer cells. |
| Selectivity | Highly selective for PFKFB3. Does not inhibit PFK-1 or hexokinases.[12][13] | Less selective than this compound.[12] | This compound was developed from 3PO to have improved selectivity and potency.[12][20] |
Table 2: In Vivo Efficacy
| Parameter | This compound | 3PO | Key Findings & References |
| Animal Model | Lewis Lung Carcinoma (LLC), Colon, Pancreatic, Gastric Xenografts[3][5][7] | Lewis Lung Carcinoma, Breast Adenocarcinoma, Leukemia Xenografts[9][16] | Both have been validated in multiple mouse cancer models. |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | The standard route for preclinical evaluation is i.p. injection. |
| Effective Dosage | 25 mg/kg[3][7] | 70 mg/kg (0.07 mg/g)[9][16] | This compound shows anti-tumor effects at a lower dose compared to 3PO. |
| Anti-Tumor Effects | Inhibits tumor growth and metastasis.[5][7] Reduces tumor F2,6BP and 18F-FDG uptake.[5] | Suppresses tumorigenic growth.[9] Reduces F2,6BP and glucose uptake in tumors.[9][16] | Both inhibitors demonstrate significant anti-tumor activity in vivo by disrupting tumor metabolism. |
| Limitations | Efficacy can be compromised by an intact immune system due to induced PD-L1 expression.[12][21] | Poor solubility and lower selectivity have limited its progression beyond preclinical research.[12] | This compound's interaction with the immune system is a key consideration for clinical translation. 3PO's physicochemical properties are a major drawback. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approach for studying these inhibitors, the following diagrams are provided.
Caption: PFKFB3 is activated by various oncogenic and stress signals, driving glycolysis and cell proliferation.
Caption: A typical workflow for the preclinical evaluation of PFKFB3 inhibitors.
Experimental Protocols
Below are generalized protocols for key experiments used to characterize PFKFB3 inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
PFKFB3 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitor's potency.
-
Reagents: Recombinant human PFKFB3 protein, Fructose-6-Phosphate (F6P), ATP, ADP-Glo™ Kinase Assay kit (Promega), test inhibitors (this compound or 3PO).
-
Procedure:
-
Prepare a reaction mix containing kinase buffer, 10 µM F6P, and 10 µM ATP.
-
Add 10-20 ng of recombinant PFKFB3 protein to the mix.
-
Add serially diluted test inhibitors (e.g., this compound, 3PO) or DMSO as a vehicle control.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the kinase reaction and measure the generated ADP by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[7][22]
-
Cell Proliferation Assay (Trypan Blue Exclusion)
This method determines the number of viable cells in a culture after treatment with an inhibitor.
-
Reagents: Cancer cell line of interest (e.g., Jurkat, H522), complete culture medium, test inhibitors, Trypan Blue stain (0.4%), hemocytometer.
-
Procedure:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth over the experiment's duration (e.g., 1 x 10⁵ cells/mL).
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat cells with various concentrations of this compound or 3PO for 48-72 hours. Include a DMSO-treated control group.
-
After incubation, harvest the cells and resuspend them in a small volume of media.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain and incubate for 5 minutes.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) cells.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in viable cells compared to the control.[7]
-
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Materials: Immunocompromised mice (e.g., Balb/C athymic), cancer cells (e.g., H522, MDA-MB-231), test inhibitors, vehicle control (e.g., DMSO/PEG300/Tween80/ddH2O mixture), calipers.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (Vehicle, this compound, 3PO).
-
Administer the inhibitors via intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., this compound at 25 mg/kg every 3 days).[7]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length × width²)/2).
-
Monitor animal body weight and general health as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, metabolite analysis).[23]
-
Conclusion
Both this compound and 3PO are valuable research tools for studying the role of PFKFB3 in cancer metabolism. The data clearly indicates that this compound is a significant advancement over its parent compound, 3PO.
-
3PO served as a foundational first-generation inhibitor, demonstrating that targeting PFKFB3 is a viable anti-cancer strategy.[19] However, its relatively low potency, poor solubility, and lower selectivity limit its application, confining it primarily to preclinical and in vitro research.[12]
-
This compound represents a more potent and selective second-generation inhibitor.[13][20] With an approximately 100-fold greater potency against the recombinant enzyme and superior selectivity, it is a more precise tool for interrogating PFKFB3 function.[12][13] Its improved characteristics have allowed for more robust in vivo studies and even progression to clinical trials, although its interaction with the immune system presents a new layer of complexity to consider.[12]
For researchers aiming to specifically and potently inhibit PFKFB3 activity in cellular and in vivo models, This compound is the superior choice . 3PO remains a useful, albeit less potent, compound for comparative studies or when a broader metabolic effect is being investigated.
References
- 1. Kinome Screen Identifies PFKFB3 and Glucose Metabolism as Important Regulators of the Insulin/Insulin-like Growth Factor (IGF)-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 4. PFKFB3 - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
- 9. selleckchem.com [selleckchem.com]
- 10. 3PO | PFKFB3 | Tocris Bioscience [tocris.com]
- 11. 3PO | Autophagy | Glucokinase | TargetMol [targetmol.com]
- 12. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. This compound|PFK15,PFK 15|PFKFB3 inhibitor [dcchemicals.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. 3PO - Immunomart [immunomart.com]
- 18. 3PO - Focus Biomolecules [mayflowerbio.com]
- 19. 3PO as a Selective Inhibitor of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 in A375 Human Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
- 20. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of PFKFB3 induces cell death and synergistically enhances chemosensitivity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PFK-015 and PFK-158: Efficacy and Selectivity in Targeting Glycolysis
In the landscape of cancer metabolism research, the enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) has emerged as a critical therapeutic target. Its pivotal role in promoting high glycolytic rates in tumor cells has driven the development of specific inhibitors. This guide provides a detailed comparison of two such inhibitors, PFK-015 and its derivative, PFK-158, focusing on their efficacy, selectivity, and the experimental data supporting their use.
Introduction to PFKFB3 Inhibition
PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a key rate-limiting enzyme in glycolysis.[1] Cancer cells frequently upregulate PFKFB3 to meet their high energy demands for rapid proliferation.[2][3] Consequently, inhibiting PFKFB3 is a promising strategy to selectively starve cancer cells by reducing glycolytic flux, leading to decreased proliferation and induction of cell death.[4][5] this compound and PFK-158 are small molecule inhibitors developed to target this enzymatic activity.[6][7]
Efficacy and Potency
Both this compound and PFK-158 have demonstrated potent inhibition of PFKFB3 and anti-tumor effects in preclinical models. However, their reported potencies vary across different studies, and there is notable controversy regarding their direct enzymatic inhibition.
This compound, a derivative of the earlier inhibitor 3PO, was developed to have increased selectivity and inhibitory effectiveness.[2] It has been shown to inhibit recombinant PFKFB3 and PFKFB3 activity within cancer cells at nanomolar concentrations.[8][9][10] This inhibition leads to reduced glucose uptake, decreased ATP levels, and suppression of tumor growth in various cancer cell lines, including esophageal, lung, stomach, and colon cancers.[2][8][11]
PFK-158 was developed from this compound to improve pharmacokinetic properties such as a longer half-life and reduced clearance.[7] It also demonstrates potent anti-cancer activity, reducing glucose uptake, ATP production, and lactate (B86563) release, while inducing apoptosis and autophagy.[4][5][12][13] It has shown particular efficacy in models of gynecologic cancers, where it can sensitize chemoresistant cells to standard therapies.[14]
However, some studies have questioned the direct enzymatic inhibition mechanism. One report indicated that PFK-158 had no effect on PFKFB3 enzymatic activity in a cell-free assay, while this compound (referred to as PFK15) showed a much higher IC50 value ( >1000 µM) than previously reported.[6] Despite this, PFK-158 was still able to reduce cellular levels of F2,6BP, suggesting its effects might be indirect, though this is debated.[15]
Quantitative Efficacy Data
| Parameter | This compound | PFK-158 |
| Target | 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) | 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) |
| IC50 (Recombinant PFKFB3) | 110 nM[8][9][10], 207 nM[11][16][17] | 137 nM[4][5][12][13] |
| IC50 (Cellular PFKFB3 Activity) | 20 nM[8][9][10] | 5.90 µM (for cellular F2,6BP reduction)[15] |
| Reported Cellular Effects | Reduces glucose uptake, inhibits cell proliferation.[8][11] | Reduces glucose uptake, ATP, and lactate; induces apoptosis and autophagy.[4][12][18] |
| Studied Cancer Types (In Vitro/Vivo) | Esophageal, lung, stomach, colon, pancreatic adenocarcinoma, leukemia.[2][8][16] | Gynecologic cancers, melanoma, various solid malignancies.[1][7][14] |
| Clinical Development | Preclinical | Phase I Clinical Trial (NCT02044861) initiated.[1][7] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the recombinant enzyme or cell line used.
Selectivity Profile
A crucial aspect of any targeted inhibitor is its selectivity, which minimizes off-target effects.
This compound is described as a specific and selective PFKFB3 inhibitor.[8][9] One study noted that, unlike its parent compound 3PO, this compound did not inhibit other key glycolytic enzymes such as PFK-1 or hexokinases.[2] It was also reported to be selective for PFKFB3 over a panel of 96 other kinases.
PFK-158 is also characterized as a potent and selective inhibitor of PFKFB3.[12][17][18] However, the conflicting report that it does not inhibit PFKFB3 in a direct enzymatic assay raises questions about its primary target and mechanism of action.[6][15] If its effects on glycolysis are indirect, its selectivity profile would need to be re-evaluated based on its true molecular target.
Visualizing the Mechanism of Action
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ChemGood [chemgood.com]
- 5. medkoo.com [medkoo.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound|PFK15,PFK 15|PFKFB3 inhibitor [dcchemicals.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Therapeutic targeting of PFKFB3 with a novel glycolytic inhibitor PFK158 promotes lipophagy and chemosensitivity in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PFKFB3 - Wikipedia [en.wikipedia.org]
- 16. apexbt.com [apexbt.com]
- 17. selleckchem.com [selleckchem.com]
- 18. selleckchem.com [selleckchem.com]
Validating PFK-015 On-Target Effects in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PFK-015, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), with alternative compounds. It offers supporting experimental data and detailed protocols to validate its on-target effects in a cellular context.
Introduction
PFKFB3 is a key regulatory enzyme in glycolysis, catalyzing the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). Upregulation of PFKFB3 is a hallmark of various cancer cells, contributing to the Warburg effect, characterized by increased glucose uptake and lactate (B86563) production. This compound is a specific inhibitor of PFKFB3, making it a valuable tool for studying the role of glycolysis in cancer and other diseases.[1] This guide outlines methodologies to confirm the direct engagement of this compound with its target, PFKFB3, and to assess its downstream functional consequences in cells.
Quantitative Comparison of PFKFB3 Inhibitors
The following table summarizes the inhibitory potency of this compound and its alternatives, PFK-158 and 3PO, against PFKFB3.
| Compound | Target | IC50 (Recombinant PFKFB3) | IC50 (Cellular PFKFB3 Activity) | Key Cellular Effects |
| This compound | PFKFB3 | ~110 nM[2] | ~20 nM[2] | Reduces glucose uptake, F2,6BP, and ATP levels. Induces apoptosis.[3] |
| PFK-158 | PFKFB3 | ~137 nM[4] | Not explicitly reported, but described as more potent than 3PO.[5] | Reduces glucose uptake, ATP production, and lactate release. Induces apoptosis and autophagy.[4][6] |
| 3PO | PFKFB3 | Disputed; some studies report inactivity in kinase assays.[7] | Less potent than this compound and PFK-158.[5] | Reduces F2,6BP, glucose uptake, and intracellular ATP levels.[3] |
Experimental Protocols
Detailed methodologies for key experiments to validate the on-target effects of this compound are provided below.
Western Blot Analysis of PFKFB3 Phosphorylation
This protocol assesses the direct engagement of this compound with PFKFB3 by measuring changes in its phosphorylation status. Some studies have shown that this compound can induce the phosphorylation of PFKFB3 at Serine 461, which is linked to its nuclear translocation.[1]
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-PFKFB3 (Ser461) (e.g., Thermo Fisher Scientific, Cat# PA5-114619)[8], Rabbit anti-total PFKFB3, and anti-beta-actin.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PFKFB3 (Ser461) (1:500-1:2000 dilution)[8], total PFKFB3, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in intact cells. It is based on the principle that ligand binding alters the thermal stability of the target protein.
Materials:
-
Cell culture reagents
-
This compound
-
PBS
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Heating: Aliquot cell suspensions into PCR tubes or a 96-well plate and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction from the aggregated proteins.
-
Analysis: Analyze the soluble fraction by Western blot for the presence of PFKFB3. Increased thermal stability of PFKFB3 in the presence of this compound indicates direct binding.
Measurement of Downstream Metabolic Effects
This assay measures the level of the direct product of PFKFB3 activity.
Procedure:
-
Cell Treatment and Extraction: Treat cells with this compound. Extract F2,6BP by heating cell pellets in NaOH, followed by neutralization.[9]
-
Quantification: Measure F2,6BP levels using a pyrophosphate-dependent phosphofructokinase-1 (PFP)-based spectrophotometric assay. The activation of PFP by F2,6BP is coupled to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.[9]
This assay measures the effect of this compound on cellular glucose uptake using a fluorescent glucose analog, 2-NBDG.
Procedure:
-
Cell Treatment: Treat cells with this compound.
-
Glucose Starvation: Incubate cells in glucose-free medium for 1 hour.[10]
-
2-NBDG Incubation: Add 2-NBDG (50-100 µM) to the cells and incubate for 30-60 minutes.
-
Analysis: Wash the cells with PBS and measure the fluorescence intensity using a flow cytometer or fluorescence microscope.[10][11]
This assay measures the end-product of glycolysis.
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time.
-
Sample Collection: Collect the cell culture medium.
-
Lactate Measurement: Measure the lactate concentration in the medium using a commercial lactate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorescent signal.
Visualizations
Signaling Pathway
References
- 1. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.eur.nl [pure.eur.nl]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a PFKFB3 inhibitor for phase I trial testing that synergizes with the B-Raf inhibitor vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Phospho-PFKFB3 (Ser461) Polyclonal Antibody (PA5-114619) [thermofisher.com]
- 9. GC-MS metabolic profiling reveals Fructose-2,6-bisphosphate regulates branched chain amino acid metabolism in the heart during fasting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 11. biocompare.com [biocompare.com]
A Comparative Guide to PFK-015 and Other PFKFB3 Inhibitors: Evaluating Rescue by Downstream Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PFKFB3 inhibitor PFK-015 with other notable alternatives, focusing on their mechanism of action, efficacy, and the potential for metabolic rescue. Experimental data is presented to support the objective comparison, along with detailed protocols for key assays.
Introduction to PFKFB3 Inhibition
6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a critical regulator of glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749) for energy production. PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. In many cancer cells, PFKFB3 is overexpressed, leading to elevated glycolytic rates to support rapid proliferation. Consequently, inhibiting PFKFB3 has emerged as a promising anti-cancer therapeutic strategy. This compound is a specific inhibitor of PFKFB3, effectively reducing cancer cell proliferation by limiting their energy supply.
Mechanism of Action and Metabolic Rescue
This compound and similar inhibitors block the kinase activity of PFKFB3, leading to a depletion of intracellular F2,6BP. This, in turn, reduces the activity of PFK-1, creating a bottleneck in the glycolytic pathway. The consequence is a decrease in glucose uptake, lactate (B86563) production, and ATP synthesis, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
A key aspect of understanding the mechanism of such inhibitors is the "rescue experiment." By supplying cells with metabolites downstream of the enzymatic block, it's possible to restore metabolic function and cell viability. This not only confirms the specific target of the inhibitor but also provides insights into the metabolic vulnerabilities of the cancer cells. For instance, the addition of exogenous F2,6BP has been shown to partially rescue the anti-proliferative effects of PFKFB3 inhibition, confirming the critical role of this metabolite in mediating the inhibitor's effects.[1]
dot
Caption: this compound inhibits PFKFB3, reducing F2,6BP and subsequent glycolysis.
Comparative Analysis of PFKFB3 Inhibitors
Several small molecule inhibitors targeting PFKFB3 have been developed. This section compares this compound with two other prominent inhibitors: PFK158 and AZ67.
| Feature | This compound | PFK158 | AZ67 |
| Synonyms | PFK15 | - | AZ-PFKFB3-67 |
| Reported IC50 (PFKFB3) | 20 nM (in cells), 110-207 nM (recombinant)[2][3][4] | 137 nM (recombinant)[5] | 11-18 nM (recombinant)[6][7] |
| Effect on Glucose Uptake | Decreased[1][3][8] | Decreased[9][10][11] | No significant effect in some cell types[12][13] |
| Effect on Lactate Production | Decreased[14] | Decreased[9][10][11] | No significant effect in some cell types[12][13] |
| Cell Viability IC50 (Example) | Jurkat: 2.42 µM, H522: 0.72 µM[8] | MYC-High SCLC lines: various µM[15] | Not primarily cytotoxic, affects angiogenesis[12][13] |
Note: IC50 values can vary depending on the cell line and assay conditions.
Experimental Data: this compound Rescue Experiment
A key validation of this compound's mechanism is the rescue of its effects with a downstream metabolite. In a study on gastric cancer cells, the addition of exogenous fructose-2,6-bisphosphate (F2,6BP), the product of the PFKFB3-catalyzed reaction, was shown to partially abrogate the suppression of cell proliferation induced by PFK15 (a compound analogous to this compound).[1]
| Cell Line | Treatment | Relative Cell Viability (%) |
| MKN45 | Control | 100 |
| PFK15 (10 µM) | ~50 | |
| PFK15 (10 µM) + F2,6BP (1 mM) | ~75 | |
| AGS | Control | 100 |
| PFK15 (10 µM) | ~60 | |
| PFK15 (10 µM) + F2,6BP (1 mM) | ~80 |
Data adapted from a study by Li et al. (2016) on PFK15 in gastric cancer cells.[1]
References
- 1. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. ChemGood [chemgood.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AZ67 (AZ-PFKFB3-67) | PFKFB3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic targeting of PFKFB3 with a novel glycolytic inhibitor PFK158 promotes lipophagy and chemosensitivity in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic targeting of PFKFB3 with a novel glycolytic inhibitor PFK158 promotes lipophagy and chemosensitivity in gynecologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
PFK-015: A Comparative Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of PFK-015, a small molecule inhibitor targeting cancer metabolism. We will delve into its performance against its primary target and other kinases, compare it with its parent compound, and provide the experimental context for these findings.
This compound is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), an enzyme that plays a crucial role in regulating glycolysis.[1][2] Given that many cancer cells exhibit a high glycolytic rate (the Warburg effect), targeting enzymes like PFKFB3 has become a promising strategy in oncology research.[3] this compound was developed as a derivative of an earlier PFKFB3 inhibitor, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (B8050774) (3PO), with improved selectivity and effectiveness.[4]
Kinase Selectivity Profile of this compound
The inhibitory activity of this compound is highly specific for PFKFB3. Various studies have reported its half-maximal inhibitory concentration (IC50) against PFKFB3, highlighting its potency.
| Target | Reported IC50 | Assay Type |
| PFKFB3 | 207 nM | Cell-free recombinant protein assay[1][2] |
| PFKFB3 | 110 nM | Recombinant protein assay[5] |
| PFKFB3 | 20 nM | In-cell activity assay[5] |
Notably, this compound has been shown to be selective for PFKFB3 when tested against a panel of 96 other kinases.[6] This high degree of selectivity is a significant improvement over its predecessor, 3PO. Unlike 3PO, this compound does not demonstrate inhibitory activity against other key glycolysis-related enzymes, such as phosphofructokinase 1 (PFK-1) or hexokinases.[4]
Comparison with an Alternative Inhibitor: 3PO
This compound was developed to overcome the limitations of 3PO, which included poor solubility and less selective inhibition.[4]
| Feature | This compound | 3PO |
| Primary Target | PFKFB3 | PFKFB3 |
| Inhibitory Effectiveness | ~100-fold more effective than 3PO[4] | Baseline |
| Selectivity | Highly selective; does not inhibit PFK-1 or hexokinases[4] | Poor inhibitive selectivity[4] |
| Solubility | Improved properties | Poor solubility[4] |
Experimental Protocols
The data presented in this guide are derived from established biochemical and cell-based assays.
Recombinant PFKFB3 Kinase Assay
This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of PFKFB3.
-
Objective: To determine the IC50 value of an inhibitor against purified PFKFB3 enzyme.
-
Methodology:
-
Recombinant human PFKFB3 protein (e.g., 13 ng) is incubated in a reaction mixture.[1]
-
The reaction mix contains 10 µmol/L ATP, 10 µmol/L Fructose-6-Phosphate (F6P), and the test compound (this compound) or a vehicle control (DMSO).[1]
-
The reaction is allowed to proceed for 1 hour at room temperature.[1]
-
Kinase activity is quantified using a suitable detection method, such as the Adapta™ Universal Kinase Assay, which measures the amount of ADP produced.[1] Luminescence or fluorescence-based readouts are common in modern kinase assays.[7]
-
Cell Viability Assay (Trypan Blue Exclusion)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Objective: To determine the concentration of this compound that reduces the number of viable cells.
-
Methodology:
-
Cancer cells (e.g., Jurkat T-cell leukemia, H522 lung adenocarcinoma) are seeded in culture plates.[1][8]
-
Cells are treated with increasing concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).[1][8]
-
Following incubation, cells are collected and stained with Trypan Blue (e.g., 20% solution).[1]
-
Viable cells, which exclude the dye, are counted using a hemocytometer.[1][8] The experiment is typically conducted in triplicate to ensure accuracy.[1]
-
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound Action
This compound primarily functions by inhibiting the canonical glycolytic pathway. However, recent studies have revealed a non-canonical role in regulating the immune checkpoint protein PD-L1.
Caption: Mechanism of action for this compound in glycolysis and PD-L1 regulation.
General Workflow for Kinase Selectivity Profiling
Determining the selectivity of a kinase inhibitor involves screening it against a large panel of kinases.
Caption: Standardized workflow for determining the selectivity of a kinase inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PFK 15 | PFKFB3 | Tocris Bioscience [tocris.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
PFK-015: A Potent Inhibitor of PFKFB3 for Cancer Research
A comprehensive guide to the experimental validation of PFK-015 as a selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulator of glycolysis in cancer cells.
This guide provides an objective comparison of this compound with other PFKFB3 inhibitors, supported by experimental data. Detailed methodologies for key experiments are presented to allow for replication and further investigation.
Comparative Analysis of PFKFB3 Inhibitors
This compound demonstrates potent and selective inhibition of PFKFB3. Its efficacy has been evaluated against recombinant enzymes and within various cancer cell lines, showing significant inhibition of PFKFB3 activity and subsequent effects on cellular processes like glucose uptake and proliferation.
| Inhibitor | Target | IC50 (Recombinant) | IC50 (In Cells) | Cell Line(s) | Reference(s) |
| This compound | PFKFB3 | 110 nM | 20 nM | Various cancer cell lines | [1] |
| PFK15 | PFKFB3 | 207 nM | Not specified | Jurkat, H522 | [2] |
| 3PO | PFKFB3 | Not specified | Not specified | Not specified | [3] |
| PFK-158 | PFKFB3 | More potent than this compound | More potent than this compound | Jurkat | [4] |
Note: PFK15 is often used interchangeably with this compound in the literature. 3PO is a less selective precursor to this compound.[3] PFK-158 is a derivative of this compound with reported superior potency.[4]
Experimental Protocols
Recombinant PFKFB3 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PFKFB3.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human PFKFB3 protein (e.g., 13 ng), ATP (e.g., 10 μmol/L), and fructose-6-phosphate (B1210287) (F6P) (e.g., 10 μmol/L).[2]
-
Inhibitor Addition: Add the test compound (e.g., this compound, PFK15, or 3PO) or a vehicle control (e.g., DMSO) to the reaction mixture.[2]
-
Incubation: Incubate the reaction at room temperature for 1 hour.[2]
-
Activity Measurement: Measure the remaining kinase activity using a suitable assay, such as the Adapta Universal Kinase Assay.[2]
-
IC50 Determination: Perform the assay with a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).
Cellular PFKFB3 Activity Assay
This assay determines the ability of an inhibitor to block PFKFB3 activity within cancer cells.
Protocol:
-
Cell Culture: Culture cancer cells (e.g., Jurkat T-cell leukemia, H522 lung adenocarcinoma) under standard conditions.[2]
-
Inhibitor Treatment: Treat the cells with various concentrations of the PFKFB3 inhibitor for a specified duration (e.g., 48 hours).[2]
-
Measurement of Fructose-2,6-bisphosphate: Lyse the cells and measure the intracellular levels of fructose-2,6-bisphosphate (F2,6BP), the product of PFKFB3 activity. A common method is based on the protocol by Van Schaftingen.[4]
-
IC50 Calculation: Determine the IC50 value by plotting the F2,6BP levels against the inhibitor concentrations.
Cell Viability and Proliferation Assays
These assays assess the downstream effects of PFKFB3 inhibition on cancer cell survival and growth.
Protocol:
-
Cell Seeding: Seed cancer cells in multi-well plates.
-
Compound Treatment: Treat the cells with a range of inhibitor concentrations for a set period (e.g., 48 hours).[2]
-
Viability Assessment: Determine cell viability using methods such as:
-
Trypan Blue Exclusion: Incubate cells with trypan blue and count the viable (unstained) cells using a hemocytometer.[2]
-
MTT or CCK-8 Assays: Use colorimetric assays that measure mitochondrial activity as an indicator of cell viability.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the control and determine the IC50 for cytotoxicity.
Signaling Pathways and Experimental Workflow
PFKFB3 Signaling Pathway
PFKFB3 is a critical regulator of glycolysis and is implicated in several signaling pathways that are often dysregulated in cancer.
Caption: PFKFB3 is a key regulator of glycolysis, activated by hypoxia and insulin signaling pathways.
Experimental Workflow for PFKFB3 Inhibition
The following diagram illustrates a typical workflow for confirming the inhibition of PFKFB3 by a compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20150064175A1 - Pfkfb3 inhibitor and methods of use as an anti-cancer therapeutic - Google Patents [patents.google.com]
PFK-015 Specificity in Cancer Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The glycolytic pathway is a critical engine for cancer cell proliferation and survival, making it a prime target for therapeutic intervention. A key regulatory enzyme in this pathway is 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This guide provides a comparative analysis of PFK-015, a prominent PFKFB3 inhibitor, against other alternatives, supported by experimental data to inform research and development decisions.
Executive Summary
This compound is a selective inhibitor of PFKFB3, demonstrating potent anti-proliferative effects across a range of cancer cell lines. It is a derivative of the earlier inhibitor, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (B8050774) (3PO), developed to improve upon 3PO's poor solubility and limited selectivity.[1] While this compound shows greater selectivity and inhibitory effectiveness than 3PO, the landscape of PFKFB3 inhibitors has expanded to include other molecules like PFK-158 and AZ67, each with distinct profiles.[2][3] This guide will delve into the comparative efficacy, specificity, and mechanistic nuances of these compounds.
Comparative Data of PFKFB3 Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives, providing a clear comparison of their inhibitory activities.
Table 1: In Vitro Inhibitory Activity of PFKFB3 Inhibitors
| Compound | Target | IC50 (Recombinant Enzyme) | IC50 (Cellular F2,6BP) | Cancer Cell Line Examples (IC50) | Reference |
| This compound (PFK15) | PFKFB3 | ~110-207 nM | ~20 nM | Jurkat (0.72 µM), H522 (2.42 µM), Esophageal Cancer (4.01-5.08 µM) | [4][5][6] |
| 3PO | PFKFB3 | Weak competitive inhibitor | - | - | [1][7] |
| PFK-158 | PFKFB3 | More potent than this compound | 5.90 µM | - | [2][3][8] |
| AZ67 | PFKFB3 | 0.018 µM | 0.51 µM | - | [3] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: In Vivo Efficacy of PFKFB3 Inhibitors
| Compound | Animal Model | Dosage | Anti-Tumor Effects | Reference |
| This compound (PFK15) | Lewis Lung Carcinoma, Human Xenografts (CT26, U-87 MG, BxPC-3) | 25 mg/kg i.p. | Suppressed tumor growth and metastasis.[4][5] | [4][5] |
| PFK-158 | Mouse models of human-derived tumors | - | ~80% growth inhibition.[2] | [2] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects primarily by inhibiting PFKFB3, leading to a reduction in fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[9] This ultimately dampens the glycolytic flux in cancer cells.
References
- 1. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a PFKFB3 inhibitor for phase I trial testing that synergizes with the B-Raf inhibitor vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20150064175A1 - Pfkfb3 inhibitor and methods of use as an anti-cancer therapeutic - Google Patents [patents.google.com]
- 9. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PFKFB3 Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent small molecule inhibitors targeting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis frequently overexpressed in cancer cells. The following sections detail the performance of these inhibitors, supported by experimental data, to facilitate informed decisions in research and drug development.
Introduction to PFKFB3 Inhibition
The enzyme PFKFB3 plays a critical role in regulating glycolytic flux by synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[1][2] PFK-1 is a rate-limiting enzyme in glycolysis.[2] By inhibiting PFKFB3, the levels of F2,6BP are reduced, leading to decreased glycolysis, which can suppress tumor growth and proliferation.[1][3] This has made PFKFB3 an attractive target for cancer therapy.[2][4] This guide compares several key PFKFB3 inhibitors: 3PO, PFK15, PFK158, AZ67, and KAN0438757.
Quantitative Comparison of PFKFB3 Inhibitors
The following table summarizes the in vitro and cellular potency of prominent PFKFB3 inhibitors based on available experimental data.
| Inhibitor | PFKFB3 IC50 (nM) | Selectivity (PFKFB Isoforms) | Cellular F2,6BP Reduction IC50 (µM) | Cell Viability (GI50/IC50) | Key Cellular Effects |
| 3PO | 22,900[5][6] | Not specified | Not specified | Not specified | Suppresses glucose uptake; decreases intracellular lactate (B86563), ATP, NAD+, and NADH.[1][6] |
| PFK15 | 207[5] | Selective over a panel of 96 kinases. | Not specified | Mean GI50 of ~3 µM in NCI-60 cancer cell panel.[5] | Reduces glucose uptake; induces apoptosis; inhibits invasion in gastric cancer cells.[7] |
| PFK158 | 137[8] | Not specified | 5.90[9] | Not specified | Reduces glucose uptake, ATP production, and lactate release; induces apoptosis and autophagy.[8] |
| AZ67 | 11-18[10][11] | PFKFB2: 159 nM, PFKFB1: 1130 nM[11] | 0.51[9][10] | Not specified | Inhibits angiogenesis; neuroprotective activity.[10][11][12] |
| KAN0438757 | 190[13][14][15] | PFKFB4: 3,600 nM[15] | Not specified | 2.75-11.53 µM in various cancer cell lines.[13] | Reduces glycolysis; decreases cell viability, migration, and invasion in colorectal cancer cells.[13][16] |
PFKFB3 Signaling Pathway and Therapeutic Intervention
The diagram below illustrates the central role of PFKFB3 in promoting glycolysis and how its inhibition can impact cancer cell metabolism and proliferation.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PFKFB3 inhibitors. Below are summaries of key experimental protocols.
PFKFB3 Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantitatively measures the enzymatic activity of PFKFB3 and the potency of inhibitors.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Protocol Outline:
-
Kinase Reaction: Recombinant PFKFB3 enzyme is incubated with the substrate (fructose-6-phosphate), ATP, and the test inhibitor at various concentrations.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the produced ADP back into ATP and generate a luminescent signal via a luciferase/luciferin reaction.
-
Signal Measurement: The luminescence is measured using a plate reader, and the IC50 value of the inhibitor is calculated from the dose-response curve.
A detailed protocol for a similar kinase assay can be found in studies utilizing the ADP-Glo™ system.[15]
Cellular Fructose-2,6-Bisphosphate (F2,6BP) Measurement
This assay determines the effect of inhibitors on the intracellular concentration of F2,6BP, the product of PFKFB3 activity.
Principle: This assay typically involves the activation of PFK-1 by F2,6BP in a sample, coupled to a series of enzymatic reactions that result in the oxidation of NADH, which can be measured spectrophotometrically.
Protocol Outline:
-
Cell Lysis: Cells treated with the inhibitor are harvested and lysed to release intracellular contents.
-
Sample Preparation: The cell lysate is processed to remove interfering substances.
-
Enzymatic Reaction: The sample is added to a reaction mixture containing PFK-1, its substrates (fructose-6-phosphate and ATP), and coupling enzymes. The rate of NADH oxidation is measured at 340 nm.
-
Quantification: The concentration of F2,6BP in the sample is determined by comparing the reaction rate to a standard curve generated with known concentrations of F2,6BP.
Cell Viability/Proliferation Assay (e.g., MTS or xCELLigence)
These assays measure the effect of PFKFB3 inhibitors on the viability and proliferation of cancer cells.
Principle:
-
MTS Assay: Measures the reduction of a tetrazolium compound (MTS) by viable cells to form a colored formazan (B1609692) product, which is quantified by measuring the absorbance.
-
xCELLigence Assay: A real-time, impedance-based cell analysis system that monitors cell proliferation, adhesion, and viability.
Protocol Outline (General):
-
Cell Seeding: Cancer cells are seeded in microplates.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the PFKFB3 inhibitor.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Measurement:
-
MTS: MTS reagent is added, and after a further incubation, the absorbance is read.
-
xCELLigence: Impedance is measured continuously throughout the experiment.
-
-
Data Analysis: The GI50 or IC50 value, the concentration at which cell growth is inhibited by 50%, is calculated.
Studies on KAN0438757 have utilized the xCELLigence system to assess its effects on cancer cell proliferation.[16]
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel PFKFB3 inhibitor.
Concluding Remarks
The development of potent and selective PFKFB3 inhibitors continues to be a promising strategy in cancer therapy. While earlier compounds like 3PO demonstrated the potential of this target, newer agents such as AZ67 and KAN0438757 exhibit improved potency and better-defined selectivity profiles. The choice of inhibitor for a particular research application will depend on the specific requirements for potency, selectivity, and the biological system being investigated. The data and protocols presented in this guide aim to provide a solid foundation for researchers to compare these agents and design further experiments in the field of cancer metabolism. It is noteworthy that some reports have questioned the on-target activity of 3PO and its derivatives like PFK15, suggesting that their cellular effects may not be solely due to PFKFB3 inhibition.[9][12][17] Therefore, rigorous on-target validation is crucial in the evaluation of any new PFKFB3 inhibitor.
References
- 1. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Development of Small Molecule PFKFB3 Inhibitors: A Framework for Potential Cancer Therapeutic Agents Targeting the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. PFKFB3 Inhibitor II, PFK15 - CAS 4382-63-2 - Calbiochem | 531005 [merckmillipore.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PFKFB3 - Wikipedia [en.wikipedia.org]
- 10. AZ67 (AZ-PFKFB3-67) | PFKFB3 inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. adooq.com [adooq.com]
- 15. selleckchem.com [selleckchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Validating PFK-015 Target Engagement
An Objective Comparison of Methodologies for Researchers, Scientists, and Drug Development Professionals
The small molecule inhibitor PFK-015 is a potent and selective antagonist of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis.[1][2] Validating that this compound effectively engages with its intended target within a cellular context is a critical step in preclinical drug development to ensure its mechanism of action and to interpret its biological effects. This guide provides a comprehensive comparison of established methods for validating this compound target engagement, complete with experimental data, detailed protocols, and workflow visualizations.
Direct vs. Indirect Target Engagement Strategies
Two main categories of assays are employed to validate the interaction of this compound with PFKFB3:
-
Direct Target Engagement Assays: These methods provide evidence of the physical interaction between this compound and the PFKFB3 protein. The Cellular Thermal Shift Assay (CETSA) is a prominent example.
-
Indirect (Functional) Target Engagement Assays: These techniques measure the downstream functional consequences of PFKFB3 inhibition by this compound. This includes assays for Fructose-2,6-bisphosphate (F2,6BP) levels, glucose uptake, and cellular ATP concentration.
Quantitative Comparison of Validation Methods
The following table summarizes the quantitative data from various studies, offering a comparison of this compound's potency across different validation methods and cancer cell lines.
| Method | Cell Line | Readout | IC50 / Effect | Reference |
| Recombinant PFKFB3 Inhibition | N/A | Kinase Activity | 110 nM - 207 nM | [3][4] |
| Cellular PFKFB3 Activity | Various Cancer Cells | PFKFB3 Activity | 20 nM | [3] |
| Cell Viability | Jurkat (T-cell leukemia) | Cell Proliferation | 2.42 µM | [2] |
| H522 (Lung adenocarcinoma) | Cell Proliferation | 0.72 µM | [2] | |
| MKN45 (Gastric cancer) | Cell Proliferation | 6.59 ± 3.1 µmol/L | [5] | |
| AGS (Gastric cancer) | Cell Proliferation | 8.54 ± 2.7 µmol/L | [5] | |
| BGC823 (Gastric cancer) | Cell Proliferation | 10.56 ± 2.4 µmol/L | [5] | |
| Esophageal Cancer Cell Lines | Cell Proliferation | 4.01 - 5.08 µM | [1] | |
| Functional Assays | Jurkat, H522 | F2,6BP, Glucose Uptake, ATP | Reduction Observed | [2][4] |
| Lewis Lung Carcinoma (in vivo) | F2,6BP, 18F-FDG Uptake | Reduction Observed | [2] | |
| Cellular Thermal Shift Assay (CETSA) | U2OS | Thermal Stabilization of PFKFB3 | Target Engagement Confirmed |
PFKFB3 Signaling Pathway
PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells. This compound, by inhibiting PFKFB3, aims to disrupt this enhanced glycolytic flux. The diagram below illustrates the central role of PFKFB3 in the glycolytic pathway.
Experimental Protocols and Workflows
This section provides detailed methodologies for the key experiments used to validate this compound target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess the binding of a drug to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentrations of this compound or vehicle control for a specified time.
-
Cell Harvest: Wash cells with PBS and harvest by scraping. Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using a primary antibody specific for PFKFB3.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble PFKFB3 relative to the non-heated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Fructose-2,6-bisphosphate (F2,6BP) Measurement
This assay indirectly measures PFKFB3 kinase activity by quantifying its product, F2,6BP, a potent allosteric activator of phosphofructokinase-1 (PFK-1).
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound or vehicle control.
-
Cell Lysis: Wash cells with PBS and lyse with a suitable lysis buffer (e.g., 0.1 M NaOH). Neutralize the lysates.
-
Enzymatic Assay: The F2,6BP content is measured by its ability to activate PFK-1. The assay mixture typically contains the cell extract, PFK-1, and other necessary substrates and cofactors. The activity of PFK-1 is coupled to other enzymatic reactions that result in the oxidation or reduction of a pyridine (B92270) nucleotide (NADH or NADPH).
-
Spectrophotometric Measurement: The change in absorbance of NADH or NADPH is monitored spectrophotometrically at 340 nm.
-
Data Analysis: The concentration of F2,6BP in the cell extracts is determined by comparing the results to a standard curve generated with known amounts of F2,6BP. Normalize the F2,6BP levels to the total protein concentration of the cell lysate.
Glucose Uptake Assay
This assay measures the effect of this compound on the rate of glucose transport into the cells, a key process in glycolysis.
Experimental Workflow:
References
- 1. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PFK-015 Cross-Reactivity: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity profile of PFK-015, a selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), against other alternative PFKFB3 inhibitors. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of research tools for studying the role of PFKFB3 in various physiological and pathological processes.
Introduction to this compound and PFKFB3 Inhibition
PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway frequently upregulated in cancer and inflammatory diseases. This compound is a derivative of the first-generation PFKFB3 inhibitor, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (B8050774) (3PO), with enhanced selectivity and inhibitory potency.[1] This guide focuses on the cross-reactivity of this compound and compares it with other known PFKFB3 inhibitors, including PFK-158 and AZ67, to provide a clear perspective on their off-target profiles.
This compound Selectivity Profile
This compound has been characterized as a potent and selective inhibitor of PFKFB3.[1][2] While specific kinome-wide screening data for this compound is not publicly available in extensive detail, it has been reported to be selective for PFKFB3 over a panel of 96 other kinases.[3]
Comparison with Alternative PFKFB3 Inhibitors
To provide a comprehensive overview, this guide includes a comparison with other notable PFKFB3 inhibitors.
-
PFK-158: A derivative of this compound, PFK-158 is also a potent and selective inhibitor of PFKFB3 with an IC50 value of 137 nM.[4] It is reported to have improved pharmacokinetic properties compared to this compound.
-
AZ67: This compound is another potent and selective PFKFB3 inhibitor with a reported high selectivity over other PFKFB isoforms.[5]
The following table summarizes the available inhibitory activity data for these compounds against PFKFB3.
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | PFKFB3 | 207 | [2] |
| PFK-158 | PFKFB3 | 137 | [4] |
| AZ-PFKFB3-67 | PFKFB3 | 11 | [6] |
| AZ-PFKFB3-67 | PFKFB2 | 159 | [6] |
| AZ-PFKFB3-67 | PFKFB1 | 1130 | [6] |
Experimental Protocols
The assessment of inhibitor cross-reactivity is crucial for understanding its potential off-target effects. A widely accepted method for this is the KINOMEscan™ assay, a competition-based binding assay.
KINOMEscan™ Assay Protocol
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases. The fundamental components of the assay are:
-
Kinase-tagged Phage: Each kinase in the panel is fused to a T7 bacteriophage.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Test Compound: The inhibitor being profiled (e.g., this compound).
The assay principle is based on the displacement of the kinase-tagged phage from the immobilized ligand by the test compound. The amount of kinase-tagged phage remaining bound to the solid support is inversely proportional to the affinity of the test compound for the kinase. The quantification is performed using quantitative PCR (qPCR) of the DNA tag on the phage.[7][8]
Experimental Workflow:
Results from a KINOMEscan™ assay are typically presented as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control ("percent of control"). A lower percentage indicates a stronger interaction between the test compound and the kinase. Alternatively, for compounds showing significant binding, a dissociation constant (Kd) can be determined by running the assay with multiple concentrations of the compound.[7]
Signaling Pathway and Logical Relationships
The following diagram illustrates the central role of PFKFB3 in glycolysis and the mechanism of its inhibition by compounds like this compound.
Conclusion
This compound is a valuable tool for studying the function of PFKFB3. While it is reported to be a selective inhibitor, researchers should be aware of the potential for off-target effects, as is the case with any small molecule inhibitor. For studies requiring a highly characterized selectivity profile, it is recommended to consult detailed kinome-wide screening data when available or consider performing such an analysis. This guide provides a framework for understanding and comparing the cross-reactivity of this compound and its alternatives, aiding in the design of rigorous and well-controlled experiments.
References
- 1. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. PFK 15 | PFKFB3 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
PFK-015 vs. Genetic Knockdown of PFKFB3: A Comparative Guide for Researchers
For researchers investigating the role of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) in cellular processes, particularly in the context of cancer metabolism and angiogenesis, the choice between pharmacological inhibition and genetic knockdown is a critical experimental design consideration. This guide provides an objective comparison of the small molecule inhibitor PFK-015 and genetic knockdown approaches (siRNA/shRNA) for targeting PFKFB3, supported by experimental data and detailed protocols.
Mechanism of Action
This compound is a potent and selective inhibitor of PFKFB3.[1] It is a derivative of 3PO with improved selectivity and efficacy.[2] this compound competitively binds to the fructose-6-phosphate (B1210287) binding site of the PFKFB3 enzyme, thereby inhibiting its kinase activity.[1][3] This leads to a reduction in the intracellular levels of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a key rate-limiting enzyme in glycolysis.[4][5] The ultimate effect is a decrease in glycolytic flux.
Genetic knockdown of PFKFB3, typically achieved through the use of small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the PFKFB3 mRNA for degradation.[6][7] This prevents the translation of the PFKFB3 protein, leading to a reduction in the total amount of the enzyme within the cell.[4][8] The consequence, similar to pharmacological inhibition, is a decrease in F2,6BP levels and a subsequent reduction in the rate of glycolysis.[9][10]
Comparative Data
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the effects of this compound and PFKFB3 genetic knockdown on key cellular processes.
| Parameter | This compound | PFKFB3 Knockdown (siRNA/shRNA) | Cell Line(s) | Reference |
| Effect on Glycolysis | Decreased glucose uptake and lactate (B86563) production.[1][11] | Significantly decreased glycolysis.[8] Reduced glucose uptake.[9][10] | Jurkat, H522, RCC cells, HeLa, 3T3-L1 | [1][8][9][10][11] |
| Cell Proliferation/Viability | Potent growth inhibition in a panel of 17 cancer cell lines.[3] IC50 values of 2.42 µM (Jurkat) and 0.72 µM (H522).[11] | Significantly decreased cell proliferative activities.[8] Inhibited anchorage-independent growth.[7] | Various cancer cell lines, RCC cells, HeLa | [3][7][8][11] |
| Apoptosis | Increased early and late apoptosis in a dose-dependent manner.[11] | Higher proportion of apoptotic cells.[4] | Jurkat, HemECs | [4][11] |
| Angiogenesis | Blocked endothelial cell tube formation.[12] | Impaired tube formation of HemECs.[4] Significantly inhibited cell migration.[4] | HUVECs, HemECs | [4][12] |
| In Vivo Tumor Growth | Suppressed tumor growth in immunodeficient mice.[2] Failed to inhibit tumor growth in immunocompetent mice.[2] | Delayed tumor growth derived from ACHN cell line.[8] Markedly decreased tumor glucose uptake and growth.[13] | Esophageal cancer, RCC, various oncogene-driven tumor models | [2][8][13] |
Signaling Pathways and Experimental Workflow
PFKFB3 Signaling Pathway in Glycolysis
References
- 1. selleckchem.com [selleckchem.com]
- 2. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blockage of glycolysis by targeting PFKFB3 suppresses the development of infantile hemangioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. moodle.is.ed.ac.uk [moodle.is.ed.ac.uk]
- 8. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PFKFB3 regulates cancer stemness through the hippo pathway in small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. PFKFB3-mediated glycolysis rescues myopathic outcomes in the ischemic limb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genomic Deletion of PFKFB3 Decreases In Vivo Tumorigenesis [mdpi.com]
Assessing the Potency of PFK-015: A Comparative Guide to PFKFB3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of PFK-015, a selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), against other known inhibitors of this critical metabolic enzyme. The data presented is intended to aid researchers in selecting the appropriate tool compounds for their studies in cancer metabolism and other related fields.
Introduction to PFKFB3 and Its Inhibition
6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a key regulatory enzyme in glycolysis, the metabolic pathway that provides rapidly proliferating cells, particularly cancer cells, with the energy and building blocks required for their growth. PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. Upregulation of PFKFB3 is observed in numerous cancer types, making it an attractive therapeutic target.[1][2] this compound is a small molecule inhibitor that has been developed to target PFKFB3, thereby reducing glycolytic flux and impeding cancer cell proliferation.[3][4]
Comparative Potency of PFKFB3 Inhibitors
The following table summarizes the in vitro potency of this compound and other notable PFKFB3 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Recombinant Human PFKFB3 | 207 | Cell-free enzymatic assay | [4][5] |
| Recombinant PFKFB3 | 110 | Cell-free enzymatic assay | [6] | |
| PFKFB3 activity in cancer cells | 20 | Cellular assay | [6] | |
| 3PO | Recombinant Human PFKFB3 | 22,900 | Cell-free enzymatic assay | [4][5] |
| PFKFB3 | 25,000 | Not specified | ||
| PFK-158 | Recombinant Human PFKFB3 | 137 | Cell-free enzymatic assay | [2][7][8] |
| AZ67 (AZ-PFKFB3-67) | Recombinant Human PFKFB3 | 11 | Cell-free enzymatic assay | [3][9][10][11] |
| Recombinant Human PFKFB2 | 159 | Cell-free enzymatic assay | [3][9][10][11] | |
| Recombinant Human PFKFB1 | 1130 | Cell-free enzymatic assay | [3][9][10][11] | |
| PFKFB3 activity in A549 cells | 510 | Cellular F2,6BP assay | [12] | |
| KAN0438757 | PFKFB3 | 190 | Cell-free enzymatic assay | [5] |
| PFKFB4 | 3,600 | Cell-free enzymatic assay | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of potency data. Below are representative protocols for the key experiments cited in this guide.
Recombinant PFKFB3 Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of recombinant PFKFB3 by measuring the amount of ADP produced in the phosphorylation reaction.
-
Reaction Setup : A reaction mixture is prepared containing recombinant human PFKFB3 protein (e.g., 13 ng), ATP (e.g., 10 µmol/L), and the substrate fructose-6-phosphate (B1210287) (F6P; e.g., 10 µmol/L) in a suitable kinase assay buffer.[13]
-
Inhibitor Addition : Test compounds, such as this compound or other inhibitors, are added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.[13]
-
Incubation : The reaction is incubated at room temperature for a defined period (e.g., 1 hour) to allow the enzymatic reaction to proceed.[13]
-
ADP Detection : The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis : The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Fructose-2,6-Bisphosphate (F2,6BP) Level Assay
This assay measures the intracellular concentration of F2,6BP, the product of PFKFB3 activity, in response to inhibitor treatment.
-
Cell Culture and Treatment : Cancer cell lines (e.g., A549) are cultured under standard conditions. Cells are then treated with various concentrations of the PFKFB3 inhibitor or vehicle for a specified duration.
-
Cell Lysis : After treatment, the cells are harvested and lysed to release intracellular contents.
-
F2,6BP Measurement : The concentration of F2,6BP in the cell lysates is determined using a colorimetric or fluorometric assay kit, which typically involves the activation of PFK-1 by F2,6BP and subsequent enzymatic reactions leading to a detectable signal.
-
Data Analysis : The IC50 value for the reduction of cellular F2,6BP levels is determined by plotting the F2,6BP concentration against the inhibitor concentration.
Cell Proliferation Assay (e.g., CCK-8 or MTT)
This assay assesses the effect of PFKFB3 inhibitors on the growth and viability of cancer cells.
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density.[14]
-
Compound Treatment : After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of the test compound.[14]
-
Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment : A viability reagent such as Cell Counting Kit-8 (CCK-8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[14][15] The absorbance is measured using a microplate reader.
-
Data Analysis : The percentage of cell viability relative to the vehicle-treated control is calculated for each inhibitor concentration, and the IC50 value for growth inhibition is determined.
Visualizing the PFKFB3 Signaling Pathway and Experimental Workflow
To further clarify the context of this compound's mechanism and the methods used for its assessment, the following diagrams are provided.
Caption: The PFKFB3 signaling pathway in glycolysis.
Caption: Experimental workflow for assessing PFKFB3 inhibitor potency.
References
- 1. 3PO | Autophagy | Glucokinase | TargetMol [targetmol.com]
- 2. ChemGood [chemgood.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. AZ PFKFB3 67 | PFKFB3 | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PFKFB3 - Wikipedia [en.wikipedia.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
PFK-015 Combination Therapy: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PFK-015, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), with alternative therapeutic strategies. The focus is on the validation of this compound in combination therapies, supported by experimental data.
Executive Summary
This compound is a small molecule inhibitor that targets the key glycolytic regulator PFKFB3, which is often upregulated in cancer cells. By inhibiting PFKFB3, this compound disrupts cancer cell metabolism, leading to reduced proliferation and increased apoptosis. This guide details the preclinical validation of this compound, particularly in combination with immune checkpoint inhibitors, and compares its efficacy to other PFKFB3 inhibitors and alternative therapeutic approaches.
Data Presentation: PFKFB3 Inhibitors and Combination Therapies
The following tables summarize the quantitative data for this compound and its alternatives, including their potency and efficacy in preclinical models.
Table 1: In Vitro Potency of PFKFB3 Inhibitors
| Inhibitor | Target | IC50 (Recombinant PFKFB3) | IC50 (Cancer Cells) | Cell Lines Tested (Examples) | Reference(s) |
| This compound | PFKFB3 | 110 nM | 20 nM | Esophageal squamous cell carcinoma, Lung, Stomach, Colon | [1] |
| PFK-158 | PFKFB3 | 137 nM | Not specified | Ovarian, Cervical | [2][3] |
| 3PO | PFKFB3 | 22.9 µM | 1.4 - 24 µM | Malignant hematopoietic and adenocarcinoma cell lines |
Table 2: In Vivo Efficacy of this compound Combination Therapy
| Treatment Group | Animal Model | Tumor Type | Outcome | Quantitative Data | Reference(s) |
| This compound + PD-1 mAb | Immunocompetent C57BL/6 mice | MC38 colon adenocarcinoma & B16 melanoma | Significant decrease in tumor volume and mass compared to monotherapy and control. | In both MC38 and B16 models, the combination treatment group showed a significant decrease in tumor volume and mass compared to all other groups.[4] | [4] |
| This compound Monotherapy | Immunodeficient nude mice | Esophageal squamous cell carcinoma | Marked reduction in tumor volume and final tumor mass. | Showed a marked reduction in tumor volume and final tumor mass when compared with the vehicle group.[4] | [4] |
| This compound Monotherapy | Immunocompetent C57BL/6 mice | MC38 colon adenocarcinoma & B16 melanoma | No significant difference in tumor volume and mass compared to control. | No significant difference in tumor volume and mass compared to the control group.[4] | [4] |
Table 3: In Vivo Efficacy of PFK-158 Combination Therapy
| Treatment Group | Animal Model | Tumor Type | Outcome | Quantitative Data | Reference(s) |
| PFK-158 + Carboplatin | Paclitaxel-resistant ovarian mouse model | Ovarian Cancer | Significantly reduced tumor weight and ascites. | Combination treatment was more effective in reducing cancer progression compared to all other treatment groups.[2] | [2] |
| PFK-158 + Paclitaxel | Paclitaxel-resistant ovarian mouse model | Ovarian Cancer | Marked increase in apoptosis. | A marked increase in apoptosis in the HeyA8MDR (70%) cells compared to HeyA8 (48%).[2] | [2] |
Signaling Pathways and Experimental Workflows
PFKFB3 Signaling Pathway in Cancer
The diagram below illustrates the central role of PFKFB3 in cancer cell metabolism and proliferation, and how various oncogenic pathways converge on its activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic targeting of PFKFB3 with a novel glycolytic inhibitor PFK158 promotes lipophagy and chemosensitivity in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of PFKFB3 with a novel glycolytic inhibitor PFK158 promotes lipophagy and chemosensitivity in gynecologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of PFK-015's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of PFK-015, a selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), with other known inhibitors targeting the same enzyme. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's efficacy and mechanism of action.
Introduction to PFKFB3 Inhibition
PFKFB3 is a key regulatory enzyme in glycolysis, the metabolic pathway that converts glucose into pyruvate. It synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. In many cancer cells, PFKFB3 is overexpressed, leading to increased glycolytic flux, which supports rapid cell proliferation and survival. Inhibition of PFKFB3 is therefore a promising therapeutic strategy for cancer.
This compound, a derivative of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (B8050774) (3PO), is a specific inhibitor of PFKFB3.[1][2] It has been shown to suppress glucose uptake, reduce ATP production, and inhibit the proliferation of cancer cells.[1] This guide compares this compound with its parent compound, 3PO, and other notable PFKFB3 inhibitors, PFK158 and AZ67.
Comparative Analysis of PFKFB3 Inhibitors
The following tables summarize the quantitative data on the inhibitory potency of this compound and its alternatives against PFKFB3 and their effects on cancer cell lines.
Table 1: In Vitro Inhibitory Activity against Recombinant PFKFB3
| Compound | IC50 (nM) | Source |
| This compound (PFK15) | 110 | [1] |
| 207 | [3] | |
| 3PO | 22,900 | [3] |
| PFK158 | 137 | [4] |
| AZ67 | Not explicitly stated, but binds to PFKFB3 | [5] |
| KAN0438757 | 190 | [3] |
Table 2: Cellular Inhibitory Activity and Effects
| Compound | Cell Line | IC50 (nM, cellular PFKFB3 activity) | Effect on Glucose Uptake | Effect on Cell Viability/Proliferation | Source |
| This compound (PFK15) | Various Cancer Cells | 20 | Suppresses | Inhibits proliferation | [1] |
| 3PO | RCC Cells | - | Inhibits | Inhibits proliferation | [6] |
| PFK158 | Gynecologic Cancer Cells | - | Reduces | Induces apoptosis and autophagy | [4] |
| AZ67 | HAOECs | - | No significant inhibition | No significant inhibition of proliferation and migration | [5] |
| KAN0438757 | Colorectal Cancer Cells | - | Not specified | Reduces proliferation |
Note: There are conflicting reports regarding the direct enzymatic inhibition of PFKFB3 by PFK158. One study suggests it does not inhibit PFKFB3's enzymatic activity in a cell-free assay, while it does reduce cellular F2,6BP levels.[5] This highlights the importance of independent verification of the mechanism of action for each compound.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to verify the mechanism of action of PFKFB3 inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
PFKFB3 Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant PFKFB3.
-
Materials: Recombinant human PFKFB3 protein, ATP, Fructose-6-phosphate (F6P), reaction buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 100 mM KCl), ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, recombinant PFKFB3 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP and F6P.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which quantifies luminescence.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
Cell Viability Assay (CCK-8 or MTS)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Materials: Cancer cell line of interest, complete culture medium, 96-well plates, Cell Counting Kit-8 (CCK-8) or MTS reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add CCK-8 or MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]
-
Glucose Uptake Assay
This assay measures the ability of cells to take up glucose from the culture medium, a key function affected by PFKFB3 inhibition.
-
Materials: Cancer cell line, glucose-free culture medium, 2-deoxy-D-[3H]glucose or a fluorescent glucose analog like 2-NBDG, lysis buffer, scintillation counter or fluorescence plate reader.
-
Procedure:
-
Seed cells in a multi-well plate and grow to confluency.
-
Wash the cells with a glucose-free medium.
-
Incubate the cells with the test compound in a glucose-free medium for a specified time.
-
Add 2-deoxy-D-[3H]glucose or 2-NBDG and incubate for a short period (e.g., 30 minutes).[7]
-
Wash the cells with ice-cold PBS to remove extracellular glucose analog.
-
Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein content in each sample.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the PFKFB3 inhibitor in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), cancer cell line, vehicle solution, test compound formulation.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer the test compound or vehicle to the mice according to a predetermined schedule and route of administration.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Conclusion
The available data indicate that this compound is a potent and selective inhibitor of PFKFB3, demonstrating greater in vitro potency than its parent compound, 3PO. Its mechanism of action involves the direct inhibition of PFKFB3, leading to a reduction in glycolytic flux and subsequent inhibition of cancer cell proliferation. However, as with any scientific finding, independent verification is crucial. The provided comparative data and experimental protocols offer a framework for researchers to rigorously evaluate this compound and other PFKFB3 inhibitors in their own experimental systems. The conflicting reports on the mechanism of PFK158 underscore the necessity of such independent validation to fully understand the therapeutic potential of targeting PFKFB3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of PFK-015
It is critical to treat PFK-015 as a potentially hazardous chemical of unknown toxicity and to consult your institution's Environmental Health and Safety (EHS) department for specific guidance. [1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): Always wear suitable PPE when handling this compound. This includes, but is not limited to:
-
A standard laboratory coat to protect clothing and skin.[3]
-
Chemical-resistant gloves (e.g., butyl rubber or Viton®) to prevent skin contact.[3]
-
Safety glasses with side shields or chemical splash goggles to protect the eyes.[3]
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any dust or aerosols.[1]
Emergency Procedures: In case of accidental exposure:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, and seek prompt medical attention.[4]
-
Inhalation: Move the individual to fresh air and seek medical help.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₇H₁₂N₂O |
| Molecular Weight | 260.29 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage (Solid) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 1 year |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [1]
Experimental Protocol: Waste Handling and Disposal
Objective: To safely collect, segregate, and prepare this compound waste for disposal by a licensed hazardous waste management service.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated and clearly labeled hazardous waste containers (compatible with the waste type)
-
Secondary containment trays
Procedure:
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including unused or expired powder, contaminated weigh paper, and single-use lab supplies (e.g., pipette tips, tubes, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container for solids.[1]
-
Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, experimental solutions, and the initial solvent rinse of "empty" containers, in a separate, designated hazardous waste container for liquids. The container must be compatible with the solvent used (e.g., glass or high-density polyethylene (B3416737) for organic solvents).[1]
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[5]
-
-
Container Management:
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," the solvent (for liquid waste), and the date the first waste was added. Indicate any known hazards.[6]
-
Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and drains.[6] Use secondary containment to prevent spills.[1]
-
-
Arranging for Disposal:
-
Spill Cleanup:
-
In the event of a spill, treat it as a hazardous incident. Evacuate the area and notify your supervisor and EHS department.[1]
-
For small spills, if you are trained to do so, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[3]
-
Carefully collect the absorbed material and any contaminated cleaning supplies and place them into a labeled hazardous waste container.[4]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always prioritize safety and consult your institution's specific chemical hygiene plan and hazardous waste management guidelines.
References
Personal protective equipment for handling PFK-015
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the PFKFB3 Inhibitor, PFK-015.
This guide provides critical safety and logistical information for the handling of this compound (CAS 4382-63-2), a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] Due to its potent biological activity and the limited publicly available toxicological data, this compound should be handled with caution as a potentially hazardous substance. Adherence to the following procedures is essential to ensure personnel safety and prevent contamination.
Hazard Identification and Engineering Controls
Engineering Controls:
-
Primary Containment: All manipulations involving solid this compound or its solutions must be performed in a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation risk.
-
Ventilation: The laboratory should be well-ventilated to ensure any potential fugitive emissions are properly diluted and exhausted.
-
Designated Area: Establish a designated area for handling this compound, clearly marked with appropriate hazard signs.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. Must be disposed of as hazardous waste after use. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles, especially when handling the powder.[6] | Protects against splashes and aerosolized particles entering the eyes or contacting the face. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound to prevent inhalation of airborne particles. |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial for the safe handling of this compound. The following diagram and protocol outline the necessary steps from preparation to cleanup.
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Experimental Protocol:
-
Don Full PPE: Before entering the designated handling area, put on all required personal protective equipment as specified in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Weigh Solid Compound: Use an analytical balance within the fume hood. Handle the solid with care to minimize dust generation. Use a spatula and weigh paper or a weigh boat.
-
Prepare Stock Solution: this compound is soluble in DMSO.[7][8] Prepare solutions within the fume hood. Add the solvent slowly to the solid to avoid splashing.
-
Decontaminate Surfaces: After handling, decontaminate all surfaces, including the balance and the interior of the fume hood, with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a suitable detergent).
-
Dispose of Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be disposed of as hazardous chemical waste.
-
Doff PPE: Remove PPE in the correct order (outer gloves, gown, face shield, goggles, inner gloves, hair/shoe covers, and respirator) to avoid self-contamination. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Container | Disposal Method |
| Solid Hazardous Waste | Yellow chemotherapy waste bin or other designated, sealed, and labeled hazardous waste container.[9] | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain. | Incineration by a certified hazardous waste management company. |
| Sharps Hazardous Waste | Puncture-proof, labeled sharps container designated for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[9] |
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and ensuring a safe laboratory environment. Always consult your institution's specific safety protocols and the most current safety data sheet available from the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, CAS 4382-63-2 (HY-12204-25) | Szabo-Scandic [szabo-scandic.com]
- 5. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 4382-63-2 | MOLNOVA [molnova.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
